5-Bromo-N-cyclohexylnicotinamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N-cyclohexylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-10-6-9(7-14-8-10)12(16)15-11-4-2-1-3-5-11/h6-8,11H,1-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXZGDIGMTXOQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406563 | |
| Record name | 5-Bromo-N-cyclohexylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342013-85-8 | |
| Record name | 5-Bromo-N-cyclohexylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-N-cyclohexylnicotinamide: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 5-Bromo-N-cyclohexylnicotinamide, a substituted nicotinamide derivative of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes established chemical principles and data from analogous structures to present a detailed profile. We will delve into its molecular structure, outline a robust synthetic methodology based on well-established amide coupling reactions, predict its physicochemical properties, and discuss its potential reactivity and spectroscopic characteristics. Furthermore, we will explore the promising, albeit currently hypothetical, applications of this compound in drug development, grounded in the known biological significance of the nicotinamide scaffold. This document aims to serve as a foundational resource for researchers embarking on the synthesis, characterization, and evaluation of this compound and its analogues.
Introduction: The Significance of the Nicotinamide Scaffold
Nicotinamide, a form of vitamin B3, is a fundamental biological molecule, serving as a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes are pivotal in a vast array of cellular metabolic processes, including cellular respiration, DNA repair, and cell signaling. The inherent biological importance of the nicotinamide core has rendered it a privileged scaffold in medicinal chemistry.
The strategic functionalization of the nicotinamide ring has led to the development of a diverse range of therapeutic agents. The introduction of substituents allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. The bromine atom at the 5-position of the pyridine ring in this compound offers a versatile handle for further chemical modification, such as palladium-catalyzed cross-coupling reactions, enabling the synthesis of a broad library of derivatives for structure-activity relationship (SAR) studies. The N-cyclohexyl group significantly increases the lipophilicity of the molecule compared to nicotinamide, which can enhance its ability to cross cellular membranes.
This guide will provide a detailed examination of the chemical properties of this compound, offering valuable insights for its synthesis, characterization, and potential exploration as a novel therapeutic agent.
Molecular and Physicochemical Properties
Molecular Identity
| Property | Value | Source |
| IUPAC Name | 5-bromo-N-cyclohexylpyridine-3-carboxamide | N/A |
| CAS Number | 342013-85-8 | [1] |
| Molecular Formula | C₁₂H₁₅BrN₂O | [1] |
| Molecular Weight | 283.16 g/mol | [1] |
| Canonical SMILES | C1CCC(CC1)NC(=O)C2=CC(=CN=C2)Br | [1] |
Predicted Physicochemical Properties
In the absence of experimentally determined data, computational methods provide valuable estimates of a molecule's physicochemical properties, which are crucial for predicting its behavior in biological systems.
| Property | Predicted Value | Significance in Drug Discovery |
| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | Indicates the lipophilicity of the molecule. A value in this range suggests good membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~50 - 60 Ų | Predicts the molecule's ability to cross cell membranes. A TPSA in this range is generally associated with good oral bioavailability. |
| Hydrogen Bond Donors | 1 | Influences solubility and binding to biological targets. |
| Hydrogen Bond Acceptors | 2 | Influences solubility and binding to biological targets. |
| Rotatable Bonds | 2 | Relates to the conformational flexibility of the molecule. |
Note: These values are estimations derived from computational models and should be confirmed experimentally.
Synthesis and Reactivity
Proposed Synthetic Pathway: Amide Coupling
The synthesis of this compound can be readily achieved through a standard amide coupling reaction between 5-bromonicotinic acid and cyclohexylamine. A common and efficient method involves the activation of the carboxylic acid to an acyl chloride, followed by nucleophilic acyl substitution by the amine.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the synthesis of N-substituted benzamides and related compounds.[2]
Step 1: Formation of 5-Bromonicotinoyl Chloride
-
To a solution of 5-bromonicotinic acid (1.0 eq) in dry dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 5-bromonicotinoyl chloride, which can be used in the next step without further purification.
Step 2: Amide Coupling with Cyclohexylamine
-
Dissolve the crude 5-bromonicotinoyl chloride in dry DCM and cool the solution to 0 °C.
-
In a separate flask, dissolve cyclohexylamine (1.1 eq) and triethylamine (1.5 eq) or pyridine (1.5 eq) in dry DCM.
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Reactivity Profile
The chemical reactivity of this compound is primarily dictated by the pyridine ring, the amide linkage, and the bromine substituent.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene.
-
Amide Linkage: The amide bond is relatively stable but can be hydrolyzed under acidic or basic conditions to yield 5-bromonicotinic acid and cyclohexylamine.
-
Bromine Substituent: The bromine atom at the 5-position is a key functional group for further derivatization. It can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of a wide range of aryl, vinyl, and alkynyl groups.
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the expected spectroscopic features of this compound can be predicted based on its structure.
¹H NMR Spectroscopy
-
Aromatic Protons (Pyridine Ring): Three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). The protons at positions 2, 4, and 6 will exhibit characteristic splitting patterns (e.g., doublet, doublet of doublets).
-
Cyclohexyl Protons: A complex multiplet of signals in the aliphatic region (typically δ 1.0-4.0 ppm). The proton attached to the nitrogen (N-H) will likely appear as a broad singlet or a doublet, depending on the solvent and concentration.
-
Amide Proton (N-H): A broad singlet in the region of δ 6.0-8.0 ppm, the chemical shift of which can be highly dependent on solvent and temperature.
¹³C NMR Spectroscopy
-
Pyridine Ring Carbons: Six signals in the aromatic region (typically δ 120-160 ppm). The carbon bearing the bromine atom will be significantly influenced by the halogen's electronic effects.
-
Carbonyl Carbon: A characteristic signal in the downfield region (typically δ 160-170 ppm).
-
Cyclohexyl Carbons: Several signals in the aliphatic region (typically δ 20-60 ppm).
Infrared (IR) Spectroscopy
-
N-H Stretch: A moderate to strong absorption band in the region of 3300-3500 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Multiple bands in the region of 2850-3100 cm⁻¹.
-
C=O Stretch (Amide I band): A strong, sharp absorption band around 1650-1680 cm⁻¹.
-
N-H Bend (Amide II band): A moderate absorption band around 1550-1640 cm⁻¹.
-
C=C and C=N Stretch (Pyridine Ring): Several bands in the region of 1400-1600 cm⁻¹.
-
C-Br Stretch: A weak to moderate absorption in the fingerprint region (typically below 800 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the cyclohexyl ring.
Potential Applications in Drug Discovery
While the specific biological activity of this compound has not been reported, its structural features suggest several promising avenues for investigation in drug discovery. The nicotinamide scaffold is present in numerous approved drugs and clinical candidates targeting a wide range of diseases.
Caption: Potential therapeutic avenues for this compound.
Enzyme Inhibition
-
Poly(ADP-ribose) Polymerase (PARP) Inhibitors: The nicotinamide moiety is a well-established pharmacophore for PARP inhibitors, which are used in cancer therapy. The N-cyclohexyl group could potentially enhance binding to the hydrophobic regions of the PARP active site.
-
Sirtuin Modulation: Sirtuins are a class of NAD⁺-dependent deacetylases that are implicated in aging and metabolic diseases. Nicotinamide itself is a known sirtuin inhibitor, and substituted derivatives could offer improved potency and selectivity.
-
Kinase Inhibition: The pyridine ring is a common feature in many kinase inhibitors. The overall structure of this compound could serve as a starting point for the design of novel kinase inhibitors for oncology and inflammatory diseases.
Receptor Modulation
The N-cyclohexylnicotinamide scaffold could be explored for its ability to modulate the activity of various G-protein coupled receptors (GPCRs) and ion channels, where the lipophilic cyclohexyl group might play a crucial role in receptor binding.
Safety and Toxicology
The safety and toxicological profile of this compound has not been established. However, general considerations for substituted nicotinamides can be drawn from the literature. High doses of nicotinamide can lead to hepatotoxicity.[3][4] The introduction of a bromine atom and a cyclohexyl group will significantly alter the metabolic profile of the molecule, and therefore, its toxicity should be carefully evaluated. In vivo and in vitro toxicology studies, including cytotoxicity assays, genotoxicity assays, and animal toxicity studies, would be necessary to determine the safety profile of this compound.
Conclusion
This compound is a readily accessible derivative of nicotinamide with significant potential for further exploration in medicinal chemistry. This guide has provided a comprehensive overview of its chemical properties, including a plausible synthetic route and predicted physicochemical and spectroscopic characteristics. The true therapeutic potential of this compound remains to be unlocked through rigorous biological evaluation. The versatile chemistry afforded by the bromine substituent, coupled with the inherent biological relevance of the nicotinamide scaffold, makes this compound an attractive starting point for the design and synthesis of novel therapeutic agents. It is our hope that this technical guide will serve as a valuable resource for researchers in their endeavors to explore the chemical and biological landscape of this promising molecule.
References
An In-depth Technical Guide to 5-Bromo-N-cyclohexylnicotinamide: Structure, Synthesis, and Characterization
This guide provides a comprehensive technical overview of 5-Bromo-N-cyclohexylnicotinamide, a halogenated derivative of nicotinamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's structural features, outlines a detailed synthetic protocol, and discusses its characterization. The content is grounded in established chemical principles and supported by scientific literature to ensure accuracy and reliability.
Introduction to this compound
This compound is a synthetic organic compound featuring a pyridine ring, a carboxamide functional group, a bromine substituent, and a cyclohexyl moiety. Its chemical structure combines the core of nicotinamide (a form of vitamin B3) with a bulky, lipophilic cyclohexyl group and a bromine atom, which can significantly influence its physicochemical properties and biological activity. The presence of the bromine atom at the 5-position of the pyridine ring offers a potential site for further chemical modifications, such as cross-coupling reactions, making it a versatile building block in medicinal chemistry.[1]
Chemical Structure and Properties:
-
IUPAC Name: 5-bromo-N-cyclohexylpyridine-3-carboxamide
-
CAS Number: 342013-85-8[2]
-
Molecular Formula: C₁₂H₁₅BrN₂O[2]
-
Molecular Weight: 283.16 g/mol [2]
The structure of this compound is presented in the diagram below.
Figure 1: Key properties of this compound.
Synthesis of this compound
The synthesis of this compound is primarily achieved through an amide coupling reaction between 5-bromonicotinic acid and cyclohexylamine. This reaction typically involves the activation of the carboxylic acid group of 5-bromonicotinic acid to facilitate the nucleophilic attack by the amine.
Synthetic Strategy and Mechanistic Insights
The most common and efficient method for forming the amide bond in this synthesis is the conversion of the carboxylic acid to a more reactive acyl chloride intermediate. This is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 5-bromonicotinoyl chloride is then reacted with cyclohexylamine in the presence of a base to neutralize the hydrochloric acid byproduct.
The general workflow for the synthesis is depicted below.
Figure 2: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established methods for amide synthesis from carboxylic acids and amines.
Materials:
-
5-Bromonicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Cyclohexylamine
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-bromonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-bromonicotinoyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude 5-bromonicotinoyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve cyclohexylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the solution of cyclohexylamine and triethylamine dropwise to the cooled acyl chloride solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Spectroscopic Characterization
3.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the cyclohexyl group protons. Based on the structure of a similar compound, 5,6-dichloro-N-cyclohexyl nicotinamide, the following peaks can be anticipated.[3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine H-2 | ~8.7 | d |
| Pyridine H-4 | ~8.2 | t |
| Pyridine H-6 | ~8.9 | d |
| N-H | ~6.5 | br s |
| Cyclohexyl CH-N | ~3.9 | m |
| Cyclohexyl CH₂ | 1.1 - 2.0 | m |
3.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the carbons of the pyridine ring and the cyclohexyl group.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~165 |
| Pyridine C-5 (C-Br) | ~120 |
| Pyridine C-3 | ~135 |
| Pyridine C-2, C-4, C-6 | 148 - 155 |
| Cyclohexyl C-N | ~50 |
| Cyclohexyl CH₂ | 25 - 33 |
3.3. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (amide) | 3300 - 3500 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=O stretch (amide) | 1630 - 1680 |
| C=C, C=N stretch (aromatic) | 1400 - 1600 |
| C-N stretch | 1200 - 1400 |
3.4. Mass Spectrometry
The mass spectrum should show the molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺) is expected.
-
Expected [M+H]⁺: m/z ≈ 284.0 and 286.0
Potential Applications and Significance
While specific studies on the biological activity of this compound are limited, its structural relationship to nicotinamide suggests potential applications in various therapeutic areas. Nicotinamide and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
The introduction of a bromine atom and a cyclohexyl group can modulate the lipophilicity and metabolic stability of the parent nicotinamide molecule, potentially enhancing its pharmacological properties. The bromine atom also serves as a synthetic handle for the creation of more complex molecules through reactions like Suzuki or Buchwald-Hartwig couplings, allowing for the generation of diverse chemical libraries for drug discovery.[1]
Conclusion
This compound is a versatile synthetic compound with potential applications in medicinal chemistry and drug development. Its synthesis is readily achievable through standard amide coupling methodologies. This guide provides a foundational understanding of its structure, a detailed protocol for its synthesis, and an outline of its expected spectroscopic characteristics. Further research into the biological activities of this compound and its derivatives is warranted to explore its full therapeutic potential.
References
An In-Depth Technical Guide to the Putative Mechanism of Action of 5-Bromo-N-cyclohexylnicotinamide: A NAMPT-Centric Hypothesis
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the hypothesized mechanism of action for the novel compound, 5-Bromo-N-cyclohexylnicotinamide. Based on its structural analogy to known nicotinamide derivatives, we propose that its primary molecular target is Nicotinamide Phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD⁺ salvage pathway. This document provides a comprehensive scientific framework for this hypothesis, detailing the central role of NAD⁺ metabolism in cellular function, particularly in oncology. Furthermore, we present a series of detailed, state-of-the-art experimental protocols to rigorously test this hypothesis, enabling researchers to elucidate the compound's precise biological activity. This guide is intended to serve as a foundational resource for the scientific community to accelerate the investigation and potential development of this compound as a therapeutic agent.
Introduction: The Central Role of NAD⁺ in Cellular Homeostasis and Disease
Nicotinamide Adenine Dinucleotide (NAD⁺) is a cornerstone of cellular metabolism and signaling. It exists in both oxidized (NAD⁺) and reduced (NADH) forms, playing an indispensable role as a cofactor in redox reactions essential for energy production through glycolysis and mitochondrial respiration.[1][2] Beyond its bioenergetic functions, NAD⁺ serves as a critical substrate for a class of enzymes that regulate a multitude of cellular processes, including DNA repair, gene expression, and stress responses.[3] These NAD⁺-consuming enzymes include sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs).[4]
The cellular pool of NAD⁺ is maintained through a delicate balance of biosynthesis and consumption. In mammals, the salvage pathway, which recycles nicotinamide (NAM) back into NAD⁺, is the predominant route for NAD⁺ synthesis.[5][6] The rate-limiting step in this vital pathway is catalyzed by the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT).[7]
Given the heightened metabolic and proliferative demands of cancer cells, they are often exquisitely dependent on the NAD⁺ salvage pathway to maintain their energy supply and support rapid growth and DNA repair.[8][9] This dependency renders NAMPT a highly attractive therapeutic target in oncology.[10] Inhibition of NAMPT can lead to a catastrophic depletion of NAD⁺ in cancer cells, triggering metabolic collapse and cell death.[8][11]
The Proposed Mechanism of Action of this compound
We hypothesize that this compound functions as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). This hypothesis is predicated on the compound's core nicotinamide structure, a common feature among a large class of known NAMPT inhibitors.[12][13] The proposed mechanism unfolds through the following sequence of molecular events:
-
Direct Binding to NAMPT: this compound is predicted to bind to the active site of NAMPT, likely competing with the natural substrate, nicotinamide. The 5-bromo and N-cyclohexyl substitutions are anticipated to influence the binding affinity and selectivity of the compound.
-
Inhibition of NAMPT Enzymatic Activity: Upon binding, the compound is expected to inhibit the catalytic activity of NAMPT, thereby blocking the conversion of nicotinamide to nicotinamide mononucleotide (NMN).
-
Depletion of Cellular NAD⁺: The inhibition of this rate-limiting step in the NAD⁺ salvage pathway will lead to a significant reduction in the cellular NAD⁺ pool.
-
Downstream Effects: The depletion of NAD⁺ will have profound consequences on NAD⁺-dependent cellular processes:
-
Reduced Sirtuin and PARP Activity: The decreased availability of their essential substrate will lead to the hypoactivation of sirtuins and PARPs, impairing their roles in gene regulation and DNA repair.
-
Metabolic Crisis: The decline in NAD⁺ will disrupt cellular redox balance and cripple energy metabolism, leading to ATP depletion.
-
Induction of Apoptosis: The culmination of these effects is expected to induce programmed cell death, particularly in cancer cells that are highly reliant on NAMPT activity.
-
The following diagram illustrates the proposed signaling pathway and the central role of this compound as a NAMPT inhibitor.
Caption: Proposed mechanism of this compound as a NAMPT inhibitor.
Experimental Protocols for Mechanistic Validation
To rigorously test the hypothesis that this compound targets NAMPT, a multi-faceted experimental approach is required. The following protocols provide a comprehensive framework for elucidating the compound's mechanism of action.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying the direct binding of a compound to its target protein within intact cells.[14][15]
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., one known to be sensitive to NAMPT inhibitors) to 70-80% confluency.
-
Treat cells with either vehicle control or varying concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble NAMPT protein at each temperature using Western blotting or a quantitative immunoassay like ELISA.
-
-
Data Analysis:
-
Plot the percentage of soluble NAMPT protein as a function of temperature for both vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Enzymatic Activity: In Vitro NAMPT Inhibition Assay
Directly measuring the effect of the compound on NAMPT's enzymatic activity is crucial. Commercially available assay kits provide a robust platform for this.[16][17]
Protocol:
-
Assay Preparation:
-
Reconstitute all assay components as per the manufacturer's instructions (e.g., recombinant human NAMPT, nicotinamide, PRPP, ATP, and detection reagents).
-
-
Compound Dilution:
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Enzymatic Reaction:
-
In a 96-well plate, combine the NAMPT enzyme, substrates, and varying concentrations of the compound or vehicle control.
-
Initiate the reaction by adding ATP.
-
-
Detection:
-
The assay typically involves a coupled enzymatic reaction that produces a fluorescent or colorimetric signal proportional to the amount of NMN or NAD⁺ generated.[18]
-
Measure the signal at appropriate time points using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of NAMPT inhibition for each compound concentration.
-
Plot the inhibition data against the compound concentration and determine the IC₅₀ value.
-
| Parameter | Description |
| Enzyme | Recombinant Human NAMPT |
| Substrates | Nicotinamide, PRPP, ATP |
| Compound | This compound |
| Detection | Fluorometric or Colorimetric |
| Readout | IC₅₀ Value |
Cellular NAD⁺/NADH Level Quantification
To confirm that NAMPT inhibition translates to a reduction in cellular NAD⁺ levels, direct measurement of this coenzyme is necessary.[1][19][20]
Protocol:
-
Cell Culture and Treatment:
-
Treat cancer cells with varying concentrations of this compound for different durations (e.g., 6, 12, 24 hours).
-
-
Metabolite Extraction:
-
Harvest the cells and perform differential extraction for NAD⁺ (acidic extraction) and NADH (basic extraction).
-
-
Quantification:
-
Use a commercially available NAD⁺/NADH assay kit, which typically employs an enzymatic cycling reaction to generate a quantifiable signal.
-
Alternatively, for higher precision, utilize liquid chromatography-mass spectrometry (LC-MS) for absolute quantification.[3]
-
-
Data Analysis:
-
Determine the intracellular concentrations of NAD⁺ and NADH and calculate the NAD⁺/NADH ratio.
-
A dose- and time-dependent decrease in NAD⁺ levels upon compound treatment would support the proposed mechanism.
-
Assessment of Downstream Target Activity
3.4.1. Sirtuin Activity Assay
The activity of sirtuins, being NAD⁺-dependent, should decrease upon NAMPT inhibition.[21][22]
Protocol:
-
Nuclear Extract Preparation:
-
Prepare nuclear extracts from cells treated with this compound or vehicle.
-
-
Activity Assay:
-
Data Analysis:
-
Measure the fluorescent signal and correlate it with sirtuin activity. A reduction in activity in compound-treated cells is expected.
-
3.4.2. PARP Activity Assay
PARP activity can be assessed by measuring the levels of poly(ADP-ribose) (PAR), the product of the PARP-catalyzed reaction.[25][26]
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the compound, with or without a DNA damaging agent to stimulate PARP activity.
-
Lyse the cells to obtain total cell lysates.
-
-
PAR Detection:
-
Data Analysis:
-
A decrease in PAR levels in compound-treated cells, especially after DNA damage induction, would indicate inhibition of PARP activity secondary to NAD⁺ depletion.
-
Metabolic Flux Analysis
To understand the broader metabolic consequences of NAMPT inhibition, ¹³C metabolic flux analysis (MFA) can be employed.[29][30][31][32][33]
Protocol:
-
Stable Isotope Labeling:
-
Culture cells in a medium containing a ¹³C-labeled substrate, such as [U-¹³C]-glucose or [U-¹³C]-glutamine, in the presence or absence of this compound.
-
-
Metabolite Extraction and Analysis:
-
After treatment, extract intracellular metabolites.
-
Analyze the isotopic labeling patterns of key metabolites (e.g., glycolytic and TCA cycle intermediates) using LC-MS or GC-MS.
-
-
Flux Calculation:
-
Use specialized software to calculate the metabolic fluxes through various pathways based on the labeling data.
-
-
Data Interpretation:
-
A decrease in flux through NAD⁺-dependent pathways, such as the TCA cycle, would provide a comprehensive view of the metabolic impact of the compound.
-
Expected Outcomes and Interpretation
The successful execution of these experiments is expected to yield a clear and coherent picture of the mechanism of action of this compound. The anticipated results are summarized in the table below.
| Experiment | Expected Outcome with this compound | Interpretation |
| CETSA | Increased thermal stability of NAMPT | Direct binding of the compound to NAMPT in cells |
| NAMPT Inhibition Assay | Dose-dependent inhibition of NAMPT activity (low IC₅₀) | The compound is a direct inhibitor of NAMPT |
| NAD⁺/NADH Quantification | Dose- and time-dependent decrease in cellular NAD⁺ levels | Inhibition of NAMPT leads to NAD⁺ depletion in cells |
| Sirtuin Activity Assay | Decreased sirtuin activity | Reduced NAD⁺ availability impairs sirtuin function |
| PARP Activity Assay | Decreased PARP activity (reduced PAR levels) | Reduced NAD⁺ availability impairs PARP function |
| Metabolic Flux Analysis | Altered metabolic fluxes in NAD⁺-dependent pathways | NAMPT inhibition has a significant impact on cellular metabolism |
Collectively, these results would provide strong, multi-faceted evidence supporting the hypothesis that this compound exerts its biological effects by inhibiting NAMPT and disrupting NAD⁺ homeostasis.
Conclusion
The framework presented in this technical guide outlines a clear and scientifically rigorous path to elucidating the mechanism of action of this compound. By positing a NAMPT-centric hypothesis grounded in the established pharmacology of nicotinamide derivatives, we provide a focused yet comprehensive research strategy. The detailed experimental protocols herein are designed to be self-validating, offering a systematic approach to confirm target engagement, enzymatic inhibition, and the downstream cellular consequences. The insights gained from these studies will be invaluable for the continued development of this compound as a potential therapeutic agent, particularly in the context of diseases with a high dependency on NAD⁺ metabolism, such as cancer.
References
- 1. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 7. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationship of new nicotinamide phosphoribosyltransferase inhibitors with antitumor activity on solid and haematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Nicotinamide phosphoribosyltransferase inhibitors, design, preparation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 15. tandfonline.com [tandfonline.com]
- 16. signosisinc.com [signosisinc.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. amsbio.com [amsbio.com]
- 19. goldmanlaboratories.com [goldmanlaboratories.com]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sirtuin 1 (SIRT-1) Activity Assay Kit - Elabscience® [elabscience.com]
- 23. mdpi.com [mdpi.com]
- 24. Sirtuin 3/SIRT3: Activity Assays [bio-techne.com]
- 25. Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. PARP assay kits [bioscience.co.uk]
- 27. PARP Activity Assay Service - Alfa Cytology [alfa-parp.com]
- 28. rndsystems.com [rndsystems.com]
- 29. Exploring cancer metabolism through isotopic tracing and metabolic flux analysis [dspace.mit.edu]
- 30. [PDF] Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges | Semantic Scholar [semanticscholar.org]
- 31. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Metabolic Flux Analysis in Mammalian Cells - Creative Proteomics MFA [creative-proteomics.com]
- 33. A guide to 13C metabolic flux analysis for the cancer biologist - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Bromo-N-cyclohexylnicotinamide: A Technical Guide to its Potential Research Applications as a PARP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-N-cyclohexylnicotinamide is a synthetic organic compound belonging to the nicotinamide family. While specific research data on this particular molecule is limited in publicly accessible literature, its structural features—a nicotinamide core, a bromine substituent, and a cyclohexyl group—strongly suggest its potential as a modulator of Poly(ADP-ribose) polymerase (PARP) enzymes. This guide provides a comprehensive overview of the theoretical framework, potential mechanisms of action, and prospective research applications of this compound as a PARP inhibitor. Drawing parallels from well-characterized nicotinamide analogs, we will explore its potential role in cancer research, particularly in the context of DNA damage repair pathways and the concept of synthetic lethality. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of novel nicotinamide derivatives.
Introduction: The Significance of PARP Inhibition in Modern Research
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and the maintenance of genomic stability.[1][2] The PARP family, consisting of several members, plays a pivotal role in the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs).[2] When PARP enzymes are inhibited, these SSBs can accumulate and, during DNA replication, lead to the formation of more cytotoxic double-strand breaks (DSBs).[3]
In healthy cells, DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway. However, certain cancer cells, particularly those with mutations in genes like BRCA1 and BRCA2, have a deficient HR pathway.[3] This deficiency renders them highly dependent on the PARP-mediated BER pathway for survival. The inhibition of PARP in these HR-deficient cancer cells leads to a catastrophic accumulation of DSBs, ultimately resulting in cell death through a concept known as synthetic lethality.[3] This targeted approach forms the basis for the clinical success of several approved PARP inhibitors in treating cancers with specific DNA repair defects.[1]
This compound, as a nicotinamide derivative, is structurally poised to interact with the nicotinamide-binding pocket of PARP enzymes, thereby inhibiting their catalytic activity. The exploration of novel nicotinamide analogs is a vibrant area of research aimed at discovering inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Putative Mechanism of Action: Competitive Inhibition of PARP
The catalytic activity of PARP enzymes involves the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to acceptor proteins at the site of DNA damage. This process results in the formation of long poly(ADP-ribose) chains, which act as a scaffold to recruit other DNA repair proteins.[2] Nicotinamide, the parent compound of this compound, is a natural byproduct of this reaction and can act as a feedback inhibitor of PARP.[3]
It is hypothesized that this compound functions as a competitive inhibitor of PARP by mimicking the nicotinamide moiety of the NAD+ substrate. The nicotinamide head of the inhibitor is expected to occupy the nicotinamide-binding pocket of the PARP catalytic domain, preventing the binding of NAD+ and subsequent poly(ADP-ribosyl)ation. The cyclohexyl and bromo-substituents likely modulate the binding affinity and specificity of the molecule for different PARP isoforms.
Figure 1: Hypothetical mechanism of PARP inhibition by this compound.
Potential Research Applications
Based on its structural similarity to known PARP inhibitors, this compound holds promise for several research applications, primarily in the field of oncology.
Investigation of Synthetic Lethality in BRCA-Deficient Cancers
A primary research application would be to investigate its efficacy in inducing synthetic lethality in cancer cell lines with known defects in the homologous recombination pathway, such as those with BRCA1 or BRCA2 mutations.
Table 1: Potential Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | Predicted Sensitivity to this compound |
|---|---|---|---|
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | High |
| CAPAN-1 | Pancreatic Cancer | BRCA2 mutant | High |
| MCF-7 | Breast Cancer | BRCA wild-type | Low |
| HeLa | Cervical Cancer | BRCA wild-type | Low |
Sensitization of Cancer Cells to Chemotherapy and Radiation
PARP inhibitors have been shown to potentiate the effects of DNA-damaging agents, such as temozolomide and cisplatin, as well as radiation therapy. This compound could be evaluated for its ability to act as a chemosensitizer or radiosensitizer in various cancer models.
Experimental Protocols: A Foundational Guide
While specific protocols for this compound have not been published, the following are standard, validated methodologies used for the characterization of novel PARP inhibitors. These can be adapted for the evaluation of this compound.
In Vitro PARP Activity Assay
This assay directly measures the enzymatic activity of PARP and its inhibition by the test compound.
Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant human PARP1 enzyme, a histone-coated plate (to provide a substrate for poly(ADP-ribosyl)ation), and biotinylated NAD+.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a known PARP inhibitor (e.g., Olaparib) as a positive control.
-
Incubation: Incubate the plate at room temperature to allow the enzymatic reaction to proceed.
-
Detection: Wash the plate to remove unbound reagents. Add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated PAR chains.
-
Signal Measurement: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength. The signal intensity is proportional to PARP activity.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PARP activity by 50%.
Figure 2: Workflow for an in vitro PARP activity assay.
Cell Viability and Proliferation Assays
These assays determine the cytotoxic and cytostatic effects of the compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-436 and MCF-7) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Use a suitable viability reagent, such as MTT or a resazurin-based assay (e.g., CellTiter-Blue).
-
Signal Measurement: Measure the absorbance or fluorescence according to the manufacturer's protocol.
-
Data Analysis: Plot the cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Structure-Activity Relationship (SAR) Considerations
The chemical structure of this compound offers several points for modification to explore the structure-activity relationship and potentially optimize its properties.
-
Nicotinamide Core: Essential for binding to the PARP catalytic site.
-
5-Bromo Substituent: The bromine atom can influence the electronic properties of the pyridine ring and may form halogen bonds with the protein, potentially enhancing binding affinity. Its position can be varied to probe different regions of the binding pocket.
-
N-Cyclohexyl Group: This bulky, hydrophobic group likely interacts with a hydrophobic pocket in the enzyme. Modifications to the size and nature of this group (e.g., replacing it with other cyclic or acyclic alkyl or aryl groups) could significantly impact potency and selectivity.
Conclusion and Future Directions
While direct experimental data on this compound is currently lacking in the scientific literature, its chemical structure strongly supports its potential as a PARP inhibitor. The conceptual framework and experimental protocols outlined in this guide provide a solid foundation for researchers to initiate investigations into its biological activity. Future research should focus on its synthesis and subsequent evaluation in in vitro and cell-based assays to confirm its mechanism of action and determine its potency and selectivity. Further studies in preclinical cancer models would be warranted if promising initial results are obtained. The exploration of novel nicotinamide derivatives like this compound is a critical endeavor in the ongoing effort to develop more effective and targeted cancer therapies.
References
- 1. Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs | MDPI [mdpi.com]
- 2. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [1,2,4]Triazolo[3,4- b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Characterization of Selective ALK2 Inhibitors
Senior Application Scientist Note: This guide addresses the principles and methodologies for evaluating selective inhibitors of Activin Receptor-Like Kinase 2 (ALK2). The specific compound "5-Bromo-N-cyclohexylnicotinamide" is commercially available but lacks published scientific data detailing its activity or selectivity as an ALK2 inhibitor. Therefore, this document will serve as an in-depth technical guide to the core topic, utilizing well-characterized and potent selective ALK2 inhibitors from the scientific literature as exemplars for discussing mechanisms, structure-activity relationships (SAR), and state-of-the-art experimental protocols.
Part 1: The Rationale for Selective ALK2 Inhibition
Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I serine/threonine kinase receptor central to the bone morphogenetic protein (BMP) signaling pathway.[1] Under normal physiological conditions, BMP ligands (such as BMP6 and BMP7) bind to a complex of type I and type II receptors. This binding allows the constitutively active type II receptor to phosphorylate the type I receptor (ALK2) in its glycine-serine rich (GS) domain. Activated ALK2 then propagates the signal by phosphorylating downstream effector proteins, primarily SMAD1, SMAD5, and SMAD8 (SMAD1/5/8).[2] These phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in crucial cellular processes, including osteogenesis, cellular differentiation, and proliferation.[3]
Dysregulation of ALK2 signaling is the genetic driver of severe and rare diseases. Gain-of-function mutations in the ACVR1 gene are responsible for Fibrodysplasia Ossificans Progressiva (FOP), a devastating disorder where soft tissues like muscle and tendons progressively turn into bone, leading to permanent loss of mobility.[4][5] The most common FOP-causing mutation, R206H, alters the kinase's GS domain, rendering it responsive to the non-canonical ligand Activin A, which is often present during inflammation, thereby triggering episodes of catastrophic bone formation.[6] Somatic ACVR1 mutations have also been identified in approximately 24% of Diffuse Intrinsic Pontine Gliomas (DIPG), a fatal pediatric brain cancer, making ALK2 a compelling therapeutic target.[4]
The development of small-molecule ALK2 inhibitors is a promising therapeutic strategy. However, the high degree of homology within the ATP-binding pocket of the seven ALK family members presents a significant challenge.[5] Particularly, cross-inhibition of ALK5 (a TGF-β receptor) is associated with cardiac toxicity, making selectivity a paramount requirement for any clinical candidate. A successful ALK2 inhibitor must potently block the activity of the target kinase (both wild-type and mutant forms) while sparing other closely related kinases.
Canonical ALK2 Signaling and Point of Inhibition
The diagram below illustrates the canonical BMP/ALK2 signaling pathway and the mechanism by which ATP-competitive inhibitors block signal transduction.
Part 2: Key Chemical Scaffolds and Selectivity of ALK2 Inhibitors
While the nicotinamide scaffold is explored for various kinase targets, the most well-documented selective ALK2 inhibitors are derived from other chemical classes, primarily pyrazolo[1,5-a]pyrimidines and 2-aminopyridines.[5][7]
The journey began with Dorsomorphin , identified in a zebrafish screen, which inhibits BMP signaling but suffers from poor metabolic stability and off-target effects.[5] Structure-based optimization led to derivatives with improved properties:
-
LDN-193189 : A potent pan-BMP receptor inhibitor with improved stability over Dorsomorphin.[2]
-
LDN-212854 : A key advancement in selectivity. By simply moving a quinoline moiety from the 4-position (in a related compound) to the 5-position, selectivity for ALK2 over ALK3 was significantly increased, and selectivity over ALK5 jumped to over 9000-fold.[8] This highlights the exquisite sensitivity of the kinase pocket to subtle structural changes.
-
BLU-782 (Ipnacopan) : A highly selective ALK2 inhibitor that has advanced to clinical trials for FOP.[9]
The structural basis for the selectivity of LDN-212854 lies in its ability to engage with a unique network of water-mediated hydrogen bonds within the ALK2 ATP-binding pocket, involving key residues like Lys235 and Glu248, an interaction less favorable in other ALK isoforms.[8]
Data Presentation: Inhibitor Potency and Selectivity
The following table summarizes the inhibitory concentration (IC₅₀) and selectivity profile of representative ALK2 inhibitors from the literature. This data is critical for comparing compounds and guiding lead optimization.
| Compound | ALK2 IC₅₀ (nM) | ALK1 IC₅₀ (nM) | ALK3 IC₅₀ (nM) | ALK5 IC₅₀ (nM) | Selectivity (ALK2 vs. ALK3) | Selectivity (ALK2 vs. ALK5) | Reference |
| Dorsomorphin | 129 | 219 | 107 | 1190 | ~0.8-fold | ~9-fold | [10] |
| LDN-193189 | 0.7 | 2.6 | 14.6 | 123 | ~21-fold | ~175-fold | [8][10] |
| LDN-212854 | 1.2 | 10.2 | 79.6 | >11,000 | ~66-fold | >9000-fold | [8][10] |
Table 1: Comparative in vitro kinase inhibition data for key ALK2 inhibitors. Data synthesized from multiple sources; absolute IC₅₀ values can vary based on assay conditions.
Part 3: Experimental Protocols for Inhibitor Characterization
A rigorous, multi-step validation process is essential to characterize a novel ALK2 inhibitor. The protocols described here form a self-validating system, moving from direct target engagement to cellular function and finally to in vivo efficacy.
Protocol 1: In Vitro Kinase Assay
Causality: This is the foundational experiment to determine if the compound directly inhibits the enzymatic activity of ALK2. It quantifies the compound's potency (IC₅₀) in a purified, cell-free system, ensuring that observed cellular effects are due to direct kinase inhibition. The ADP-Glo™ assay is a common choice as it measures the production of ADP, a direct product of kinase activity.
Methodology (ADP-Glo™ Kinase Assay):
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare recombinant human ALK2 kinase domain (e.g., amino acids 147-509) to a final concentration of ~2-5 ng/µL.
-
Prepare a suitable substrate (e.g., Casein, Myelin Basic Protein) at ~0.2 µg/µL.
-
Prepare ATP at a concentration near its Km for ALK2 (typically 10-20 µM) to ensure competitive inhibition can be accurately measured.
-
Serially dilute the test inhibitor (e.g., 11-point, 3-fold dilution starting from 10 µM) in DMSO, then dilute into the reaction buffer.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add 5 µL of the diluted inhibitor.
-
Add 20 µL of a master mix containing reaction buffer, substrate, and ALK2 enzyme.
-
Incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding 25 µL of ATP solution.
-
Incubate for 40-60 minutes at 30°C.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the log of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Phospho-SMAD1/5/8 Western Blot Assay
Causality: This assay confirms that the inhibitor can cross the cell membrane and engage its target in a native cellular environment. It measures the direct downstream consequence of ALK2 inhibition—the reduction of SMAD1/5/8 phosphorylation. This provides a crucial link between enzymatic inhibition and a functional cellular outcome.
Methodology:
-
Cell Culture and Plating:
-
Use a responsive cell line, such as C2C12 myoblasts or patient-derived fibroblasts from individuals with FOP.[2]
-
Seed cells in a 12-well plate at a density that allows them to reach ~80-90% confluency on the day of the experiment.
-
Starve cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours prior to treatment to reduce basal signaling.
-
-
Inhibitor and Ligand Treatment:
-
Pre-treat cells with various concentrations of the ALK2 inhibitor (or vehicle control, e.g., 0.1% DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate ligand for 30-60 minutes.
-
For wild-type ALK2: Use BMP6 or BMP7 (e.g., 20 ng/mL).
-
For FOP mutant ALK2 (R206H): Use Activin A (e.g., 20 ng/mL) to assess inhibition of the neofunctional signaling.[2]
-
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.
-
Incubate overnight at 4°C with a primary antibody against phospho-SMAD1/5 (e.g., Cell Signaling Technology #13820).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total SMAD1 and a loading control (e.g., GAPDH or β-Actin) to ensure equal loading.
-
Protocol 3: Cell-Based BMP-Responsive Luciferase Reporter Assay
Causality: This assay quantifies the inhibitor's effect on the transcriptional output of the entire ALK2-SMAD pathway. It provides a highly sensitive and quantitative measure of pathway inhibition, integrating the effects of target engagement and downstream nuclear events.
Methodology:
-
Cell Line:
-
Use a cell line stably transfected with a BMP-responsive element (BRE) driving the expression of firefly luciferase (e.g., C2C12-BRE-Luc cells). A co-transfected constitutively expressed Renilla luciferase can be used for normalization.
-
-
Assay Protocol:
-
Seed the C2C12-BRE-Luc cells in a 96-well white, clear-bottom plate.
-
Allow cells to attach overnight.
-
Pre-treat with serially diluted ALK2 inhibitor for 1-2 hours.
-
Stimulate with a sub-maximal concentration of BMP ligand (e.g., 50 ng/mL BMP4 or BMP6) for 16-24 hours.
-
-
Signal Detection:
-
Lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system (e.g., Promega Dual-Glo®).
-
Read both firefly and Renilla luminescence sequentially on a plate reader.
-
-
Data Analysis:
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to control for cell number and transfection efficiency.
-
Calculate percent inhibition relative to ligand-stimulated, vehicle-treated controls.
-
Determine the cellular IC₅₀ by plotting normalized activity against inhibitor concentration.
-
Protocol 4: In Vivo Efficacy in a FOP Mouse Model
Causality: This is the ultimate preclinical test of an inhibitor's therapeutic potential. It assesses whether the compound's in vitro and cellular activity translates into a meaningful physiological effect (i.e., preventing heterotopic ossification) in a living organism, providing initial insights into its pharmacokinetics and tolerability.
Methodology (ACVR1R206H Knock-in Mouse Model):
-
Animal Model:
-
Use a genetically engineered mouse model that recapitulates FOP, such as the Acvr1R206H knock-in mouse. These mice develop heterotopic ossification (HO) following muscle injury.[9]
-
-
Study Design:
-
Acclimate animals and randomize them into vehicle and treatment groups (n=8-10 per group).
-
Administer the ALK2 inhibitor prophylactically via a clinically relevant route (e.g., oral gavage) starting one day before injury. Dosing should be based on prior pharmacokinetic studies. A well-characterized inhibitor like BLU-782 can be used as a positive control.[9]
-
Induce HO by administering a pinch injury to the gastrocnemius muscle or an injection of cardiotoxin.
-
-
Efficacy Endpoints:
-
Monitor animal well-being and body weight throughout the study.
-
At defined time points (e.g., 2, 4, 7 days post-injury), assess soft tissue swelling and edema via magnetic resonance imaging (MRI).[9]
-
At the end of the study (e.g., 14-21 days), harvest the injured limbs.
-
Quantify the volume of heterotopic bone formation using micro-computed tomography (µCT).[9]
-
Perform histological analysis (e.g., H&E, Alcian Blue/Sirius Red staining) on decalcified tissue sections to examine the cellular composition of the HO lesions.
-
Part 4: Conclusion and Future Directions
The development of potent and highly selective ALK2 inhibitors represents a paradigm shift in the potential treatment of devastating diseases like FOP and DIPG. While the specific compound this compound is not characterized in the literature for this purpose, the principles and robust methodologies outlined in this guide provide a clear path for the discovery and validation of new chemical entities. The successful characterization of any new inhibitor hinges on a systematic approach, beginning with direct biochemical assays, progressing to mechanism-confirming cellular assays, and culminating in proof-of-concept efficacy in relevant animal models. Future work in this field will focus on discovering novel chemical scaffolds, further refining selectivity to minimize any potential for long-term off-target toxicity, and optimizing pharmacokinetic properties to ensure sustained target coverage in patients.
References
- 1. What ALK2 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. pnas.org [pnas.org]
- 3. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]
- 4. Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Macrocycle Kinase Inhibitors for ALK2 Using Fibrodysplasia Ossificans Progressiva‐Derived Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural basis for the potent and selective binding of LDN-212854 to the BMP receptor kinase ALK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blueprintmedicines.com [blueprintmedicines.com]
- 10. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Role of 5-Bromo-N-cyclohexylnicotinamide in Wnt/β-catenin Signaling
A Note to the Researcher: Following a comprehensive search of publicly available scientific literature and chemical databases, we have been unable to identify any specific information regarding "5-Bromo-N-cyclohexylnicotinamide" and its role in the Wnt/β-catenin signaling pathway. The search results did not yield any publications, experimental data, or mechanistic studies associated with this particular chemical entity.
It is possible that "this compound" is a novel or proprietary compound not yet described in the public domain, or there may be a typographical error in the compound name.
Therefore, while we cannot provide a specific guide on the requested molecule, we have leveraged our expertise to create a comprehensive framework. This guide will serve as a valuable resource for when information on "this compound" or a similarly acting compound becomes available. It outlines the principles, methodologies, and conceptual understanding required to investigate the role of any small molecule modulator of the Wnt/β-catenin pathway.
Framework for Investigating a Novel Modulator of Wnt/β-catenin Signaling
This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for characterizing the interaction of a novel small molecule, such as the putative this compound, with the Wnt/β-catenin signaling cascade.
Section 1: The Wnt/β-catenin Signaling Pathway: A Primer
The Wnt/β-catenin signaling pathway is a highly conserved signal transduction pathway crucial for embryonic development and adult tissue homeostasis.[1][2][3] Its dysregulation is a hallmark of numerous diseases, including cancer.[1][2]
1.1. The "Off-State": β-catenin Destruction
In the absence of a Wnt ligand, cytoplasmic β-catenin is maintained at low levels by a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK3β).[4] This complex facilitates the sequential phosphorylation of β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[4]
1.2. The "On-State": β-catenin Stabilization and Nuclear Translocation
The binding of a Wnt ligand to its Frizzled (Fzd) receptor and LRP5/6 co-receptor initiates a signaling cascade that leads to the inactivation of the destruction complex.[4] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus.[5]
1.3. Transcriptional Activation
In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to drive the expression of target genes, such as c-Myc and Cyclin D1, which promote cell proliferation.[6]
Caption: Canonical Wnt/β-catenin signaling pathway in the "Off" and "On" states.
Section 2: Characterizing a Novel Wnt/β-catenin Modulator
To elucidate the role of a compound like this compound, a multi-pronged experimental approach is necessary.
2.1. Initial Screening: TCF/LEF Reporter Assays
A primary method to assess the activity of the Wnt/β-catenin pathway is the TCF/LEF luciferase reporter assay.[7][8][9][10][11] This assay utilizes a reporter construct containing TCF/LEF binding sites upstream of a luciferase gene.[7][9] An increase or decrease in luciferase activity upon treatment with the compound indicates its modulatory effect on the pathway.
Experimental Protocol: TCF/LEF Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T, SW480) in a 96-well plate.
-
Transfect cells with a TCF/LEF firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
-
Compound Treatment:
-
After 24 hours, treat the cells with varying concentrations of the test compound (e.g., this compound). Include appropriate positive (e.g., Wnt3a conditioned media, GSK3β inhibitor like CHIR99021) and negative (vehicle control, e.g., DMSO) controls.[10]
-
-
Lysis and Luminescence Measurement:
-
After the desired incubation period (e.g., 24 hours), lyse the cells.
-
Measure firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the compound concentration to determine the EC50 or IC50.
-
2.2. Mechanistic Validation: Assessing β-catenin Levels
A key indicator of Wnt/β-catenin pathway activation is the stabilization and accumulation of β-catenin protein.[12][13] Western blotting is a standard technique to quantify changes in total and active (non-phosphorylated) β-catenin levels.[10][12][13]
Experimental Protocol: Western Blot for β-catenin
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and treat with the test compound as described above.
-
-
Protein Extraction and Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin, GAPDH).[13]
-
Data Presentation: Hypothetical Western Blot Data
| Treatment | Concentration (µM) | Relative β-catenin Level (Normalized to Loading Control) |
| Vehicle (DMSO) | 0 | 1.00 |
| Compound X | 1 | 1.52 |
| Compound X | 5 | 2.78 |
| Compound X | 10 | 4.15 |
2.3. Identifying the Molecular Target
If the compound modulates Wnt/β-catenin signaling, it is crucial to identify its direct molecular target. Many small molecule inhibitors of this pathway target Tankyrase (TNKS) enzymes.[15][16][17][18][19] Tankyrases are poly(ADP-ribose) polymerases that promote the degradation of Axin, a key component of the β-catenin destruction complex.[17][18] Inhibition of Tankyrase leads to Axin stabilization and subsequent β-catenin degradation.[18]
Experimental Workflow: Target Identification
Caption: Experimental workflow for identifying the molecular target of a novel Wnt/β-catenin modulator.
Section 3: Conclusion and Future Directions
The comprehensive characterization of a novel Wnt/β-catenin signaling modulator, such as the proposed this compound, requires a systematic and multi-faceted approach. The experimental framework outlined in this guide provides a robust starting point for elucidating the compound's mechanism of action and its therapeutic potential. Future studies should focus on in vivo efficacy in relevant disease models and a thorough assessment of its pharmacokinetic and pharmacodynamic properties.
References
- 1. raybiotech.com [raybiotech.com]
- 2. Nature-derived compounds modulating Wnt/β-catenin pathway: a preventive and therapeutic opportunity in neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 4. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting β-Catenin Signaling by Natural Products for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Cell-based assay for Wnt signaling | Explore Technologies [techfinder.stanford.edu]
- 9. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel tankyrase inhibitor, MSC2504877, enhances the effects of clinical CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
Navigating the Frontier of FOP Research: The Curious Case of 5-Bromo-N-cyclohexylnicotinamide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: A Note on the Current Scientific Landscape
Fibrodysplasia Ossificans Progressiva (FOP) represents a formidable challenge in rare disease research. This devastating genetic disorder, characterized by the progressive and catastrophic formation of a second skeleton, is driven by a gain-of-function mutation in the ACVR1 gene, which encodes the ALK2 receptor.[1][2][3] The scientific community has made significant strides in understanding the pathophysiology of FOP, with the primary therapeutic strategy converging on the inhibition of the aberrantly active ALK2 kinase.[4][5] This has led to the investigation of numerous small molecule inhibitors aimed at normalizing the downstream BMP signaling pathway.[4][6]
This technical guide was intended to provide a comprehensive overview of 5-Bromo-N-cyclohexylnicotinamide as a potential therapeutic agent in FOP research. However, a thorough review of the current scientific and patent literature reveals a notable absence of publicly available data directly linking this specific compound to the inhibition of ALK2 or its evaluation in the context of Fibrodysplasia Ossificans Progressiva.
While the nicotinamide scaffold is a common motif in kinase inhibitor design, and numerous derivatives have been explored for various therapeutic targets, the specific bromine and cyclohexyl substitutions of "this compound" do not correspond to any widely disclosed ALK2 inhibitor for FOP at the time of this writing.
Therefore, this guide will pivot to address the core scientific principles and methodologies that would be essential for the initial characterization and preclinical validation of a novel nicotinamide derivative, such as this compound, as a potential ALK2 inhibitor for FOP. We will proceed by outlining the logical, evidence-based pathway a research program would follow to establish the scientific merit of such a compound. This framework will serve as a robust guide for researchers embarking on the discovery and development of new chemical entities for this challenging disease.
Part 1: Foundational Principles – The Rationale for ALK2 Inhibition in FOP
Fibrodysplasia Ossificans Progressiva is an autosomal dominant disorder characterized by congenital malformations of the great toes and progressive heterotopic ossification (HO) in soft and connective tissues.[3][7][8] The root cause of FOP is a recurrent missense mutation in the ACVR1 gene, leading to the substitution of arginine at position 206 with histidine (R206H) in the ALK2 protein.[1] This mutation renders the ALK2 receptor hyperactive, leading to aberrant downstream signaling through the SMAD 1/5/8 pathway, which in turn drives the osteogenic differentiation of progenitor cells.[9]
The primary goal of therapeutic intervention in FOP is to inhibit the kinase activity of the mutated ALK2 receptor, thereby preventing the pathological bone formation.[4][5] Any potential therapeutic agent, including a novel compound like this compound, must be rigorously evaluated for its ability to selectively and potently inhibit ALK2.
Part 2: Preclinical Characterization of a Novel ALK2 Inhibitor Candidate
The journey of a novel compound from a chemical library to a potential clinical candidate is a multi-step process grounded in rigorous scientific validation. Below, we outline the essential experimental workflows.
In Vitro Characterization: Establishing Potency, Selectivity, and Mechanism of Action
The initial phase of evaluation focuses on the biochemical and cellular activity of the compound.
2.1.1. Kinase Inhibition Assays:
The first critical step is to determine the compound's ability to inhibit the ALK2 kinase. This is typically achieved through in vitro kinase assays using recombinant human ALK2 protein.
-
Experimental Protocol: ALK2 Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)
-
Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound against wild-type and mutant (R206H) ALK2.
-
Materials: Recombinant human ALK2 (wild-type and R206H) kinase domain, Europium-labeled anti-tag antibody, Alexa Fluor™-labeled kinase tracer, ATP, and the test compound.
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 384-well plate, combine the ALK2 enzyme, the fluorescently labeled tracer, and the test compound at various concentrations.
-
Initiate the binding reaction by adding ATP.
-
Incubate at room temperature to allow the binding to reach equilibrium.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.
-
Calculate the IC50 value by plotting the percent inhibition against the compound concentration.
-
-
2.1.2. Cellular Assays: Assessing Target Engagement and Downstream Signaling
Demonstrating that the compound can inhibit ALK2 within a cellular context is the next crucial step.
-
Experimental Protocol: SMAD 1/5 Phosphorylation Assay in FOP Patient-Derived Cells
-
Objective: To assess the ability of this compound to inhibit ligand-induced SMAD 1/5 phosphorylation in cells expressing the mutant ALK2 receptor.
-
Cell Models: FOP patient-derived induced pluripotent stem cells (iPSCs) differentiated into mesenchymal stromal cells (MSCs) or endothelial cells.[10]
-
Procedure:
-
Plate FOP patient-derived cells and allow them to adhere.
-
Pre-incubate the cells with a serial dilution of this compound for 1-2 hours.
-
Stimulate the cells with a known ALK2 ligand (e.g., Activin A or BMP6) to induce SMAD 1/5 phosphorylation.
-
Lyse the cells and perform a Western blot or an ELISA to detect phosphorylated SMAD 1/5 (pSMAD1/5).
-
Quantify the levels of pSMAD1/5 relative to total SMAD1/5 and a loading control (e.g., GAPDH).
-
-
In Vivo Evaluation: Demonstrating Efficacy in Animal Models of FOP
Successful in vitro results pave the way for in vivo studies to assess the compound's efficacy in a living organism.
2.2.1. FOP Mouse Models:
Several genetically engineered mouse models that recapitulate the key features of FOP are available, with the Acvr1R206H knock-in mouse being a widely used model.[11]
-
Experimental Protocol: Injury-Induced Heterotopic Ossification (HO) Model
-
Objective: To evaluate the ability of this compound to prevent injury-induced HO in an FOP mouse model.
-
Animal Model: Acvr1R206H/+ mice.
-
Procedure:
-
Acclimate the mice and divide them into vehicle control and treatment groups.
-
Administer this compound or vehicle orally or via intraperitoneal injection according to a predetermined dosing schedule.
-
Induce muscle injury, typically through a cardiotoxin injection into the gastrocnemius muscle.
-
Continue dosing for a specified period (e.g., 2-4 weeks).
-
At the end of the study, harvest the injured muscle tissue.
-
Quantify the volume of HO using micro-computed tomography (µCT).
-
Perform histological analysis (e.g., H&E, Alcian Blue/Sirius Red staining) to visualize cartilage and bone formation.
-
-
Part 3: Data Presentation and Visualization
Clear and concise data presentation is paramount in scientific communication.
Table 1: Hypothetical In Vitro Potency and Selectivity Profile for Compound "BNC-1" (this compound)
| Kinase Target | IC50 (nM) |
| ALK2 (R206H) | 15 |
| ALK2 (Wild-Type) | 150 |
| ALK1 | >1000 |
| ALK3 | 800 |
| ALK4 | >1000 |
| ALK5 | >1000 |
| ALK6 | 950 |
| VEGFR2 | >5000 |
Diagram 1: ALK2 Signaling Pathway in FOP and Point of Intervention
Caption: ALK2 signaling in FOP and the inhibitory action of a hypothetical ALK2 inhibitor.
Diagram 2: Experimental Workflow for In Vivo Efficacy Testing
Caption: A streamlined workflow for assessing in vivo efficacy of a test compound.
Part 4: Future Directions and Conclusion
The development of a successful therapeutic for FOP hinges on the identification of potent, selective, and orally bioavailable ALK2 inhibitors with a favorable safety profile.[10] While "this compound" is not currently a recognized entity in the FOP research landscape, the methodologies outlined in this guide provide a clear and scientifically rigorous path for the evaluation of any novel compound.
Should a compound like this compound emerge from a discovery program, its progression will depend on the successful completion of these preclinical assessments. The ultimate goal is to advance a candidate into clinical trials, offering hope to individuals and families affected by this debilitating disease.[6] The ongoing efforts in the scientific community continue to bring us closer to this reality, with several ALK2 inhibitors currently in various stages of clinical development.
References
- 1. Fibrodysplasia ossificans progressiva - Wikipedia [en.wikipedia.org]
- 2. Fibrodysplasia ossificans progressiva: MedlinePlus Genetics [medlineplus.gov]
- 3. ucsfbenioffchildrens.org [ucsfbenioffchildrens.org]
- 4. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALK2: A Therapeutic Target for Fibrodysplasia Ossificans Progressiva and Diffuse Intrinsic Pontine Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What ALK2 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Fibrodysplasia Ossificans Progressiva - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Development of Macrocycle Kinase Inhibitors for ALK2 Using Fibrodysplasia Ossificans Progressiva‐Derived Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orpha.net [orpha.net]
- 11. blueprintmedicines.com [blueprintmedicines.com]
Investigating Heterotopic Ossification with 5-Bromo-N-cyclohexylnicotinamide: A Technical Guide for Researchers
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the therapeutic potential of 5-Bromo-N-cyclohexylnicotinamide in the context of heterotopic ossification (HO). We will delve into the molecular underpinnings of HO, propose a mechanism of action for this novel compound, and provide detailed, field-proven methodologies for its preclinical evaluation.
Introduction: The Challenge of Ectopic Bone Formation
Heterotopic ossification is the pathological formation of mature, lamellar bone in soft tissues where it does not normally exist, such as muscles, tendons, and ligaments.[1][2][3] This condition can arise from traumatic injuries, surgical procedures (notably hip arthroplasty), spinal cord and traumatic brain injuries, severe burns, and in rare genetic disorders like Fibrodysplasia Ossificans Progressiva (FOP).[1][2][3] The resulting ectopic bone can cause pain, limit joint motion, and lead to significant disability.[1]
At the molecular level, a central signaling pathway implicated in the initiation and progression of HO is the Bone Morphogenetic Protein (BMP) pathway.[4][5] Dysregulation of BMP signaling, often triggered by inflammation and tissue injury, leads to the inappropriate differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for bone formation.[5]
A Novel Therapeutic Avenue: Targeting the BMP Pathway with Nicotinamide Derivatives
Recent research has highlighted the potential of nicotinamide, a form of vitamin B3, to modulate osteogenic differentiation. Studies have shown that nicotinamide can inhibit the differentiation of myoblasts into osteoblasts by interfering with the BMP signaling cascade.[6][7][8] Specifically, nicotinamide has been demonstrated to inhibit the phosphorylation of the Smad 1/5/8 complex, a critical step in the intracellular signaling cascade initiated by BMPs.[6][7][8] This inhibitory action suggests that nicotinamide and its derivatives could serve as valuable therapeutic agents for conditions characterized by excessive bone formation, such as heterotopic ossification.
Building on this premise, this guide focuses on a specific nicotinamide derivative, This compound . While direct studies on this compound in the context of HO are emerging, its structural similarity to nicotinamide suggests a plausible mechanism of action centered on the inhibition of the BMP/Smad signaling pathway. The bromine substitution on the nicotinamide core may enhance its potency and specificity, making it a compelling candidate for further investigation.
This guide will outline a rigorous, multi-faceted approach to test the hypothesis that this compound can effectively inhibit heterotopic ossification by targeting the BMP signaling pathway.
Proposed Mechanism of Action of this compound in Heterotopic Ossification
We hypothesize that this compound acts as an antagonist of the BMP signaling pathway, thereby preventing the osteogenic differentiation of progenitor cells. The proposed mechanism is illustrated in the following signaling pathway diagram.
Caption: Proposed mechanism of this compound action.
Experimental Workflow for Preclinical Evaluation
A systematic approach is essential to validate the therapeutic potential of this compound. The following workflow outlines a series of in vitro and in vivo experiments designed to assess its efficacy and elucidate its mechanism of action.
Caption: A comprehensive workflow for preclinical evaluation.
Detailed Methodologies
Part 1: In Vitro Assessment
1.1. Cell Culture and Osteogenic Differentiation
-
Cell Lines:
-
Mesenchymal Stem Cells (MSCs): Primary MSCs isolated from bone marrow or adipose tissue are ideal for studying osteogenic differentiation.
-
C2C12 Myoblasts: A murine myoblast cell line that can be induced to differentiate into osteoblasts upon treatment with BMPs, providing a robust model to study BMP signaling.[6][7][8]
-
-
Osteogenic Induction:
-
Treatment with this compound:
-
Treat cells with a range of concentrations of this compound to determine the optimal dose for inhibiting osteogenic differentiation.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known BMP inhibitor like Dorsomorphin).
-
1.2. Alkaline Phosphatase (ALP) Activity Assay
Alkaline phosphatase is an early marker of osteoblast differentiation.
-
Protocol:
-
After the desired treatment period (typically 7-14 days), wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer.
-
Add p-nitrophenyl phosphate (pNPP) substrate to the cell lysate.
-
Incubate at 37°C to allow ALP to convert pNPP to p-nitrophenol, which is yellow.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize the ALP activity to the total protein concentration of each sample.
-
1.3. Alizarin Red S Staining for Mineralization
Alizarin Red S stains calcium deposits, providing a qualitative and quantitative measure of matrix mineralization, a hallmark of mature osteoblasts.
-
Protocol:
-
After 21-28 days of differentiation, fix the cells with 4% paraformaldehyde.
-
Wash the cells with deionized water.
-
Stain the cells with a 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.
-
Wash extensively with deionized water to remove excess stain.
-
Visualize and photograph the stained mineralized nodules using a microscope.
-
For quantification, destain the cells with 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at 562 nm.
-
1.4. Western Blot Analysis for p-Smad 1/5/8
To directly assess the effect of this compound on the BMP signaling pathway, measure the levels of phosphorylated Smad 1/5/8.
-
Protocol:
-
Treat C2C12 cells with BMP-2 in the presence or absence of this compound for a short duration (e.g., 30-60 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated Smad 1/5/8 and total Smad 1/5/8.
-
Use a secondary antibody conjugated to horseradish peroxidase and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the ratio of phosphorylated to total Smad 1/5/8.
-
1.5. Quantitative PCR (qPCR) for Osteogenic Marker Genes
Analyze the expression of key osteogenic transcription factors and markers to confirm the inhibition of osteogenic differentiation at the molecular level.
-
Protocol:
-
Extract total RNA from treated and control cells at various time points during differentiation.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using primers for osteogenic marker genes such as Runx2 and Osteocalcin.
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH or β-actin).
-
| In Vitro Assay | Purpose | Key Parameters Measured |
| ALP Activity Assay | To assess early osteogenic differentiation. | p-nitrophenol production (absorbance at 405 nm). |
| Alizarin Red S Staining | To visualize and quantify late-stage matrix mineralization. | Calcium deposition (red staining), absorbance at 562 nm for quantification. |
| Western Blot | To investigate the effect on the BMP signaling pathway. | Levels of phosphorylated Smad 1/5/8. |
| qPCR | To measure the expression of osteogenic genes. | mRNA levels of Runx2, Osteocalcin, etc. |
Part 2: In Vivo Validation
2.1. Trauma-Induced Heterotopic Ossification Animal Model
A well-established animal model is crucial for evaluating the in vivo efficacy of this compound. The Achilles tenotomy model in mice is a commonly used and reproducible model of trauma-induced HO.[9][10]
-
Procedure:
-
Anesthetize the mice according to approved animal care protocols.
-
Perform a complete transection of the Achilles tendon in one hindlimb.
-
The contralateral limb can serve as an internal control.
-
2.2. Drug Administration
-
Route of Administration: Systemic delivery via intraperitoneal (IP) injection or oral gavage is recommended.
-
Dosing Regimen: Administer this compound daily or on an optimized schedule, starting immediately after the injury. Include a vehicle-treated control group.
2.3. Micro-Computed Tomography (Micro-CT) Analysis
Micro-CT is a powerful non-invasive imaging technique for the three-dimensional visualization and quantification of bone formation.[11][12][13][14]
-
Procedure:
-
At the end of the study period (typically 4-8 weeks post-injury), euthanize the animals and harvest the hindlimbs.
-
Scan the limbs using a high-resolution micro-CT scanner.
-
Reconstruct the 3D images and quantify the volume of heterotopic bone formation in the treated and control groups.[11][12][13][14]
-
2.4. Histological Analysis
Histology provides detailed information about the cellular composition and structure of the newly formed tissue.[3][15][16]
-
Procedure:
-
Decalcify the harvested limbs.
-
Embed the tissues in paraffin and section them.
-
Stain the sections with:
-
Hematoxylin and Eosin (H&E): For general morphology and identification of bone and other tissues.[3]
-
Safranin O/Fast Green: To distinguish between cartilage (stains red) and bone (stains green), which is important for understanding the ossification process (endochondral vs. intramembranous).
-
-
| In Vivo Analysis | Purpose | Key Parameters Measured |
| Micro-CT | To non-invasively quantify the volume of heterotopic bone. | Bone volume (BV), bone mineral density (BMD).[11][12][13][14] |
| Histology (H&E) | To examine the cellular and structural characteristics of the ectopic tissue. | Presence of osteoblasts, osteocytes, bone marrow elements.[3] |
| Histology (Safranin O) | To identify the presence of a cartilage intermediate. | Cartilage (red staining) vs. bone (green staining). |
Conclusion and Future Directions
This technical guide provides a robust framework for the preclinical investigation of this compound as a potential therapeutic agent for heterotopic ossification. By systematically evaluating its effects on osteogenic differentiation in vitro and its ability to prevent ectopic bone formation in a relevant animal model, researchers can gain valuable insights into its efficacy and mechanism of action.
Future studies should focus on optimizing the drug delivery system to target the site of injury, thereby minimizing potential systemic side effects. Furthermore, exploring the efficacy of this compound in other models of HO, including genetic models, will broaden its potential clinical applications. The successful completion of the studies outlined in this guide will provide the necessary foundation for advancing this promising compound towards clinical trials for the treatment of heterotopic ossification.
References
- 1. SIRT1: A Therapeutic Target for Osteoporosis? - The Rheumatologist [the-rheumatologist.org]
- 2. radiopaedia.org [radiopaedia.org]
- 3. Heterotopic Ossification: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic advances for blocking heterotopic ossification in fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Contemporary perspectives on heterotopic ossification [insight.jci.org]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. In vivo model of human post-traumatic heterotopic ossification demonstrates early fibroproliferative signature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal Models of Typical Heterotopic Ossification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Heterotopic Ossification Using Radiographic Imaging: Evidence for a Paradigm Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Microarchitecture of Heterotopic Ossification in Fibrodysplasia Ossificans Progressiva: An HR-pQCT Case Series [frontiersin.org]
- 15. Histomorphometric analysis of heterotopic bone formed by stromal-osteogenic subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bone formation zones in heterotopic ossifications: histologic findings and increased expression of bone morphogenetic protein 2 and transforming growth factors beta2 and beta3 - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Bromo-N-cyclohexylnicotinamide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of 5-Bromo-N-cyclohexylnicotinamide, a nicotinamide derivative of interest in chemical and pharmaceutical research. While detailed experimental data on this specific compound is not extensively available in peer-reviewed literature, this document synthesizes foundational knowledge of its core structure, offers logical extrapolations for its synthesis and analysis based on related compounds, and discusses its potential within the broader context of nicotinamide pharmacology. This guide is intended to serve as a foundational resource for researchers, highlighting both the known characteristics and the areas requiring further investigation.
Core Molecular Attributes
This compound is a substituted aromatic amide. Its structure features a pyridine ring, characteristic of nicotinamides, with a bromine atom at the 5-position and a cyclohexylamide group at the 3-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 342013-85-8 | [1] |
| Molecular Formula | C₁₂H₁₅BrN₂O | [1] |
| Molecular Weight | 283.16 g/mol | [1] |
| Canonical SMILES | C1CCC(CC1)NC(=O)C2=CC=NC=C2Br | |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
The most probable synthetic route involves the acylation of cyclohexylamine with a derivative of 5-bromonicotinic acid. A common and efficient method would be the use of an activated carboxylic acid derivative, such as an acyl chloride.
Caption: Proposed synthesis of this compound.
Experimental Protocol: A Generalized Approach
-
Activation of 5-Bromonicotinic Acid: 5-bromonicotinic acid would first be converted to a more reactive species. A standard procedure involves refluxing the acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), to yield 5-bromonicotinoyl chloride. The excess thionyl chloride is typically removed by distillation.
-
Amide Formation: The resulting 5-bromonicotinoyl chloride, dissolved in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran), would then be reacted with cyclohexylamine. A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is generally added to neutralize the hydrochloric acid byproduct. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography.
-
Work-up and Purification: Upon completion, the reaction mixture would be washed with an aqueous solution (e.g., sodium bicarbonate) to remove unreacted acid chloride and the hydrochloride salt of the base. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent evaporated under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Potential Biological and Pharmacological Significance
The biological activity of this compound has not been explicitly detailed in accessible scientific literature. However, its structural components suggest potential areas of pharmacological interest based on the known activities of related nicotinamide derivatives.
Nicotinamide itself is a vital precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential for a multitude of cellular redox reactions.
Diagram: The Central Role of Nicotinamide in Cellular Metabolism
Caption: Simplified overview of nicotinamide's role in NAD/NADP synthesis.
The introduction of a bromine atom and a cyclohexyl group can significantly alter the molecule's physicochemical properties, such as lipophilicity and steric bulk. These modifications can influence its ability to cross cell membranes, interact with protein binding sites, and its metabolic stability. Further research is necessary to elucidate the specific biological targets and pharmacological profile of this compound.
Analytical Characterization
Comprehensive spectral data for this compound is not publicly available in research databases. However, chemical suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS upon request.[1][2]
Expected Spectral Characteristics
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons on the pyridine ring, the cyclohexyl ring, and the amide proton. The aromatic protons would appear in the downfield region, with their splitting patterns influenced by the bromine and amide substituents. The cyclohexyl protons would appear as a complex multiplet in the upfield region. The amide proton would likely be a broad singlet.
-
¹³C NMR: The carbon NMR would show distinct signals for the carbons of the pyridine ring, with the carbon attached to the bromine atom being significantly influenced. The carbonyl carbon of the amide would appear in the characteristic downfield region for amides. The carbons of the cyclohexyl ring would be observed in the aliphatic region.
-
IR Spectroscopy: The infrared spectrum would be expected to show a strong absorption band for the C=O stretch of the amide group, typically around 1640-1680 cm⁻¹. An N-H stretch would also be visible around 3300 cm⁻¹. Characteristic bands for the aromatic ring would also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (283.16 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by two mass units would be expected for the molecular ion and any bromine-containing fragments.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the safety information for structurally related compounds, such as 5-bromonicotinamide, general precautions should be taken.[3]
-
Potential Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3]
-
Handling Recommendations: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.[1]
Future Directions and Research Opportunities
The lack of extensive public data on this compound presents numerous opportunities for further research. Key areas for investigation include:
-
Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and full analytical characterization (NMR, IR, MS, and elemental analysis).
-
Biological Screening: Evaluation of its biological activity across various assays to identify potential therapeutic applications. This could include screening for anticancer, anti-inflammatory, or neuroprotective properties, given the known activities of other nicotinamide derivatives.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand how modifications to the bromine and cyclohexyl moieties affect biological activity.
-
Pharmacokinetic and Toxicological Profiling: In vitro and in vivo studies to determine its absorption, distribution, metabolism, excretion (ADME), and toxicity profile.
Conclusion
This compound is a chemical entity with a well-defined structure but limited publicly available experimental data. This guide has provided a foundational understanding of its chemical nature, proposed a logical synthetic route, and discussed its potential areas of application based on the broader class of nicotinamides. It is clear that further experimental work is required to fully elucidate the chemical, biological, and pharmacological properties of this compound, making it an open area for scientific inquiry.
References
Methodological & Application
Application Notes and Protocols: Evaluating 5-Bromo-N-cyclohexylnicotinamide as a Potent and Selective ALK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the preclinical evaluation of 5-Bromo-N-cyclohexylnicotinamide, a novel small molecule inhibitor targeting Activin Receptor-Like Kinase 2 (ALK2). Gain-of-function mutations in the ALK2 gene (ACVR1) are the primary genetic driver of fibrodysplasia ossificans progressiva (FOP), a rare and debilitating disorder characterized by progressive heterotopic ossification (HO).[1][2][3] Aberrant ALK2 signaling has also been implicated in other conditions, including diffuse intrinsic pontine glioma (DIPG), making it a critical therapeutic target.[4][5][6][7] This document outlines detailed, field-proven protocols for characterizing the inhibitory activity of this compound, from initial biochemical assays to cell-based functional assessments. The methodologies are designed to establish the compound's potency, selectivity, and mechanism of action in a scientifically rigorous and reproducible manner.
Introduction: The Rationale for Targeting ALK2
Activin Receptor-Like Kinase 2 (ALK2), a bone morphogenetic protein (BMP) type I receptor, plays a crucial role in cellular signaling pathways that govern osteogenesis and tissue development.[3][6][8] Under normal physiological conditions, ALK2 activation is tightly regulated. However, specific mutations, such as the recurrent c.617G>A (R206H) mutation in FOP, lead to a constitutively active or hypersensitive receptor.[2][3] This aberrant signaling cascade, primarily through the phosphorylation of SMAD1/5/8 transcription factors, drives the pathological transformation of soft connective tissues into bone.[6][8][9]
The development of small molecule inhibitors that selectively target the ATP-binding pocket of ALK2 is a promising therapeutic strategy.[4][6][10] this compound represents a potential candidate in this class. Its efficacy hinges on its ability to potently and selectively inhibit ALK2 kinase activity, thereby blocking downstream signaling and preventing pathological bone formation. The following protocols provide a systematic approach to validate these critical attributes.
ALK2 Signaling Pathway
The diagram below illustrates the canonical BMP/ALK2 signaling pathway and the proposed point of intervention for this compound.
Caption: Canonical ALK2 signaling pathway and inhibitor action.
Preliminary Considerations: Compound Handling and Preparation
Scientific rigor begins with proper handling of the test article. The physicochemical properties of this compound will dictate its formulation for in vitro and in vivo studies.
Solubility Assessment and Stock Solution Preparation
-
Rationale: Poor aqueous solubility is a common challenge for small molecule inhibitors, potentially leading to compound aggregation and inaccurate results.[11] Dimethyl sulfoxide (DMSO) is a standard solvent for creating high-concentration stock solutions.[11]
-
Protocol:
-
Initial Solubility Test: Empirically determine the solubility of this compound in 100% DMSO. Aim for a stock concentration of at least 10 mM to minimize the final DMSO concentration in assays.
-
Stock Solution Preparation: Accurately weigh the compound and dissolve it in high-purity, anhydrous DMSO to create a 10 mM stock solution.
-
Aliquoting and Storage: Aliquot the stock solution into small volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture contamination. Store at -20°C or -80°C, protected from light.
-
Working Dilutions: Prepare fresh serial dilutions from the stock solution in DMSO before each experiment. The final DMSO concentration in the assay medium should be kept constant across all conditions and should not exceed 0.5% to prevent solvent-induced artifacts.[11]
-
Biochemical Assays: Direct Measurement of Kinase Inhibition
The first step in characterizing the inhibitor is to measure its direct effect on the enzymatic activity of purified ALK2 protein.
In Vitro ALK2 Kinase Assay (ADP-Glo™ Format)
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[12][13] The luminescence signal is directly proportional to kinase activity, allowing for a precise determination of inhibition.[12][14]
-
Rationale: This cell-free system provides a direct measure of the inhibitor's ability to engage with the ALK2 kinase domain, independent of cellular factors like membrane permeability or efflux pumps. It is the gold standard for determining the biochemical IC50 value.[14][15]
Protocol:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).[12]
-
Reconstitute recombinant human ALK2 enzyme (active) and a suitable substrate (e.g., casein) in the kinase assay buffer.[16][17]
-
Prepare the ATP solution at a concentration close to the Km of ALK2 for ATP to ensure competitive binding can be accurately assessed.[18]
-
-
Compound Plating:
-
Kinase Reaction:
-
Prepare a master mix containing the ALK2 enzyme and substrate in kinase assay buffer.
-
Add the enzyme/substrate mix to the wells containing the compound and vehicle.
-
Initiate the kinase reaction by adding the ATP solution.[17] The final reaction volume is typically 25-50 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).[17]
-
-
Signal Detection:
-
Stop the kinase reaction and deplete unconsumed ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[12][16]
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[14][16]
-
Measure luminescence using a plate reader.
-
-
Data Analysis and IC50 Determination:
-
Subtract the background luminescence (blank wells) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and blank (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve (four-parameter logistic model) to determine the IC50 value.[15][19]
-
| Parameter | Description |
| IC50 | The concentration of an inhibitor required to reduce the enzymatic activity by 50%.[15] |
| Ki | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex.[15] |
Cell-Based Assays: Assessing Target Engagement and Pathway Inhibition in a Biological Context
Cell-based assays are essential to confirm that the inhibitor can penetrate the cell membrane, engage its target in the cellular milieu, and inhibit the downstream signaling pathway.
Western Blot for Phospho-SMAD1/5 Inhibition
-
Principle: This assay measures the level of phosphorylated SMAD1 and SMAD5, the direct downstream substrates of ALK2. A reduction in pSMAD1/5 levels upon ligand stimulation indicates successful inhibition of ALK2 kinase activity.[9][20]
-
Rationale: This method provides direct evidence of target pathway modulation within the cell. It is a crucial step to bridge the gap between biochemical potency and cellular activity.[21]
Protocol:
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., C2C12 myoblasts, which are responsive to BMPs) in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with a serial dilution of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a BMP ligand (e.g., BMP6 or BMP7, which primarily signal through ALK2) for 30-60 minutes to induce SMAD1/5 phosphorylation.[22]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[23]
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[23][24]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[24]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-SMAD1/5/8.[23]
-
After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
-
-
Data Analysis:
-
Strip the membrane and re-probe for total SMAD1/5 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[23]
-
Quantify band intensities using densitometry software (e.g., ImageJ).[23]
-
Normalize the pSMAD1/5 signal to the total SMAD1/5 signal. Calculate the percent inhibition relative to the BMP-stimulated vehicle control.
-
Caption: Western blot workflow for pSMAD1/5 inhibition.
Alkaline Phosphatase (ALP) Activity Assay
-
Principle: Alkaline phosphatase is a key enzyme and early marker of osteoblast differentiation. ALK2 signaling induces ALP expression and activity. This colorimetric assay measures ALP activity by quantifying the hydrolysis of p-nitrophenyl phosphate (pNPP) to the yellow-colored p-nitrophenol.[25][26][27][28]
-
Rationale: This functional assay assesses the inhibitor's ability to block a downstream biological process directly relevant to ossification.[22] It provides a quantitative measure of the compound's effect on osteogenic differentiation.
Protocol:
-
Cell Culture and Differentiation:
-
Seed C2C12 cells in 96-well plates.
-
Once confluent, switch to a differentiation medium containing a low concentration of BMP ligand (e.g., BMP2 or BMP6) to induce osteogenic differentiation.
-
Concurrently, treat the cells with a serial dilution of this compound or vehicle.
-
Culture for 3-5 days, replacing the medium and treatments every 48 hours.
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells directly in the wells using a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
-
ALP Assay:
-
Data Normalization and Analysis:
-
In a parallel plate, perform a cell viability assay (e.g., Crystal Violet or MTT) to normalize the ALP activity to the cell number, ensuring that the observed effects are not due to cytotoxicity.
-
Calculate the percent inhibition of ALP activity and determine the IC50 value as described for the kinase assay.
-
In Vivo Validation: Preclinical Models
Following successful in vitro characterization, the efficacy of this compound must be validated in a relevant animal model of FOP.
-
Model of Choice: The Acvr1 knock-in mouse is the gold-standard model as it recapitulates the genetic basis and key pathological features of human FOP, including injury-induced heterotopic ossification.[2]
-
Experimental Design:
-
Pharmacokinetic (PK) Studies: First, determine the pharmacokinetic profile of the compound to establish an appropriate dosing regimen (dose and frequency) that achieves and maintains plasma concentrations above the cellular IC50.[30]
-
Efficacy Study:
-
Induce heterotopic ossification in Acvr1 mice via controlled muscle injury (e.g., cardiotoxin injection).
-
Administer this compound or vehicle to different cohorts of mice, starting prior to or at the time of injury.
-
Monitor the formation of heterotopic bone over several weeks using micro-computed tomography (μCT).
-
At the end of the study, harvest tissues for histological analysis to confirm the presence and cellular composition of the ossified lesions.
-
-
-
Primary Endpoint: The primary measure of efficacy is the quantifiable reduction in the volume of heterotopic bone in the treated group compared to the vehicle control group.[4][7]
Conclusion
This guide provides a structured, multi-tiered approach to the preclinical evaluation of this compound as an ALK2 inhibitor. By systematically progressing from direct biochemical assays to cell-based pathway and functional readouts, researchers can build a robust data package to support the compound's mechanism of action and therapeutic potential. Successful outcomes in these assays, particularly the inhibition of osteogenic differentiation and efficacy in a validated FOP mouse model, would provide a strong rationale for advancing this compound into further drug development.
References
- 1. Application of Human Induced Pluripotent Stem Cells to Model Fibrodysplasia Ossificans Progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Accumulated Knowledge of Activin Receptor-Like Kinase 2 (ALK2)/Activin A Receptor, Type 1 (ACVR1) as a Target for Human Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]
- 7. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Project overview: Establishing Cellular Assays to Screen for ALK2 Inhibitors – openlabnotebooks.org [openlabnotebooks.org]
- 10. pnas.org [pnas.org]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. courses.edx.org [courses.edx.org]
- 16. promega.com [promega.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. benchchem.com [benchchem.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. A sensitive detection of phospho-Smad1/5/8 and Smad2 in Western blot analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. Alkaline Phosphatase Enzyme Activity Assay Procedure - EY Laboratories, Inc. [eylabs.com]
- 26. Alkaline Phosphatase Assay Kit (Colorimetric) / pNPP assay (ab83369) | Abcam [abcam.com]
- 27. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 28. file.elabscience.com [file.elabscience.com]
- 29. assaygenie.com [assaygenie.com]
- 30. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assay Design for the Characterization of 5-Bromo-N-cyclohexylnicotinamide as a Putative NAMPT Inhibitor
Introduction: Targeting a Critical Node in Cellular Metabolism
Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3][4][5] This pathway is crucial for maintaining the cellular NAD+ pool, which is essential not only for redox reactions in energy metabolism but also as a substrate for NAD+-consuming enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs) that are involved in DNA repair, gene regulation, and cell survival.[4][5][6] Due to the high metabolic demands of cancer cells, they are often heavily reliant on the NAMPT-mediated salvage pathway for their proliferation and survival, making NAMPT a compelling target for anticancer drug development.[5][7][8][9] The investigation of novel small molecules, such as 5-Bromo-N-cyclohexylnicotinamide, as potential NAMPT inhibitors is therefore a significant area of research in oncology.[8][10]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of in vitro assays to characterize the inhibitory activity of this compound against the NAMPT enzyme. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols for robust and self-validating assays, and offer insights into data analysis and interpretation.
The NAMPT Signaling Pathway and Point of Inhibition
The NAD+ salvage pathway begins with the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN) by NAMPT, a reaction that consumes phosphoribosyl pyrophosphate (PRPP) and ATP.[3] NMN is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs).[1][3][11] By inhibiting NAMPT, the rate-limiting step of this pathway, the cellular production of NAD+ is significantly reduced, leading to an energy crisis and ultimately, cell death, particularly in cancer cells that are highly dependent on this pathway.[4][5]
Caption: The NAD+ salvage pathway and the inhibitory action of this compound on NAMPT.
Principle of the In Vitro NAMPT Inhibition Assay
To assess the inhibitory potential of this compound, a coupled enzymatic assay is a robust and widely used method.[1][12][13][14] This assay format indirectly measures NAMPT activity by quantifying the production of NAD+, which is then used in a subsequent reaction to generate a detectable signal (e.g., fluorescence or color change).
The overall reaction scheme is as follows:
-
NAMPT Reaction: Nicotinamide + PRPP --(NAMPT)--> NMN + PPi
-
NMNAT Reaction: NMN + ATP --(NMNAT)--> NAD+ + PPi
-
Coupled Reporter Reaction: NAD+ + Substrate --(Reporter Enzyme)--> Product (Detectable Signal)
A common and reliable method utilizes alcohol dehydrogenase (ADH) as the reporter enzyme, which reduces NAD+ to NADH in the presence of ethanol. The resulting NADH can be detected by its fluorescence (excitation ~340 nm, emission ~460 nm).[13][14]
Experimental Protocols
Protocol 1: Primary Screening using a Fluorescence-Based Coupled Enzymatic Assay
This protocol is designed for the initial determination of the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Purified recombinant human NAMPT enzyme
-
This compound
-
NAMPT assay buffer (e.g., 50 mM HEPES pH 8.0, 12 mM MgCl2, 2 mM DTT, 0.02% BSA)[3][15]
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Workflow for the primary fluorescence-based NAMPT inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of DMSO in the assay should not exceed 1%.[14]
-
Create a serial dilution of the compound in NAMPT assay buffer to achieve a range of final concentrations for IC50 determination.
-
Prepare an enzyme mix containing purified NAMPT, NMNAT, and ADH in NAMPT assay buffer. Keep on ice.
-
Prepare a substrate master mix containing NAM, PRPP, ATP, and ethanol in NAMPT assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add NAMPT assay buffer.
-
Positive control wells: Add the enzyme mix and solvent control (e.g., DMSO).
-
Test wells: Add the enzyme mix and the serially diluted this compound solutions.
-
The final reaction volume is typically 20-50 µL.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the NAMPT enzyme.[13]
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the substrate master mix to all wells.
-
Incubate the plate at 30°C for 2 hours, protected from light.[13]
-
-
Fluorescence Measurement:
Data Presentation:
| Component | Final Concentration |
| Purified NAMPT | 10-25 ng/µL |
| This compound | 0.1 nM - 100 µM (example) |
| Nicotinamide (NAM) | 20 µM |
| PRPP | 40 µM |
| ATP | 20 µM |
| NMNAT | 1 µg/mL |
| ADH | 1 µg/mL |
| Ethanol | 1.5% |
Protocol 2: Secondary Assay using TR-FRET for Enhanced Robustness
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays offer high sensitivity and low background, making them ideal for high-throughput screening and detailed mechanistic studies.[16][17] This competitive assay format measures the displacement of a fluorescently labeled tracer from the enzyme's active site by the inhibitor.
Principle of the TR-FRET Assay:
A terbium (Tb)-labeled anti-tag antibody is used to label a tagged NAMPT enzyme (e.g., His-tagged). A fluorescent tracer that binds to the NAMPT active site is also included. When the tracer is bound to the enzyme, excitation of the Tb donor results in energy transfer to the fluorescent tracer (acceptor), leading to a high TR-FRET signal. In the presence of an inhibitor like this compound, the tracer is displaced, leading to a decrease in the TR-FRET signal.[18]
Materials:
-
His-tagged purified recombinant human NAMPT
-
Anti-His-Tb antibody (donor)
-
Fluorescently labeled NAMPT tracer (acceptor)
-
This compound
-
TR-FRET assay buffer
-
Low-volume 384-well white microplates
-
TR-FRET compatible microplate reader
Experimental Workflow:
Caption: Workflow for the TR-FRET based NAMPT inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in the TR-FRET assay buffer.
-
Prepare working solutions of His-NAMPT, anti-His-Tb antibody, and the fluorescent tracer in the assay buffer.
-
-
Assay Setup (in a 384-well plate):
-
Add the diluted this compound or solvent control to the wells.
-
Add the His-NAMPT enzyme solution.
-
Add a pre-mixed solution of the anti-His-Tb antibody and the fluorescent tracer.
-
The final assay volume is typically 10-20 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
TR-FRET Measurement:
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a TR-FRET compatible microplate reader.
-
Data Presentation:
| Component | Final Concentration |
| His-tagged NAMPT | 1-5 nM |
| Anti-His-Tb antibody | 0.5-2 nM |
| Fluorescent tracer | 5-20 nM |
| This compound | 0.1 nM - 100 µM (example) |
Data Analysis and Interpretation
For both assay formats, the primary data analysis involves calculating the percent inhibition for each concentration of this compound.
Percent Inhibition (%) = [1 - (Signal_inhibitor - Signal_blank) / (Signal_positive_control - Signal_blank)] * 100
The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation. A lower IC50 value indicates a more potent inhibitor. It is crucial to perform these experiments in replicate to ensure the statistical significance of the results.[19][20][21]
Trustworthiness and Self-Validation
To ensure the integrity of the results, several controls are essential:
-
No-enzyme control (Blank): To determine the background signal.
-
No-inhibitor control (Positive Control): Represents 100% enzyme activity.
-
Known NAMPT inhibitor (e.g., FK866): As a positive control for inhibition to validate the assay performance.[10][11]
-
Counter-screen (for TR-FRET): Test the compound for autofluorescence or quenching effects that could interfere with the assay signal.[22]
By including these controls, the assay system becomes self-validating, providing confidence in the generated data.
Conclusion
The protocols outlined in this application note provide a robust framework for the in vitro characterization of this compound as a potential NAMPT inhibitor. The primary fluorescence-based assay is suitable for initial screening and IC50 determination, while the secondary TR-FRET assay offers a more sensitive and high-throughput compatible method for further characterization. By following these detailed methodologies and incorporating appropriate controls, researchers can confidently assess the inhibitory activity of novel compounds targeting the critical NAMPT enzyme.
References
- 1. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 5. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay | NSF Public Access Repository [par.nsf.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 9. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A fluorometric assay for high-throughput screening targeting nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. biocompare.com [biocompare.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. biorxiv.org [biorxiv.org]
- 19. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. superchemistryclasses.com [superchemistryclasses.com]
- 22. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for the Investigation of NAMPT Inhibitors in Animal Models, with Reference to 5-Bromo-N-cyclohexylnicotinamide
Introduction: The Therapeutic Potential of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition
Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3] This pathway is of particular interest in oncology, as many tumor cells exhibit a heightened reliance on NAMPT for NAD+ production to meet their metabolic and signaling demands.[4] Inhibition of NAMPT leads to depletion of cellular NAD+ pools, subsequently triggering ATP reduction and ultimately, cell death, making it an attractive therapeutic strategy for cancer.[1]
5-Bromo-N-cyclohexylnicotinamide is a nicotinamide derivative that, based on its structural similarity to other known NAMPT inhibitors, is hypothesized to function as an inhibitor of this enzyme. While specific preclinical data for this compound is not extensively available in published literature, this guide will provide a comprehensive framework for its investigation in animal models. The protocols and insights presented herein are synthesized from established research on other potent NAMPT inhibitors, such as GNE-617 and FK866, and are intended to serve as a robust starting point for researchers and drug development professionals.
Mechanism of Action: Targeting the NAD+ Salvage Pathway
The primary mechanism of action for NAMPT inhibitors is the disruption of the NAD+ salvage pathway. This pathway recycles nicotinamide (NAM) back into NAD+, a crucial cofactor for numerous cellular processes, including redox reactions and as a substrate for enzymes like PARPs and sirtuins.[2] By inhibiting NAMPT, these compounds effectively starve cancer cells of the NAD+ necessary for their rapid proliferation and survival.
Figure 1: Simplified signaling pathway of NAMPT inhibition.
Preclinical Investigation of this compound: A Phased Approach
A systematic preclinical evaluation is essential to characterize the in vivo properties of a novel NAMPT inhibitor. The following sections outline a logical workflow for such an investigation.
Figure 2: A typical preclinical workflow for a novel compound.
Part 1: Formulation Development for In Vivo Administration
Many small molecule inhibitors, including those in the nicotinamide family, exhibit poor aqueous solubility. Developing a suitable vehicle for administration is a critical first step.
Protocol 1: Solubility Screening and Vehicle Selection
-
Objective: To identify a safe and effective vehicle for solubilizing this compound for in vivo administration.
-
Materials:
-
This compound powder
-
A panel of pharmaceutically acceptable excipients (e.g., Solutol HS-15, Tween 80, PEG400, propylene glycol, carboxymethylcellulose).[5]
-
Phosphate-buffered saline (PBS)
-
Vortex mixer, sonicator, and heating block
-
-
Procedure:
-
Perform initial solubility tests in common single excipients and co-solvent systems.
-
For poorly soluble compounds, evaluate surfactant-based formulations or suspensions.[6][7]
-
A common starting point for oral formulations is a solution or suspension in a vehicle such as 0.5% methylcellulose or a combination of PEG400 and Tween 80 in water.
-
For intraperitoneal (i.p.) injections, ensure the final formulation is sterile, isotonic, and has a pH close to physiological levels.
-
Once a lead formulation is identified, assess its short-term stability under storage and dosing conditions.
-
Part 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for designing effective efficacy studies.
Protocol 2: Single-Dose Pharmacokinetics in Rodents
-
Objective: To determine the key pharmacokinetic parameters of this compound after a single administration.
-
Animal Model: Male and female mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Procedure:
-
Administer a single dose of the compound via the intended clinical route (e.g., oral gavage [p.o.] or intraperitoneal injection [i.p.]).
-
Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood to plasma and analyze the concentration of the parent compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
Table 1: Example Pharmacokinetic Parameters for a Novel NAMPT Inhibitor (GNE-617) [8]
| Animal Model | Route | Dose | Cmax (µM) | Tmax (h) | AUC (µM·h) | Oral Bioavailability (%) |
| Mouse | p.o. | 15 mg/kg | ~2.5 | ~1 | 10.4 | 29.7 |
| Rat | p.o. | - | - | - | - | 33.9 |
| Dog | p.o. | - | - | - | - | 65.2 |
| Monkey | p.o. | - | - | - | - | 29.4 |
Note: This data is for GNE-617 and serves as an illustrative example.
Part 3: In Vivo Efficacy Studies
Efficacy studies aim to demonstrate the anti-tumor activity of the compound in a relevant animal model.
Protocol 3: Xenograft Tumor Model Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) bearing subcutaneous tumors from a relevant human cancer cell line (e.g., Colo-205 for colorectal cancer).[8]
-
Procedure:
-
Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize animals into treatment and vehicle control groups.
-
Administer the compound at various dose levels and schedules (e.g., once daily [QD] or twice daily [BID]) for a specified duration.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., NAD+ levels).
-
Table 2: Example Dosing Regimens for NAMPT Inhibitors in Mouse Models
| Compound | Animal Model | Dose and Route | Schedule | Efficacy Endpoint | Reference |
| GNE-617 | Colo-205 Xenograft | 15 mg/kg, p.o. | BID | 57% tumor growth inhibition | [8] |
| FK866 | Mouse Xenograft | 5 mg/kg, i.p. | - | Significant attenuation of tumorigenesis | [2] |
| FK866 | Aged Mice | 0.5 mg/kg, i.p. | qod for 4 weeks | Alleviation of cognitive impairment | [3][9] |
Part 4: Toxicology and Safety Pharmacology
Assessing the safety profile of the compound is paramount. Known on-target toxicities of NAMPT inhibitors include cardiotoxicity and retinal toxicity.[10][11]
Protocol 4: Preliminary Toxicology Assessment
-
Objective: To identify potential toxicities associated with the administration of this compound.
-
Procedure:
-
During efficacy studies, closely monitor animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis.
-
Consider dedicated toxicology studies with higher doses to establish a maximum tolerated dose (MTD).
-
Given the known class effects, pay special attention to the heart and eyes during histopathological examination.
-
Considerations for Clinical Translation
-
Therapeutic Index: The therapeutic window of NAMPT inhibitors can be narrow. It is essential to balance efficacy with on-target toxicities.
-
Biomarkers: Measuring NAD+ levels in tumors can serve as a valuable pharmacodynamic biomarker to confirm target engagement.
-
Combination Therapies: NAMPT inhibitors may exhibit synergistic effects when combined with other anti-cancer agents, such as PARP inhibitors.[2]
-
Toxicity Mitigation: Co-administration of nicotinic acid (NA) has been explored as a strategy to mitigate some of the on-target toxicities of NAMPT inhibitors by providing an alternative route for NAD+ synthesis in healthy tissues.[12][13] However, this may also compromise efficacy in tumors that can utilize the NA pathway.
Conclusion
While specific in vivo data for this compound is yet to be published, the extensive research on the class of NAMPT inhibitors provides a clear and scientifically rigorous path for its preclinical development. By following a structured approach encompassing formulation, PK/PD, efficacy, and toxicology, researchers can effectively characterize the therapeutic potential of this and other novel NAMPT inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide phosphoribosyltransferase inhibitor ameliorates mouse aging-induced cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. youtube.com [youtube.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Preclinical assessment of the ADME, efficacy and drug-drug interaction potential of a novel NAMPT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicotinamide phosphoribosyltransferase inhibitor ameliorates mouse aging-induced cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Cardiotoxicity Associated with Nicotinamide Phosphoribosyltransferase Inhibitors in Rodents and in Rat and Human-Derived Cells Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Guide to the Preparation and Handling of 5-Bromo-N-cyclohexylnicotinamide Stock Solutions for Research Applications
An Application Note and Protocol from the Senior Application Scientist
Abstract
This document provides a detailed protocol for the preparation, storage, and quality control of stock solutions for the small molecule 5-Bromo-N-cyclohexylnicotinamide. The methodologies outlined herein are designed to ensure solution integrity, experimental reproducibility, and adherence to safety standards. This guide is intended for researchers, scientists, and drug development professionals utilizing this compound in their experimental workflows. The causality behind procedural steps is explained to provide a deeper understanding of best practices in small molecule handling.
Introduction: The Criticality of a Well-Prepared Stock Solution
This compound is a nicotinamide derivative investigated for various biological activities. The success and reproducibility of any experiment involving such small molecules are fundamentally dependent on the accurate and consistent preparation of the initial concentrated stock solution. An improperly prepared stock can lead to errors in final concentration, compound precipitation, degradation, or introduce confounding variables from the solvent.
This guide establishes a self-validating system for preparing stock solutions. By following these protocols, researchers can minimize variability, ensure the stability of the compound, and generate reliable data. The core principle is to create a high-concentration, stable stock in an appropriate organic solvent, which can then be accurately diluted to working concentrations in aqueous experimental systems.
Compound Specifications and Physicochemical Properties
A thorough understanding of the compound's properties is the first step in protocol design. Key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 342013-85-8 | [1] |
| Molecular Formula | C₁₂H₁₅BrN₂O | [1] |
| Molecular Weight | 283.16 g/mol | [1] |
| Appearance | Solid powder (typical) | General Knowledge |
| Storage (as powder) | Sealed in dry, 2-8°C | [1] |
While explicit solubility data is not widely published, related organic small molecules are frequently soluble in dimethyl sulfoxide (DMSO).[2][3][4] Therefore, DMSO is the recommended solvent for the primary stock solution.
Safety and Handling Precautions
Before handling the compound, it is imperative to review the Safety Data Sheet (SDS). General safety protocols for nicotinamide derivatives should be strictly followed.[5][6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Engineering Controls: Handle the powdered compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][6]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[5]
Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many biological assays.[8]
-
This compound powder
-
High-purity, anhydrous DMSO (Dimethyl Sulfoxide)
-
Analytical balance (readable to at least 0.1 mg)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes (P1000, P200) and sterile tips
-
Vortex mixer
-
(Optional) Sonicator water bath
The fundamental relationship for calculating the required mass is:
Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
For a 10 mM stock solution in 1 mL :
-
Desired Concentration: 10 mM = 0.010 mol/L
-
Desired Volume: 1 mL = 0.001 L
-
Molecular Weight: 283.16 g/mol
Mass (mg) = (0.010 mol/L) x (0.001 L) x (283.16 g/mol ) x (1000 mg/g) = 2.8316 mg
| Desired Stock Concentration | Desired Final Volume | Required Mass of Compound (MW = 283.16) | Volume of DMSO to Add |
| 10 mM | 1 mL | 2.83 mg | 1 mL |
| 10 mM | 5 mL | 14.16 mg | 5 mL |
| 20 mM | 1 mL | 5.66 mg | 1 mL |
| 50 mM | 1 mL | 14.16 mg | 1 mL |
-
Preparation: Bring the vial of this compound powder to room temperature before opening to prevent condensation of moisture. Briefly centrifuge the vial to ensure all powder is collected at the bottom.[8]
-
Weighing: Carefully weigh out the calculated mass (e.g., 2.83 mg for a 1 mL of 10 mM stock) of the compound and place it into a sterile, appropriately labeled vial.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial containing the compound.
-
Dissolution: Tightly cap the vial and vortex the solution for 1-2 minutes to facilitate dissolution.[8]
-
Quality Control (Visual Check): Visually inspect the solution against a light source to ensure that all particulate matter has dissolved and the solution is clear. If particulates remain, sonication in a water bath for 5-10 minutes can aid dissolution.[2][8] If the compound still does not dissolve, this may indicate that the solubility limit has been exceeded, and a lower concentration stock should be prepared.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[3][8] Store these aliquots at -20°C or -80°C, protected from light.[8]
Caption: Workflow for preparing a stock solution.
Application in Experimental Systems: Best Practices
A common failure point in experiments is compound precipitation when a DMSO stock is diluted into an aqueous buffer or cell culture medium.[2] The high concentration of the compound in DMSO can crash out when it encounters an aqueous environment where its solubility is much lower.
The Correct Method: Perform serial dilutions. First, make any necessary intermediate dilutions of the concentrated stock in pure DMSO. Only then should the final, low-concentration DMSO-based solution be added to the aqueous medium.[2] This minimizes the localized concentration shock that causes precipitation.
DMSO is not biologically inert and can exert effects on cells, often becoming cytotoxic at concentrations above 0.1-0.5%.[2][3] Therefore, it is essential to distinguish the effects of the compound from the effects of the solvent.
Protocol: Every experiment must include a "vehicle control." This control group is treated with the exact same volume and final concentration of DMSO as the experimental group receiving the highest dose of the compound, but without the compound itself.[8] This provides a proper baseline for assessing the compound's specific activity.
Caption: Logic of using a vehicle control.
Conclusion
The integrity of a stock solution is the foundation of reliable and reproducible pharmacological and biological research. By implementing the rigorous protocols for calculation, dissolution, storage, and experimental use detailed in this guide, researchers can have high confidence in the quality of their this compound solutions. Adherence to these principles of accuracy, stability, and the use of proper controls is a hallmark of scientific excellence.
References
- 1. 342013-85-8|this compound|BLD Pharm [bldpharm.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Investigating 5-Bromo-N-cyclohexylnicotinamide in C2C12 and HEK293T Cell Lines
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and study of 5-Bromo-N-cyclohexylnicotinamide in the context of two widely used cell lines: the mouse myoblast C2C12 line and the human embryonic kidney HEK293T line. This guide is structured to provide not only detailed experimental protocols but also the scientific rationale behind the proposed investigations, ensuring a robust and well-validated approach.
Introduction: Unveiling the Potential of this compound
This compound is a synthetic compound with a chemical structure suggestive of a role as a modulator of nicotinamide adenine dinucleotide (NAD+) metabolism. Specifically, its nicotinamide-like core suggests it may act as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the mammalian NAD+ salvage pathway, which is the primary route for NAD+ biosynthesis.[1][2][3] NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in a myriad of cellular processes such as metabolism, DNA repair, and cell survival.[2][3]
Given the frequent overexpression of NAMPT in various cancers to meet their high metabolic demands, NAMPT inhibitors have emerged as promising anti-cancer agents.[1][3][4] The investigation of novel NAMPT inhibitors like this compound is therefore of significant interest.
This guide will explore the effects of this compound on two distinct and widely used cell lines:
-
C2C12 Cells: A mouse myoblast cell line that can differentiate into myotubes.[5][6][7] These cells are an excellent model for studying muscle development, metabolism, and diseases related to muscle tissue.
-
HEK293T Cells: A highly transfectable derivative of human embryonic kidney cells.[8][9][10] They are a workhorse in molecular biology for protein expression and signaling pathway analysis.
By examining the effects of this compound in these two cell lines, researchers can gain insights into its cell-type-specific effects and its potential as a therapeutic agent.
Hypothesized Mechanism of Action
The central hypothesis guiding the experimental design in this document is that this compound functions as a NAMPT inhibitor. This inhibition is expected to lead to a depletion of intracellular NAD+ levels, which in turn will impact downstream cellular processes.
References
- 1. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances of targeting nicotinamide phosphoribosyltransferase (NAMPT) for cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encodeproject.org [encodeproject.org]
- 6. C2C12 | Culture Collections [culturecollections.org.uk]
- 7. The Mouse C2C12 Myoblast Cell Surface N-Linked Glycoproteome: IDENTIFICATION, GLYCOSITE OCCUPANCY, AND MEMBRANE ORIENTATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Culture and transfection of HEK293T cells [protocols.io]
- 9. genome.ucsc.edu [genome.ucsc.edu]
- 10. Affecting HEK293 Cell Growth and Production Performance by Modifying the Expression of Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]
Measuring pSMAD1/5 Levels After Treatment with a Novel BMP Pathway Activator, 5-Bromo-N-cyclohexylnicotinamide (BCN)
Senior Application Scientist Note: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to quantify the activation of the Bone Morphogenetic Protein (BMP) signaling pathway by measuring the phosphorylation of SMAD1 and SMAD5 proteins. This guide is structured around the characterization of a putative novel small molecule activator, 5-Bromo-N-cyclohexylnicotinamide (referred to herein as BCN). While the precise mechanism of BCN is under investigation, these protocols are designed to rigorously test the hypothesis that it functions by activating the canonical BMP signaling cascade, leading to an increase in phosphorylated SMAD1/5 (pSMAD1/5). The principles and detailed protocols described herein are broadly applicable to the study of other potential modulators of this critical signaling pathway.
Scientific Introduction: The BMP/SMAD1/5 Signaling Axis
The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial regulator of a wide array of cellular processes, including embryonic development, cell differentiation, proliferation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in numerous diseases, making it a key target for therapeutic development.
The canonical BMP signaling cascade is initiated by the binding of a BMP ligand to a complex of Type I and Type II serine/threonine kinase receptors on the cell surface.[3][4] This binding event leads to the phosphorylation and activation of the Type I receptor by the constitutively active Type II receptor. The activated Type I receptor then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[4][5]
Once phosphorylated at their C-terminal SSXS motif, these R-SMADs form a heteromeric complex with the common mediator SMAD (Co-SMAD), SMAD4. This entire complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of BMP target genes.[5] The phosphorylation of SMAD1 and SMAD5 is therefore a direct and quantifiable hallmark of canonical BMP pathway activation.
This application note details the critical experimental procedures to quantify the levels of pSMAD1/5 in response to treatment with the novel compound, this compound (BCN), a hypothesized activator of this pathway.
Visualizing the Canonical BMP/SMAD1/5 Signaling Pathway
The following diagram illustrates the key steps in the canonical BMP signaling cascade, culminating in the phosphorylation of SMAD1/5.
Caption: Canonical BMP signaling pathway.
Experimental Design and Workflow
To comprehensively assess the effect of BCN on SMAD1/5 phosphorylation, a multi-faceted approach employing Western Blotting, ELISA, and Immunofluorescence is recommended. Each technique offers unique advantages in terms of quantification, spatial resolution, and throughput.
Overall Experimental Workflow
The following diagram outlines the general workflow for assessing pSMAD1/5 levels.
Caption: Experimental workflow for pSMAD1/5 analysis.
Detailed Protocols and Methodologies
Western Blotting for pSMAD1/5 Detection
Western blotting provides a robust method to visualize and quantify changes in pSMAD1/5 levels, while also confirming the specificity of the antibody by protein size.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific to phosphorylated SMAD1/5 and total SMAD1/5.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., C2C12 myoblasts or HEK293 cells) at a density that will result in 70-80% confluency at the time of lysis.
-
Once attached, serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Treat cells with varying concentrations of BCN (e.g., 0.1, 1, 10, 100 µM) for a specified time (e.g., 30, 60, 120 minutes). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 50 ng/mL BMP-4).
-
-
Cell Lysis:
-
Aspirate the media and wash cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane) with Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSMAD1/5 (e.g., Cell Signaling Technology #9516) diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe for total SMAD1/5 or a housekeeping protein like GAPDH.
-
Quantify band intensity using image analysis software (e.g., ImageJ).
-
| Parameter | Recommendation | Rationale |
| Cell Line | C2C12, HEK293, SaOS2 | These cell lines have a well-characterized BMP signaling pathway. |
| Positive Control | BMP-4 (50 ng/mL) | A potent and well-established activator of the SMAD1/5 pathway. |
| Primary Antibody | Anti-pSMAD1/5 (Ser463/465) | Specifically recognizes the activated form of SMAD1 and SMAD5. |
| Loading Control | Total SMAD1/5 or GAPDH | Ensures that observed changes in pSMAD1/5 are not due to variations in protein loading. |
Cell-Based ELISA for pSMAD1/5
A cell-based ELISA offers a higher-throughput method for quantifying pSMAD1/5 levels directly in microplate wells, making it ideal for dose-response studies.
Principle: Cells are cultured and treated in a 96-well plate. After fixation and permeabilization, primary antibodies against pSMAD1/5 and a normalization protein are added, followed by detection with HRP-conjugated secondary antibodies and a colorimetric substrate.
Protocol:
-
Cell Seeding and Treatment:
-
Seed 10,000-30,000 cells per well in a 96-well plate and incubate overnight.
-
Serum-starve cells as described for Western blotting.
-
Treat cells with a serial dilution of BCN, along with vehicle and positive controls.
-
-
Fixation and Permeabilization:
-
Aspirate the treatment media and add 100 µL of 4% formaldehyde in PBS to each well. Incubate for 20 minutes at room temperature.
-
Wash wells twice with wash buffer (e.g., PBS with 0.1% Triton X-100).
-
Add 100 µL of quenching solution (e.g., PBS with 1% H₂O₂ and 0.1% sodium azide) and incubate for 20 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash wells and add 100 µL of blocking buffer (e.g., PBS with 3% BSA). Incubate for 1 hour at room temperature.
-
Add 50 µL of primary antibody solution (anti-pSMAD1/5 in one set of wells, and a total protein or housekeeping antibody in a parallel set for normalization) and incubate for 2 hours.
-
-
Detection:
-
Wash wells three times.
-
Add 50 µL of HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash wells three times.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Add 50 µL of stop solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Normalize the pSMAD1/5 signal to the total protein signal for each condition.
-
| Parameter | Recommendation | Rationale |
| Kit | Commercial Cell-Based ELISA kits (e.g., R&D Systems, Abcam) | Provides optimized reagents and a validated protocol.[4] |
| Normalization | Total SMAD1 or GAPDH | Corrects for variations in cell number per well. |
| Data Plotting | Plot normalized absorbance vs. log[BCN] | Allows for the determination of EC₅₀ (half-maximal effective concentration). |
Immunofluorescence for pSMAD1/5 Nuclear Translocation
Immunofluorescence microscopy allows for the visualization of pSMAD1/5 within the cell, providing critical information about its subcellular localization. A key indicator of pathway activation is the translocation of pSMAD1/5 from the cytoplasm to the nucleus.
Principle: Cells grown on coverslips are treated, fixed, and permeabilized. They are then incubated with a primary antibody against pSMAD1/5, followed by a fluorescently-labeled secondary antibody. Nuclear counterstaining allows for the assessment of nuclear localization.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate.
-
Treat with BCN, vehicle, and positive controls as previously described.
-
-
Fixation and Permeabilization:
-
Aspirate media and wash with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Immunostaining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 30 minutes.
-
Incubate with anti-pSMAD1/5 primary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBST.
-
Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBST.
-
Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
Image using a fluorescence or confocal microscope.
-
Data Interpretation:
-
Unstimulated cells: Expect diffuse, primarily cytoplasmic staining for pSMAD1/5.
-
BCN-treated cells: A positive result is indicated by a significant increase in pSMAD1/5 signal that is predominantly localized within the DAPI-stained nucleus. This demonstrates the translocation of the activated SMAD complex.
References
- 1. BMP canonical Smad signaling through Smad1 and Smad5 is required for endochondral bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specification of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ventromorphins: A new class of small molecule activators of the canonical BMP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism of the Negative Regulation of Smad1/5 Protein by Carboxyl Terminus of Hsc70-interacting Protein (CHIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-bromo-N-cyclopropylthiophene-3-carboxamide | C8H8BrNOS | CID 43424466 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Characterizing 5-Bromo-N-cyclohexylnicotinamide, a Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitor
Introduction: Correctly Targeting the NAD⁺ Salvage Pathway
For researchers, scientists, and drug development professionals investigating the therapeutic potential of novel small molecules, precise target identification is paramount. While 5-Bromo-N-cyclohexylnicotinamide may be initially explored for various enzymatic inhibitory activities, current scientific understanding identifies its primary target as Nicotinamide Phosphoribosyltransferase (NAMPT), not a protein kinase.[1][2][3][4][5] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD⁺) biosynthesis in mammals.[3][5][6] This pathway is critical for maintaining the cellular NAD⁺ pool, a coenzyme essential for a myriad of cellular processes including energy metabolism, DNA repair, and signaling.[7]
Cancer cells, with their high metabolic and proliferative rates, are particularly dependent on the NAD⁺ salvage pathway, making NAMPT a compelling target for oncology drug discovery.[3][5] Inhibition of NAMPT leads to NAD⁺ depletion, precipitating a metabolic crisis and inducing apoptosis in cancer cells.[8]
This guide provides a comprehensive, field-proven protocol for a robust in vitro enzymatic assay to characterize the inhibitory activity of this compound against its correct target, NAMPT. The described fluorescence-based coupled-enzyme assay is a highly sensitive and reliable method for determining the potency (e.g., IC₅₀) of NAMPT inhibitors.[8][9]
The NAMPT-Mediated NAD⁺ Salvage Pathway and Assay Principle
The enzymatic activity of NAMPT is the initial and rate-limiting step in the conversion of nicotinamide (NAM) to NAD⁺. NAMPT catalyzes the reaction between NAM and 5-phosphoribosyl-1-pyrophosphate (PRPP) to form nicotinamide mononucleotide (NMN).[3][9][10] Subsequently, NMN is adenylated by nicotinamide mononucleotide adenylyltransferase (NMNAT) to produce NAD⁺.[7][11]
The protocol herein employs a coupled-enzyme approach to quantify NAMPT activity. The NAD⁺ produced is utilized by alcohol dehydrogenase (ADH) to reduce a substrate, resulting in the generation of NADH.[3][9][11] The intrinsic fluorescence of NADH can then be measured, providing a direct correlation to NAMPT activity.[3][9]
Caption: The NAMPT-mediated NAD⁺ salvage pathway.
Experimental Protocol: Fluorometric NAMPT Inhibition Assay
This protocol is designed for a 384-well plate format, suitable for high-throughput screening and accurate IC₅₀ determination.
Materials and Reagents
| Reagent | Recommended Supplier | Notes |
| Recombinant Human NAMPT Enzyme | BPS Bioscience | Ensure high purity and activity. |
| NAMPT Assay Buffer | In-house or Kit | 50 mM HEPES (pH 8.0), 12 mM MgCl₂, 2 mM DTT, 0.02% BSA. |
| Nicotinamide (NAM) | Sigma-Aldrich | Substrate for NAMPT. |
| 5-Phosphoribosyl-1-pyrophosphate (PRPP) | Sigma-Aldrich | Substrate for NAMPT. |
| Adenosine triphosphate (ATP) | Sigma-Aldrich | Required for NAMPT activity. |
| Nicotinamide mononucleotide adenylyltransferase (NMNAT) | R&D Systems | Coupling enzyme. |
| Alcohol dehydrogenase (ADH) | Sigma-Aldrich | Coupling enzyme. |
| Ethanol | Sigma-Aldrich | Substrate for ADH. |
| This compound | In-house Synthesis/Vendor | Prepare a stock solution in 100% DMSO. |
| FK866 (Positive Control Inhibitor) | Selleck Chemicals | A well-characterized NAMPT inhibitor for assay validation. |
| DMSO (Vehicle Control) | Sigma-Aldrich | Ensure high purity. |
| 384-well black, flat-bottom microplates | Corning | Low fluorescence background. |
| Fluorometric microplate reader | BMG LABTECH/Tecan | Capable of excitation at ~340 nm and emission at ~460 nm. |
Reagent Preparation
-
NAMPT Assay Buffer: Prepare a 1X working solution of 50 mM HEPES (pH 8.0), 12 mM MgCl₂, 2 mM DTT, and 0.02% BSA. Keep on ice.
-
Enzyme Solution: Dilute recombinant NAMPT to the desired final concentration (e.g., 20 nM) in cold NAMPT Assay Buffer. Prepare fresh before use.
-
Inhibitor Solutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the inhibitor in NAMPT Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
-
-
Substrate Master Mix: Prepare a master mix containing NAM, PRPP, and ATP in NAMPT Assay Buffer. The final concentrations in the reaction should be optimized, but a starting point is 100 µM NAM, 200 µM PRPP, and 1 mM ATP.
-
Coupling Enzyme Master Mix: Prepare a master mix containing NMNAT and ADH in NAMPT Assay Buffer with ethanol.[8] The final concentrations should be optimized for the assay, for example, 1 µg/mL NMNAT, 1 µg/mL ADH, and 1% ethanol.
Assay Procedure
Caption: Workflow for the fluorometric NAMPT inhibition assay.
-
Plate Setup:
-
Add 5 µL of the serially diluted this compound or control inhibitor (FK866) to the appropriate wells of a 384-well plate.[8]
-
For vehicle control wells, add 5 µL of NAMPT Assay Buffer containing the same percentage of DMSO as the inhibitor wells.[8]
-
For "no enzyme" control wells (background fluorescence), add 5 µL of NAMPT Assay Buffer.
-
-
Enzyme Addition:
-
Add 10 µL of the diluted NAMPT enzyme solution to all wells except for the "no enzyme" control wells.[8] To the "no enzyme" wells, add 10 µL of NAMPT Assay Buffer.
-
-
Pre-incubation:
-
Mix the plate gently and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[8]
-
-
Reaction Initiation and Coupling:
-
Incubation:
-
Incubate the plate at 37°C for 60-120 minutes, protected from light. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Measurement:
Plate Layout Example (96-well subset for clarity)
| Well | 1 (Inhibitor) | 2 (Inhibitor) | 3 (Inhibitor) | 4 (Inhibitor) | 5 (Inhibitor) | 6 (Inhibitor) | 7 (Inhibitor) | 8 (Inhibitor) | 9 (Control) | 10 (Control) | 11 (Control) | 12 (Control) |
| A | 100 µM | 30 µM | 10 µM | 3 µM | 1 µM | 0.3 µM | 0.1 µM | 0.03 µM | Vehicle | Vehicle | No Enzyme | No Enzyme |
| B | 100 µM | 30 µM | 10 µM | 3 µM | 1 µM | 0.3 µM | 0.1 µM | 0.03 µM | Vehicle | Vehicle | No Enzyme | No Enzyme |
| C | ... | ... | ... | ... | ... | ... | ... | ... | FK866 | FK866 | Blank | Blank |
| D | ... | ... | ... | ... | ... | ... | ... | ... | FK866 | FK866 | Blank | Blank |
Data Analysis
-
Background Subtraction: Subtract the average fluorescence signal of the "no enzyme" control wells from all other wells.
-
Calculate Percent Inhibition:
-
Determine the average signal for the vehicle control wells (0% inhibition) and the positive control inhibitor wells (e.g., high concentration of FK866 for 100% inhibition).
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_vehicle - Signal_background))
-
-
IC₅₀ Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (or similar sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Signal | Reagent contamination | Use fresh, high-purity reagents. |
| Autofluorescence of the compound | Measure the fluorescence of the compound alone at the assay wavelengths. If high, consider a different assay format (e.g., colorimetric). | |
| Low Signal or No Activity | Inactive enzyme | Use a fresh aliquot of NAMPT enzyme and verify its activity with a known activator if available. |
| Suboptimal reagent concentrations | Optimize the concentrations of substrates (NAM, PRPP, ATP) and coupling enzymes. | |
| High Well-to-Well Variability | Inaccurate pipetting | Use calibrated pipettes and ensure proper mixing in each well. |
| Edge effects on the plate | Avoid using the outer wells of the plate or ensure proper plate sealing during incubation. |
References
- 1. CycLex® NAMPT Colorimetric Assay Kit Ver.2 | Kits | MBL Life Sience -GLOBAL- [mblbio.com]
- 2. 5-Bromonicotinamide | C6H5BrN2O | CID 1808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optical Redox Imaging of Treatment Responses to Nampt Inhibition and Combination Therapy in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay | PLOS One [journals.plos.org]
- 11. signosisinc.com [signosisinc.com]
Personal protective equipment for working with 5-Bromo-N-cyclohexylnicotinamide
An Application Guide to Personal Protective Equipment (PPE) for the Safe Handling of 5-Bromo-N-cyclohexylnicotinamide
Abstract
This document provides a comprehensive guide to the selection and use of Personal Protective Equipment (PPE) for handling this compound (CAS No. 342013-85-8). As a research chemical, its toxicological properties are not fully characterized. Therefore, this protocol is grounded in the precautionary principle, treating the compound with a high degree of caution based on data from structurally similar molecules, including other brominated pyridines and N-substituted nicotinamides. This guide is intended for researchers, scientists, and drug development professionals to establish safe laboratory practices and mitigate exposure risks.
Introduction and Hazard Analysis
This compound is a heterocyclic building block used in chemical synthesis.[1] While a specific Safety Data Sheet (SDS) with comprehensive toxicological data for this compound is not publicly available, an analysis of close structural analogs allows for a presumptive hazard assessment.
Inferred Hazard Profile:
Based on GHS classifications for compounds like 5-Bromonicotinamide and 5-Bromo-2-hydroxynicotinonitrile, the primary hazards are anticipated to be:
-
Skin Irritation: Direct contact may cause redness and irritation.[2][3]
-
Serious Eye Irritation: Contact with eyes is likely to cause significant irritation.[2][3]
-
Harmful if Swallowed: The compound may be harmful if ingested.[2]
-
Respiratory Tract Irritation: Inhalation of the powder form may irritate the respiratory system.[3]
Given these potential risks, a multi-layered safety approach, beginning with engineering controls and supplemented by rigorous PPE protocols, is mandatory.
The Hierarchy of Controls: Engineering Controls First
Before any personal protective equipment is considered, primary engineering controls must be in place. These are the first and most effective line of defense.
-
Certified Chemical Fume Hood: All procedures involving the handling of solid this compound or its solutions must be performed in a properly functioning chemical fume hood. This minimizes inhalation exposure to dust or vapors.[4][5]
-
Ventilated Enclosures: For operations like weighing, a ventilated balance enclosure or a powder containment hood should be used.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[6]
Comprehensive PPE Protocol for this compound
The following table summarizes the minimum required PPE for handling this compound. The selection of specific items is based on a risk assessment of the potential routes of exposure.
| Protection Area | Equipment | Standard / Specification | Rationale and Expert Insight |
| Eye & Face | Chemical Splash Goggles & Full-Face Shield | ANSI Z87.1 Compliant[5] | Goggles provide a seal around the eyes to protect against splashes. A face shield, worn over goggles, is required for procedures with a higher risk of splashing (e.g., preparing solutions, transfers of larger quantities) to protect the entire face.[7] |
| Hand | Chemical-Resistant Gloves (Double-Gloved) | Nitrile or Neoprene[4] | Prevents direct skin contact. Given that all disposable gloves have a finite breakthrough time, double-gloving is mandatory. This practice provides a critical safety layer; if the outer glove is compromised, the inner glove still offers protection. Change the outer glove immediately upon suspected contact and change both pairs frequently (e.g., every 1-2 hours) or as per the manufacturer's permeation data. |
| Body | Flame-Resistant Laboratory Coat & Full-Length Pants | Nomex® or 100% Cotton[5] | Protects skin and personal clothing from contamination. The lab coat must be fully buttoned. Full-length pants and closed-toe shoes ensure no skin is exposed. |
| Foot | Closed-Toe, Chemical-Resistant Shoes | Non-porous material[5] | Protects feet from spills and falling objects. |
| Respiratory | NIOSH-Approved Respirator | N95 (for solids) or Organic Vapor Cartridges | Required only when engineering controls are insufficient or unavailable. An N95 dust mask protects against aerosolized powder during weighing if not in a ventilated enclosure.[6] For handling solutions outside a fume hood (not recommended), a respirator with organic vapor cartridges is necessary. |
Step-by-Step Experimental Protocols
Protocol 1: PPE Donning and Doffing Sequence
Proper sequencing is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Footwear and Clothing: Confirm you are wearing full-length pants and closed-toe shoes.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respiratory Protection (if required): Perform a fit check for your respirator.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Outer Gloves: Remove the outer gloves by peeling them off without touching the outside surface. Dispose of them in the designated solid hazardous waste container.
-
Face Shield and Goggles: Remove the face shield and goggles from the back.
-
Lab Coat: Unbutton and remove the lab coat, folding it so the contaminated side is inward.
-
Inner Gloves: Remove the final pair of gloves and dispose of them.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[8]
Protocol 2: Safe Weighing of Solid Compound
-
Prepare Workspace: Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure. Cover the surface with disposable bench paper.[5]
-
Don PPE: Follow the full donning sequence described in Protocol 1.
-
Tare Container: Place a tared, appropriate container (e.g., weigh boat) on the balance.
-
Transfer Compound: Using a clean spatula, carefully transfer the desired amount of this compound to the container. Perform this action slowly to minimize dust generation.[5]
-
Close Primary Container: Securely cap the stock bottle of the chemical immediately after use.
-
Clean Up: Carefully fold the bench paper inward and dispose of it in the solid hazardous waste container. Wipe the spatula and any affected surfaces with a suitable solvent.
Protocol 3: Spill and Emergency Procedures
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or you feel unwell.
-
Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean a large spill without proper training and equipment.
-
Personal Contamination:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Use a safety shower if necessary. Seek medical attention.[8][9]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[8][9]
-
-
Small Spill Cleanup (Solid): For small powder spills, gently cover with an inert absorbent material. Do not dry sweep. Carefully scoop the material into a labeled hazardous waste container.
-
Small Spill Cleanup (Liquid): For small solution spills, absorb with a chemical absorbent pad or inert material. Place the used material in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Visualization of Safety Workflows
The following diagrams illustrate the decision-making process for PPE selection and emergency response.
Caption: PPE Selection Workflow based on the experimental task.
Caption: Decision workflow for emergency response to spills or exposure.
Decontamination and Waste Disposal
Proper disposal is a critical final step for safety and environmental protection.
-
Solid Waste: All contaminated disposable items, including gloves, bench paper, and weigh boats, must be placed in a clearly labeled solid hazardous waste container designated for halogenated organic compounds.[4]
-
Liquid Waste: Solutions containing this compound must be collected in a sealed, labeled container for halogenated organic waste. Do not pour this waste down the drain.[5]
-
Decontamination: At the end of the procedure, wipe down the work area in the fume hood with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.
References
- 1. 342013-85-8|this compound|BLD Pharm [bldpharm.com]
- 2. 5-Bromonicotinamide | C6H5BrN2O | CID 1808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. fishersci.com [fishersci.com]
- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]
Troubleshooting & Optimization
Improving 5-Bromo-N-cyclohexylnicotinamide solubility for in vitro assays
A Guide to Improving Solubility for In Vitro Assays
Welcome to the technical support guide for 5-Bromo-N-cyclohexylnicotinamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in in vitro experimental settings. As a hydrophobic molecule, achieving and maintaining its solubility in aqueous assay buffers is critical for generating accurate and reproducible data. This guide is designed to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions for your specific assay system.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when working with this compound.
Q1: I'm starting a new project. What is the best solvent to prepare my initial stock solution of this compound?
Answer: For a novel compound with presumed poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[1] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide array of hydrophobic organic molecules.[1]
Causality & Rationale: The goal of a stock solution is to create a high-concentration reservoir from which you can make precise dilutions into your final aqueous assay buffer.[2][3][4][5] Using a strong organic solvent like DMSO ensures the compound is fully dissolved at a concentration significantly higher than your final working concentration. This minimizes the volume of organic solvent you need to introduce into your final assay, thereby reducing the risk of solvent-induced artifacts or cytotoxicity.[6][7]
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
-
Pre-Experiment Checks:
-
Calculation:
-
To make 1 mL of a 100 mM stock solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * MW ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.1 mol/L * 0.001 L * 283.16 g/mol * 1000 mg/g = 28.32 mg
-
-
Procedure:
-
Accurately weigh 28.32 mg of this compound into a sterile, chemically-resistant vial (e.g., glass or polypropylene).
-
Add approximately 800 µL of anhydrous DMSO.
-
Vortex thoroughly. If necessary, gently warm the solution in a 37°C water bath or sonicate for 5-10 minutes to facilitate dissolution. Visually inspect to ensure no solid particles remain.
-
Once fully dissolved, add DMSO to a final volume of 1.0 mL.
-
Mix again by vortexing.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light and moisture.
-
Q2: My compound precipitates out of solution when I dilute the DMSO stock into my cell culture medium or aqueous buffer. How can I fix this?
Answer: This phenomenon, often called "crashing out," is the most common hurdle. It occurs when the compound moves from a favorable organic solvent environment (DMSO) to a highly unfavorable aqueous one, causing it to rapidly fall out of solution. The key is to keep the compound in a soluble state in the final working solution.
Below is a decision-making workflow to address this issue. Start with the simplest approach (Strategy A) and proceed to more complex methods only if necessary.
Caption: Troubleshooting workflow for compound precipitation.
Strategy A: Reduce Final Solvent Concentration
Most cell lines can tolerate DMSO up to 0.5% (v/v), but some are sensitive to concentrations as low as 0.1%.[6][7] Always aim for the lowest possible final concentration.
-
Action: Perform serial dilutions of your high-concentration stock. For example, to achieve a 10 µM final concentration from a 100 mM stock, you would perform a 1:10,000 dilution. This results in a final DMSO concentration of only 0.01%, which is highly unlikely to cause precipitation or cytotoxicity.
Strategy B: Determine Kinetic Solubility Limit
Before extensive troubleshooting, determine the maximum achievable concentration in your specific assay buffer.
Protocol 2: Rapid Assessment of Kinetic Solubility
-
Prepare a series of dilutions of your DMSO stock (e.g., from 100 mM down to 1 mM) in a clear microplate or microcentrifuge tubes.
-
Add your assay buffer to each tube to achieve a fixed final DMSO concentration (e.g., 0.5%). For example, add 1 µL of each DMSO stock dilution to 199 µL of buffer.
-
Mix well and incubate at your experimental temperature (e.g., 37°C) for 1-2 hours.
-
Visually inspect each sample against a dark background. The highest concentration that remains clear, without any visible precipitate or cloudiness, is your approximate kinetic solubility limit.
Strategy C: Utilize Co-solvents
Co-solvents are water-miscible organic solvents that can help "bridge the gap" between DMSO and water, keeping the compound in solution.[]
-
Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).[]
-
Action: Prepare your stock solution in a mixture, such as 1:1 DMSO:PEG 400. Alternatively, add the DMSO stock to the buffer first, followed by a small amount of the co-solvent. Always run a vehicle control with the same solvent mixture to check for effects on your cells or assay.[11][12][13]
Strategy D: Modify Buffer pH
The this compound molecule contains a pyridine ring, which is weakly basic. By lowering the pH of the buffer, the nitrogen on the pyridine ring can become protonated, acquiring a positive charge. This ionization dramatically increases its affinity for polar solvents like water.[][14][15][16][17]
-
Action: Prepare small batches of your assay buffer with the pH adjusted slightly lower (e.g., from 7.4 to 7.0, 6.8, or 6.5). Retest the solubility.
-
Critical Caveat: Ensure that the modified pH does not affect your biological assay (e.g., cell viability, enzyme activity). This must be validated with a pH-matched vehicle control.
Strategy E: Advanced Formulation Strategies
If the above methods fail and high concentrations are required, consider advanced delivery vehicles. These methods encapsulate the hydrophobic compound, allowing for its dispersion in aqueous media.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form an "inclusion complex" with the compound, effectively shielding it from the water.[15]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the compound.[18][19] Use with extreme caution, as surfactants can permeabilize cell membranes and interfere with assay readouts.[11][12][13]
Q3: What are the best practices for preparing and handling stock solutions to ensure consistency?
Answer: Consistency starts with meticulous preparation and handling.[2] Inaccurate stock solutions are a primary source of experimental variability.
Caption: Best practices workflow for stock solution preparation.
Best Practices Checklist:
-
Accurate Measurements: Use a calibrated analytical balance for weighing the compound and calibrated pipettes for solvents.[2]
-
High-Purity Reagents: Use the highest purity, anhydrous grade solvents available to prevent degradation and solubility issues.
-
Quantitative Transfer: When transferring the dissolved stock, rinse the original vial with fresh solvent to ensure all the compound is transferred.[4]
-
Proper Labeling: Clearly label vials with the compound name, concentration, solvent, date, and your initials.
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can cause the compound to fall out of solution or degrade over time. Aliquoting into single-use volumes is critical.
-
Solubility Check: After thawing a stock aliquot for use, always warm it to room temperature and vortex it. Visually inspect for any precipitate before making dilutions.
Data Summary Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 342013-85-8 | [8] |
| Molecular Formula | C₁₂H₁₅BrN₂O | [8][9] |
| Molecular Weight | 283.16 g/mol | [8][9] |
| Predicted LogP | ~2.5 - 3.5 | Calculated estimate |
| Predicted pKa | ~3.5 - 4.5 (Pyridine N) | Calculated estimate |
LogP and pKa are computational estimates and should be experimentally verified.
Table 2: Comparison of Common Solubilizing Agents for In Vitro Assays
| Agent | Pros | Cons | Typical Final Conc. |
| DMSO | Excellent solubilizing power for many compounds; water miscible.[1] | Can be toxic to some cell lines; can interfere with some assays.[6][7] | < 0.5% (v/v), ideally < 0.1% |
| Ethanol | Less toxic than DMSO for many cell lines; good solvent.[11][12][13] | Can cause protein denaturation at higher concentrations; volatile. | < 1% (v/v) |
| PEG 400 | Low toxicity; can improve kinetic solubility.[11][12][13] | Viscous; may not be as strong a solvent as DMSO. | 1-5% (v/v) |
| Tween® 80 | Can form micelles to solubilize highly insoluble compounds.[18][19] | High potential for cell toxicity and assay interference.[11][12][13] | < 0.1% (v/v) |
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. fastercapital.com [fastercapital.com]
- 3. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. researchgate.net [researchgate.net]
- 8. 342013-85-8|this compound|BLD Pharm [bldpharm.com]
- 9. appchemical.com [appchemical.com]
- 11. researchgate.net [researchgate.net]
- 12. The effect of some cosolvents and surfactants on viability of cancerous cell lines [rjpharmacognosy.ir]
- 13. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 14. PH adjustment: Significance and symbolism [wisdomlib.org]
- 15. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 16. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jmpas.com [jmpas.com]
- 18. ijmsdr.org [ijmsdr.org]
- 19. mdpi.com [mdpi.com]
Troubleshooting 5-Bromo-N-cyclohexylnicotinamide synthesis and purification
This guide provides in-depth troubleshooting and practical advice for researchers engaged in the synthesis and purification of 5-Bromo-N-cyclohexylnicotinamide. Drawing from established chemical principles and field-proven methodologies, this document aims to be a comprehensive resource for overcoming common experimental challenges.
Section 1: Synthesis Troubleshooting
The formation of the amide bond between 5-bromonicotinic acid and cyclohexylamine is the critical step in this synthesis. Most issues arise from inefficient activation of the carboxylic acid, competing side reactions, or suboptimal reaction conditions.
Question: My reaction yield is very low or I've recovered only unreacted starting materials. What went wrong?
Answer: This is a common issue that typically points to one of three root causes:
-
Ineffective Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions.[1][2] This is because the acidic proton of the carboxylic acid and the basic amine readily form a non-reactive ammonium carboxylate salt.[3] Furthermore, the hydroxyl group (-OH) of the carboxylic acid is a very poor leaving group.[3] Heating this salt to high temperatures can drive off water and form the amide, but this often requires harsh conditions that can degrade the starting materials.[2][3]
-
Solution: The carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. The most common methods are conversion to an acyl chloride or using a dedicated coupling reagent.
-
-
Hydrolysis of Activated Intermediates: If you are using the acyl chloride method, the intermediate (5-bromonicotinoyl chloride) is highly reactive and susceptible to hydrolysis by trace amounts of water in your solvent or on your glassware. This will revert the acyl chloride back to the starting carboxylic acid.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.
-
-
Improper Stoichiometry or Order of Addition: The molar ratios of reactants are critical. An excess of one reactant may be necessary, but an incorrect ratio can lead to incomplete conversion.
-
Solution: When using the acyl chloride method, it is common to use a slight excess (1.1-1.5 equivalents) of the chlorinating agent (e.g., oxalyl chloride or thionyl chloride). The amine and a non-nucleophilic base (like triethylamine or pyridine) are then added to the pre-formed acyl chloride.[4][5]
-
Question: I've observed a significant amount of an unknown, high-molecular-weight byproduct. What could it be?
Answer: This could be a symmetrical anhydride, formed by the reaction of the activated acyl intermediate with a molecule of unreacted 5-bromonicotinate.
-
Causality: This side reaction is more likely when using carbodiimide coupling agents like DCC (dicyclohexylcarbodiimide). The initial O-acylisourea intermediate is highly reactive and can be attacked by another molecule of the carboxylic acid before the intended amine nucleophile can react.
-
Solution:
-
Control the Order of Addition: Add the coupling reagent to the solution of the carboxylic acid before adding the amine. This allows for the formation of the activated species first.
-
Use Additives: Incorporating additives like 1-Hydroxybenzotriazole (HOBt) can suppress this side reaction. HOBt reacts with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to forming the anhydride but still highly reactive towards the amine.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., starting at 0 °C) to moderate the reactivity and favor the desired pathway.
-
Question: My reaction is complete, but I'm having trouble with the work-up. I'm getting a messy emulsion during extraction.
Answer: Emulsions are common when dealing with pyridine-containing compounds due to their partial water solubility and basicity. The formation of salts can further complicate phase separation.
-
Solution:
-
Add Brine: During the aqueous extraction, use a saturated sodium chloride (brine) solution instead of deionized water for the final washes. This increases the ionic strength of the aqueous layer, forcing the organic compounds into the organic phase and helping to break the emulsion.
-
pH Adjustment: Carefully adjust the pH of the aqueous layer. If your product is in an organic solvent, washing with a dilute acid (e.g., 1M HCl) will protonate the pyridine nitrogen and any excess amine, pulling them into the aqueous layer. Conversely, a wash with a dilute base (e.g., saturated sodium bicarbonate) will neutralize any remaining acidic starting material. Be mindful that your product's solubility may change with pH.
-
Filtration: Sometimes, insoluble byproducts like dicyclohexylurea (DCU), if using DCC as a coupling agent, can stabilize emulsions. Filtering the entire biphasic mixture through a pad of Celite® can help break the emulsion and remove these solids.
-
Section 2: Purification Troubleshooting
Purifying this compound typically involves either recrystallization or column chromatography.
Question: I'm trying to purify my product by column chromatography, but I'm seeing significant tailing/streaking on the column.
Answer: This is a classic problem when purifying basic compounds like pyridines on silica gel, which is acidic.[6] The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica, leading to poor separation and band smearing.[6]
-
Solution:
-
Add a Basic Modifier to the Eluent: The most effective solution is to add a small amount of a volatile base to your mobile phase. Adding 0.5-1% triethylamine (TEA) or pyridine to the eluent system will neutralize the acidic sites on the silica gel, preventing the strong interaction with your product and allowing for sharp, well-defined bands.[6]
-
Use an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (neutral or basic) is a good alternative to silica for purifying basic compounds. Amine-functionalized silica is also an excellent, albeit more expensive, option that provides a more inert surface.[6]
-
| Parameter | Recommended Solvent System (Silica Gel) | Notes |
| Initial Polarity | Hexane / Ethyl Acetate (e.g., 4:1 to 1:1) | A good starting point for many amide products. |
| Increased Polarity | Dichloromethane / Methanol (e.g., 99:1 to 95:5) | Useful if the product is not sufficiently mobile in Hex/EtOAc. |
| Tailing Reduction | Add 0.5-1% Triethylamine (TEA) to the chosen eluent | Neutralizes acidic silica sites, crucial for pyridine compounds.[6] |
Question: My product "oils out" instead of crystallizing during recrystallization. How can I get solid crystals?
Answer: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point, or when the concentration of impurities depresses the melting point significantly.
-
Solution:
-
Reduce the Rate of Cooling: Allow the hot, saturated solution to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator. Slow cooling encourages the formation of a stable crystal lattice.
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid product, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Change the Solvent System: The chosen solvent may be too good a solvent for your compound. Try a solvent pair. Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly. For nicotinamide derivatives, alcohol/water or ethyl acetate/hexane mixtures are often effective.[7]
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Why is a base like triethylamine or pyridine added during the amide coupling step?
-
A1: When using the acyl chloride method, the reaction between the acyl chloride and cyclohexylamine generates one equivalent of hydrochloric acid (HCl). This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base is added to scavenge this HCl as it is formed, typically creating a harmless salt (e.g., triethylammonium chloride) and allowing the reaction to proceed to completion.[4][5]
-
-
Q2: What are the best coupling reagents for this synthesis?
-
A2: While many exist, carbodiimides and aminium/uronium salts are most common.
-
Carbodiimides (DCC, DIC): Effective and inexpensive, but can cause racemization if chiral centers are present and produce insoluble urea byproducts that must be filtered off.[8]
-
Aminium/Uronium Salts (HATU, HBTU): These are highly efficient, lead to faster reactions, and have a lower risk of side reactions and racemization, especially when used with an additive like HOBt. They are often preferred in medicinal chemistry for their reliability, though they are more expensive.[8][9]
-
-
-
Q3: How can I monitor the progress of my reaction?
-
A3: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the starting material (5-bromonicotinic acid), the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a silica gel TLC plate. Elute with a suitable solvent system (e.g., 1:1 Hexane:Ethyl Acetate with 1% acetic acid to ensure the carboxylic acid moves off the baseline). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is progressing. The product amide should be significantly less polar than the starting carboxylic acid.
-
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride Intermediate
This protocol is adapted from general procedures for nicotinamide synthesis.[4][5]
-
Preparation: Add 5-bromonicotinic acid (1.0 eq.) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask (approx. 10 mL per gram of acid).
-
Acyl Chloride Formation: Cool the suspension to 0 °C in an ice bath. Slowly add oxalyl chloride (1.5 eq.) dropwise. Add one drop of anhydrous N,N-Dimethylformamide (DMF) as a catalyst.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction is complete when gas evolution (CO, CO2) ceases and the solution becomes clear.
-
Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure (rotary evaporator).
-
Amide Formation: Re-dissolve the crude 5-bromonicotinoyl chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, dissolve cyclohexylamine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Coupling: Add the amine/base solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Completion: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the acyl chloride is consumed.
-
Work-up: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with the initial eluent (e.g., 90:10 Hexane:Ethyl Acetate + 1% Triethylamine).
-
Load the Sample: Dissolve the crude product in a minimum amount of DCM and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column.
-
Elution: Begin eluting with the initial non-polar solvent system. Gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Collect Fractions: Collect fractions in test tubes and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Section 5: Visualizations
Experimental Workflow Diagram
Caption: General workflow for the synthesis and purification of this compound.
Reaction Mechanism: Acyl Chloride Pathway
Caption: Simplified mechanism of amide formation via the acyl chloride intermediate.
References
- 1. jackwestin.com [jackwestin.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. biotage.com [biotage.com]
- 7. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 8. hepatochem.com [hepatochem.com]
- 9. peptide.com [peptide.com]
Common impurities in 5-Bromo-N-cyclohexylnicotinamide and how to remove them
Welcome to the technical support center for 5-Bromo-N-cyclohexylnicotinamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling, purification, and quality assessment of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Introduction
This compound is a key building block in medicinal chemistry and drug discovery. The purity of this reagent is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive overview of potential impurities, their origins, and effective methods for their detection and removal.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of this compound?
A1: Impurities in this compound typically originate from three main sources: the synthetic route, subsequent degradation, or improper storage.
-
Synthesis-Related Impurities: These are the most common and include:
-
Unreacted Starting Materials: 5-bromonicotinic acid and cyclohexylamine are the primary starting materials for the common amidation synthesis. Their presence indicates an incomplete reaction.
-
Reagent-Related Byproducts: If a coupling agent is used for the amidation, byproducts from the reagent itself can be present. For instance, if a boronic acid catalyst is used, trace amounts of boronic acid derivatives might be found.[1]
-
Side-Reaction Products: Side reactions, such as the formation of N,N'-dicyclohexylurea if carbodiimides are used as coupling agents, can introduce impurities.
-
-
Degradation Products: Although relatively stable, brominated pyridine derivatives can degrade under certain conditions.[2] Potential degradation products could include:
-
Hydrolysis Products: Prolonged exposure to moisture can lead to the hydrolysis of the amide bond, reverting the compound back to 5-bromonicotinic acid and cyclohexylamine.
-
Debromination Products: Under certain reductive conditions or prolonged exposure to light, debromination can occur, resulting in the formation of N-cyclohexylnicotinamide.
-
-
Storage-Related Impurities:
-
Residual Solvents: Solvents used in the final purification or crystallization step may be present in the final product.
-
Water: As a hygroscopic compound, it can absorb atmospheric moisture.
-
Q2: How can I assess the purity of my this compound sample?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities. A reversed-phase HPLC method is typically suitable.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired compound and identifying the presence of any impurities with distinct spectral signatures.
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique can help in the identification of unknown impurities by providing molecular weight information.[4]
Q3: What are the recommended storage conditions for this compound?
A3: To maintain the integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.[5] Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation from moisture and atmospheric components.
Troubleshooting Guide: Common Issues and Solutions
| Observed Issue | Potential Cause | Recommended Action |
| Low yield in subsequent reaction | Presence of unreacted starting materials (5-bromonicotinic acid or cyclohexylamine) acting as reaction inhibitors or participating in side reactions. | Purify the this compound using column chromatography or recrystallization prior to use. |
| Unexpected side products in subsequent reaction | An unknown impurity in the starting material is reacting. | Identify the impurity using LC-MS and NMR. Select a purification method that specifically targets the removal of this impurity. |
| Inconsistent analytical results (e.g., melting point, NMR) | The sample is a mixture of the desired product and significant impurities. | Perform a thorough purity analysis using HPLC to quantify the impurities. Purify the bulk sample. |
| Poor solubility | Presence of insoluble impurities. | Filter the dissolved sample through a fine frit or membrane filter before use. Consider recrystallization to remove insoluble matter. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the purity analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of a 1:1 mixture of acetonitrile and water.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 260 nm
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
Protocol 2: Purification by Column Chromatography
This method is effective for removing both more polar and less polar impurities.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Glass chromatography column
-
Solvent system (e.g., Hexane:Ethyl Acetate gradient)
-
Thin Layer Chromatography (TLC) plates for monitoring
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
-
Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
-
Elution:
-
Start with a low polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 Hexane:Ethyl Acetate).
-
Collect fractions and monitor the separation using TLC.
-
-
Fraction Analysis:
-
Combine the fractions containing the pure product (as determined by TLC).
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Protocol 3: Purification by Recrystallization
Recrystallization is a highly effective method for removing small amounts of impurities, provided a suitable solvent is found.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Ice bath
Procedure:
-
Solvent Selection:
-
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Gently heat the mixture with stirring until the solid is completely dissolved.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a moderate temperature.
-
Visualizing Workflows
Impurity Identification Workflow
Caption: Workflow for impurity identification and purification.
General Synthesis and Potential Impurity Formation
Caption: Synthesis route and potential impurity sources.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing 5-Bromo-N-cyclohexylnicotinamide Concentration for Cell Culture
Introduction
Welcome to the technical support center for researchers utilizing 5-Bromo-N-cyclohexylnicotinamide. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals. As a potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), this compound offers a valuable tool for investigating cellular metabolism and its role in various disease states, particularly in oncology. This document provides a comprehensive resource for optimizing its use in cell culture, including frequently asked questions, detailed troubleshooting guides, and step-by-step experimental protocols to ensure the generation of robust and reproducible data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound in cell culture experiments.
Q1: What is the mechanism of action of this compound?
A1: this compound is a nicotinamide analog that functions as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for a multitude of cellular processes, including redox reactions, DNA repair, and cellular signaling.[1][2][3][4][5] By inhibiting NAMPT, this compound depletes the intracellular NAD+ pool, leading to an energy crisis and the induction of apoptosis, particularly in cells with high metabolic demands, such as cancer cells.[1][2][3][4][5]
Q2: What is the recommended starting concentration range for a new experiment?
A2: For a novel compound like this compound where specific literature is not yet available, a broad, logarithmic dilution series is recommended to establish a dose-response curve. A starting range of 10 nM to 100 µM is a common practice for initial screening of novel inhibitors.[6][7] This wide range will help to identify the effective concentration window and determine the half-maximal inhibitory concentration (IC50).
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is expected to be soluble in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous, high-purity DMSO. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials and store them at -20°C or -80°C, protected from light.
Q4: What is the maximum permissible DMSO concentration in my cell culture?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final concentration of 0.5% (v/v) or lower is generally considered safe for most cell lines. However, it is crucial to include a vehicle control (medium with the same final DMSO concentration as the highest drug concentration) in all experiments to account for any potential effects of the solvent.
Q5: How long should I incubate my cells with the inhibitor?
A5: The optimal incubation time is dependent on the cell line's doubling time and the specific experimental endpoint. For cytotoxicity and anti-proliferative assays, typical incubation times range from 24 to 96 hours. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended for initial characterization to determine the optimal duration for observing the desired effect. The effects of NAMPT inhibition, such as NAD+ depletion, can take several hours to manifest, with subsequent cell death typically occurring after 72-96 hours.[8]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during your experiments with this compound.
Issue 1: High Variability or Inconsistent IC50 Values
Inconsistent IC50 values are a common challenge when working with small molecule inhibitors. The source of this variability can often be traced to several factors.
| Potential Cause | Troubleshooting Steps & Rationale |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. Cell density can significantly impact the apparent potency of a compound.[8] |
| Cell Passage Number | Use cells within a defined and low passage number range. High passage numbers can lead to genetic drift and altered sensitivity to inhibitors. |
| Compound Solubility | Visually inspect stock and working solutions for any precipitation. Prepare fresh dilutions for each experiment. Poor solubility leads to inaccurate dosing. |
| Plate Edge Effects | To minimize evaporation and temperature gradients, avoid using the outermost wells of the microplate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or medium.[8] |
| Inconsistent Incubation Times | Standardize the incubation time with the inhibitor across all experiments. The effects of NAMPT inhibitors are time-dependent.[8] |
Issue 2: The Inhibitor Shows Little to No Effect
Observing a lack of activity can be perplexing. The following steps can help diagnose the issue.
| Potential Cause | Troubleshooting Steps & Rationale |
| Compound Inactivity | Verify the purity and integrity of your this compound stock. If possible, confirm its identity via analytical methods. |
| Sub-optimal Concentration Range | Test a wider and higher concentration range. The initial range may have been too low to elicit a response in your specific cell line. |
| Cell Line Resistance | The chosen cell line may have intrinsic resistance mechanisms. A key factor for NAMPT inhibitor resistance is the expression of Nicotinate Phosphoribosyltransferase (NAPRT1), which allows cells to bypass the NAMPT-dependent NAD+ salvage pathway by utilizing nicotinic acid.[1][2][9][10][11][12] Assess the NAPRT1 expression status of your cell line via Western blot or qPCR. |
| Target Not Expressed or Not Critical | Confirm that your cell line expresses NAMPT. Even if expressed, the NAMPT pathway may not be the primary driver of survival in that particular cell line. |
Issue 3: Observed Effects are Suspected to be Off-Target or Due to General Toxicity
It is crucial to distinguish between specific, on-target effects and non-specific cytotoxicity.
| Potential Cause | Troubleshooting Steps & Rationale |
| High Compound Concentration | High concentrations of small molecules can lead to off-target effects. Aim to use the lowest effective concentration that elicits the desired biological response. |
| Solvent Toxicity | Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). Always include a vehicle-only control. |
| On-Target Effect Confirmation | Perform a rescue experiment. Co-treatment with nicotinamide mononucleotide (NMN) or NAD+ should rescue the cells from the effects of NAMPT inhibition.[13] This confirms that the observed phenotype is due to the depletion of the NAD+ pool. |
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to optimize the concentration of this compound.
Protocol 1: Determination of Optimal Seeding Density
Objective: To determine the optimal number of cells to seed per well for subsequent cytotoxicity assays, ensuring they are in the exponential growth phase throughout the experiment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear, flat-bottom tissue culture plates
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
MTT or similar cell viability reagent
-
Microplate reader
Procedure:
-
Prepare a single-cell suspension of your cells.
-
Count the cells and adjust the concentration.
-
Seed a range of cell densities in a 96-well plate (e.g., from 1,000 to 20,000 cells per well).
-
Incubate the plate for the intended duration of your cytotoxicity assay (e.g., 72 hours).
-
At the end of the incubation period, perform a cell viability assay (e.g., MTT).
-
Plot the cell viability signal (absorbance) against the number of cells seeded.
-
Select a seeding density that results in a sub-confluent monolayer at the end of the experiment and is on the linear portion of the growth curve.
Protocol 2: Dose-Response and IC50 Determination using MTT Assay
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest at the predetermined optimal seeding density
-
Complete cell culture medium
-
96-well clear, flat-bottom tissue culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM). Also, prepare a vehicle control (medium with the same final DMSO concentration).
-
Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of the inhibitor or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the MTT-containing medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the log of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Part 4: Visualizations
Signaling Pathway
Caption: The inhibitory action of this compound on the NAD+ salvage pathway.
Experimental Workflow
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel synthesis of nicotinamide derivatives of cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Novel NAPRT specific antibody identifies small cell lung cancer and neuronal cancers as promising clinical indications for a NAMPT inhibitor/niacin co-administration strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Niacin restriction with NAMPT-inhibition is synthetic lethal to neuroendocrine carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
5-Bromo-N-cyclohexylnicotinamide stability issues and degradation prevention
Welcome to the technical support center for 5-Bromo-N-cyclohexylnicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound and to offer practical solutions for preventing its degradation during experimentation and storage. Our goal is to ensure the integrity of your research by providing scientifically grounded advice and actionable troubleshooting protocols.
Introduction to the Stability of this compound
This compound is a substituted nicotinamide derivative with potential applications in various fields of chemical and pharmaceutical research. The integrity of this molecule is paramount for obtaining reliable and reproducible experimental results. The primary structural features that influence its stability are the amide bond and the brominated pyridine ring. Understanding the potential degradation pathways of these functional groups is key to mitigating stability issues.
Based on the chemical nature of this compound and data from structurally related compounds, the principal degradation pathways are anticipated to be hydrolysis of the amide bond and, to a lesser extent, photodegradation of the brominated pyridine ring.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
For optimal stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, ideally at 2-8°C.[1] Protecting the compound from moisture and light is crucial for long-term storage.
Q2: I need to prepare a stock solution. What is the best solvent and how should I store it?
While specific solubility data is not extensively published, analogous compounds are often soluble in organic solvents like DMSO, ethanol, and methanol. It is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into small volumes in tightly sealed vials and stored at -20°C or -80°C for short-term and long-term storage, respectively. Avoid repeated freeze-thaw cycles.
Q3: What are the likely degradation products of this compound?
The most probable degradation products arise from the hydrolysis of the amide bond, which would yield 5-bromonicotinic acid and cyclohexylamine. Under certain conditions, further degradation of these products could occur.
Q4: Is this compound sensitive to light?
Bromo-substituted aromatic compounds and pyridine derivatives can be susceptible to photodegradation.[2] Therefore, it is best practice to handle the solid compound and its solutions in a laboratory with minimized exposure to direct sunlight or strong artificial light. The use of amber vials or aluminum foil to cover clear vials is recommended.
Q5: Can the pH of my experimental buffer affect the stability of the compound?
Yes, the pH of the solution is a critical factor. Amide hydrolysis is catalyzed by both acidic and basic conditions. It is advisable to maintain the pH of your experimental solutions within a neutral range (pH 6-8) to minimize the rate of hydrolysis.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Scientific Rationale |
| Inconsistent or lower-than-expected biological activity in assays. | Compound degradation leading to a lower effective concentration. | Action: Prepare fresh stock solutions from solid material for each experiment. Verify the concentration of your stock solution using a validated analytical method like HPLC-UV. Rationale: The amide bond in this compound is susceptible to hydrolysis, which can be accelerated by improper storage of solutions (e.g., at room temperature, in aqueous buffers for extended periods). |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | Action: 1. Analyze for the presence of 5-bromonicotinic acid and cyclohexylamine as potential degradation products. 2. Conduct a forced degradation study (see protocol below) to intentionally generate degradation products and confirm their retention times. Rationale: Co-elution of the parent compound with its degradation products can interfere with quantification. Identifying the degradation products helps in developing a stability-indicating analytical method. |
| Precipitation of the compound from a solution upon storage. | Poor solubility or degradation to a less soluble product. | Action: 1. Confirm the solubility of the compound in the chosen solvent system at the desired concentration. 2. If solubility is not the issue, analyze the precipitate to determine if it is a degradation product. Rationale: Changes in pH or the formation of less soluble degradation products can lead to precipitation. |
| Discoloration of the solid compound or its solutions over time. | Potential photodegradation or oxidative degradation. | Action: Store the solid compound and solutions protected from light and in an inert atmosphere if possible. Rationale: Exposure to light and oxygen can initiate degradation pathways in aromatic and halogenated compounds. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound solid in a clean, dry vial.
-
Dissolution: Add the appropriate volume of a suitable anhydrous solvent (e.g., DMSO) to achieve the desired concentration. Ensure complete dissolution by gentle vortexing or sonication.
-
Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in amber glass vials or clear vials wrapped in aluminum foil.
-
Storage: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).
-
Usage: When needed, thaw a single aliquot at room temperature. Do not refreeze any unused portion of the thawed solution.
Protocol 2: Forced Degradation Study for Identification of Potential Degradants
A forced degradation study can help identify the likely degradation products and establish a stability-indicating analytical method.[3]
-
Prepare Solutions: Prepare solutions of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the solution and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the solution and keep it at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose the solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.
-
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, by a suitable analytical method such as HPLC with UV detection or LC-MS.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Identify the peaks corresponding to the degradation products. The primary degradation product from acid and base hydrolysis is expected to be 5-bromonicotinic acid.
Data Summary
The following table summarizes the anticipated stability profile of this compound based on its chemical structure and data from analogous compounds.
| Condition | Expected Stability | Primary Degradation Pathway | Key Prevention Strategy |
| Solid State (2-8°C, dry, dark) | High | Minimal degradation | Store in a tightly sealed container in a refrigerator. |
| Aqueous Solution (Neutral pH) | Moderate | Slow hydrolysis | Prepare fresh solutions; avoid prolonged storage. |
| Aqueous Solution (Acidic/Basic pH) | Low | Accelerated hydrolysis | Maintain pH in the neutral range (6-8). |
| Exposure to Light | Moderate to Low | Photodegradation | Store and handle in amber vials or protect from light. |
| Elevated Temperature (>40°C) | Low | Accelerated hydrolysis and potential thermal decomposition | Avoid exposure to high temperatures. |
Visualizations
Logical Workflow for Stability Troubleshooting
Caption: Troubleshooting workflow for stability issues.
Proposed Hydrolytic Degradation Pathway
Caption: Proposed hydrolysis of this compound.
References
Technical Support Center: Synthesis of 5-Bromo-N-cyclohexylnicotinamide
Welcome to the technical support guide for the synthesis of 5-Bromo-N-cyclohexylnicotinamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and alternative synthetic routes for this valuable compound. Here, we provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions, grounded in established chemical principles and supported by authoritative references.
Section 1: The Standard Two-Step Synthesis Route & Troubleshooting
The most common and well-established method for synthesizing this compound proceeds in two key steps: the conversion of 5-bromonicotinic acid to its highly reactive acyl chloride intermediate, followed by amidation with cyclohexylamine.
Diagram of the Standard Synthesis Route
Caption: Standard two-step synthesis of this compound.
Frequently Asked Questions & Troubleshooting (Standard Route)
Q1: My yield for the first step, the formation of 5-bromonicotinoyl chloride, is very low. What could be the issue?
A1: Low yields in this step are almost always due to the presence of moisture. 5-Bromonicotinoyl chloride is highly reactive and readily hydrolyzes back to 5-bromonicotinic acid upon contact with water.[1]
Troubleshooting Checklist:
-
Glassware: Ensure all glassware (round-bottom flask, condenser, etc.) is oven-dried or flame-dried under vacuum immediately before use.
-
Reagents & Solvents: Use anhydrous solvents. Ensure your thionyl chloride (SOCl₂) or oxalyl chloride is fresh and has been stored under an inert atmosphere.[2]
-
Atmosphere: The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[1] Use a drying tube on your condenser.[2]
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction for the cessation of gas evolution (HCl and SO₂). Refluxing for a sufficient period is crucial to ensure full conversion.[3]
Q2: During the workup of the acyl chloride, I'm having trouble removing all the excess thionyl chloride. Is there a better way?
A2: Removing excess thionyl chloride (boiling point: 76 °C) is critical as it can interfere with the subsequent amidation step. The standard method is distillation under reduced pressure (using a rotary evaporator).[2] However, co-evaporation with an anhydrous, high-boiling-point solvent like toluene can be very effective. After the initial distillation, add anhydrous toluene and evaporate again. Repeat this process 2-3 times to azeotropically remove the last traces of SOCl₂.
Q3: The final amidation step is giving me a complex mixture of products and a low yield of my desired amide. Why?
A3: This often points to issues with reaction conditions or the purity of your acyl chloride intermediate.
Troubleshooting Checklist:
-
Acyl Chloride Purity: As discussed, residual thionyl chloride can cause issues. More importantly, if the acyl chloride was exposed to moisture, you are starting with a significant amount of unreacted 5-bromonicotinic acid, which will not react under these conditions.
-
Temperature Control: The reaction of an acyl chloride with an amine is highly exothermic. The addition of the acyl chloride solution to the cyclohexylamine should be done slowly, at a reduced temperature (e.g., 0 to 10 °C) to prevent side reactions and decomposition.[3]
-
Stoichiometry & Base: Typically, two equivalents of the amine are used: one to form the amide and one to act as a base to neutralize the HCl byproduct. Alternatively, you can use one equivalent of cyclohexylamine and one equivalent of a non-nucleophilic base like triethylamine (TEA) to scavenge the HCl.[4] This can sometimes provide a cleaner reaction.
Section 2: Alternative Synthesis Routes
While the acyl chloride route is robust, it involves handling highly corrosive and moisture-sensitive reagents. Alternative methods can offer milder conditions, improved atom economy, and may be more suitable for certain laboratory settings.
Route A: Direct Amidation via Coupling Reagents
This approach avoids the isolation of the reactive acyl chloride by using a coupling reagent to activate the carboxylic acid in situ for direct reaction with the amine.
Diagram of Coupling Reagent-Mediated Synthesis
Caption: One-pot synthesis using a peptide coupling reagent.
FAQ & Troubleshooting (Coupling Reagents)
Q1: Which coupling reagent should I choose?
A1: The choice depends on factors like cost, efficiency, and ease of byproduct removal.
-
Carbodiimides (e.g., DCC, EDC): These are classic and effective but DCC can cause allergic reactions and its urea byproduct (DCU) can be difficult to remove. EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.
-
Uronium/Phosphonium Salts (e.g., HATU, PyBOP): These are highly efficient and lead to faster reaction times and higher yields, especially for less reactive systems.[5] They are, however, more expensive. HATU is a common choice for difficult couplings.
Q2: My reaction with DCC is clean by TLC, but I can't seem to get rid of the dicyclohexylurea (DCU) byproduct during workup.
A2: DCU is notoriously insoluble in many common organic solvents.
-
Filtration: The primary method is to filter the crude reaction mixture. Chilling the mixture in the refrigerator can sometimes help precipitate more of the DCU before filtration.
-
Solvent Choice: Running the reaction in dichloromethane (DCM) can help, as DCU is not very soluble in it.
-
Acidic Wash: An acidic wash (e.g., dilute HCl) can sometimes help protonate and solubilize any remaining activating agent, but it will not remove the DCU itself. If your product is stable to acid, this is a good purification step.
Route B: Catalytic Direct Amidation
This "greener" alternative uses a catalyst, such as a boronic acid derivative, to facilitate the direct condensation of the carboxylic acid and amine, with water as the only byproduct.[6][7] This method avoids stoichiometric activating agents and hazardous waste.[8]
Diagram of Boronic Acid-Catalyzed Synthesis
Caption: Catalytic direct amidation pathway.
FAQ & Troubleshooting (Catalytic Amidation)
Q1: My catalytic amidation reaction is not proceeding. What is the most critical factor for success?
A1: Water removal. The reaction is an equilibrium process, and the removal of water is essential to drive it towards the amide product.[9] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or xylene. The use of molecular sieves can also be effective.[9]
Q2: Which boronic acid catalyst is best?
A2: The catalytic activity can be influenced by the substituents on the boronic acid. Arylboronic acids are common catalysts.[9] Some studies have shown that ortho-substituted arylboronic acids, such as o-iodophenylboronic acid, can exhibit enhanced activity due to steric and electronic effects that facilitate the key catalytic steps.[9] More recent research has also explored catalysts like 2-hydroxyphenylboronic acid for the amidation of aromatic acids.[10]
Q3: Are there any compatibility issues with the pyridine nitrogen in my starting material?
A3: The basicity of the pyridine nitrogen in 5-bromonicotinic acid could potentially interact with the Lewis acidic boronic acid catalyst. However, these reactions are typically run at high temperatures, which should favor the desired amidation pathway. If catalyst inhibition is suspected, a slight increase in catalyst loading could be explored.
Section 3: Protocol & Data Summary
Experimental Protocols
Protocol 1: Standard Synthesis via Acyl Chloride
Step 1: Synthesis of 5-Bromonicotinoyl Chloride [2][3]
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser (with a drying tube), add 5-bromonicotinic acid (1.0 eq).
-
Under an inert atmosphere, add thionyl chloride (SOCl₂) (2.0-3.0 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Heat the mixture to reflux (approx. 80 °C) and stir. Monitor the reaction by observing the cessation of HCl and SO₂ gas evolution (typically 2-4 hours).
-
Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude 5-bromonicotinoyl chloride, often a pale yellow solid, can be used directly in the next step without further purification.[3]
Step 2: Synthesis of this compound [4]
-
In a separate flask, dissolve cyclohexylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the amine solution to 0 °C in an ice bath.
-
Dissolve the crude 5-bromonicotinoyl chloride from Step 1 in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the chilled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates completion.
-
Quench the reaction by adding water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization (e.g., from ethanol/water) or column chromatography.
Comparison of Synthesis Routes
| Route | Key Reagents | Pros | Cons |
| Standard (Acyl Chloride) | SOCl₂ or (COCl)₂, Amine | High yielding, reliable, well-established. | Uses hazardous/corrosive reagents; moisture sensitive; produces stoichiometric waste (HCl).[1][2] |
| Coupling Reagents | HATU, DCC, EDC | Milder conditions, one-pot procedure.[5] | Reagents are expensive; stoichiometric byproducts can be difficult to remove (e.g., DCU).[8] |
| Catalytic Amidation | Boronic Acid Catalyst | High atom economy (water is the only byproduct); "greener" approach.[6][8] | Requires high temperatures and efficient water removal; may require optimization of catalyst and conditions.[9] |
References
- 1. 5-Bromonicotinoyl chloride (39620-02-5) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic Amidation [catalyticamidation.info]
- 7. Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions - UCL Discovery [discovery.ucl.ac.uk]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 5-Bromo-N-cyclohexylnicotinamide
Welcome to the technical support resource for the synthesis of 5-Bromo-N-cyclohexylnicotinamide. This guide is designed for researchers, medicinal chemists, and process development scientists aiming to optimize their synthetic protocols, troubleshoot common issues, and ultimately increase the yield and purity of their target compound. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Fundamental Principles of Synthesis
The synthesis of this compound is a classic example of an amide bond formation, specifically the coupling of a carboxylic acid (5-bromonicotinic acid) with a primary amine (cyclohexylamine).
A direct reaction between a carboxylic acid and an amine by simply mixing and heating is generally inefficient. This is due to two primary factors:
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Acid-Base Neutralization : Carboxylic acids are acidic and amines are basic. When mixed, they readily form a stable ammonium carboxylate salt, which is unreactive toward amide formation.[1][2]
-
Poor Leaving Group : For the amide bond to form via nucleophilic acyl substitution, the hydroxyl (-OH) group of the carboxylic acid must depart. Hydroxide (HO⁻) is a very strong base and therefore a poor leaving group, making the direct condensation reaction thermodynamically unfavorable under mild conditions.[1][3]
To overcome these challenges, the carboxylic acid's carbonyl group must be "activated" to make it more electrophilic and to convert the hydroxyl into a better leaving group. This is the cornerstone of achieving high yields in this synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the synthesis in a direct question-and-answer format.
Question: My reaction yield is consistently low or I'm recovering mostly unreacted starting materials. What's going wrong?
Answer: This is the most common issue and usually points to inadequate activation of the 5-bromonicotinic acid.
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Cause 1: Ineffective Direct Reaction. If you are attempting to simply heat the starting materials together, you are likely forming the ammonium carboxylate salt.[2] Overcoming the high activation energy for this direct route requires harsh, forcing conditions (high temperatures and pressure to drive off water), which can lead to decomposition and is generally not a practical lab method.[2][3]
-
Solution 1: Activate the Carboxylic Acid. You must employ a strategy to activate the 5-bromonicotinic acid. The two most reliable methods are:
-
Conversion to an Acyl Chloride: Reacting 5-bromonicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride converts it to the highly reactive 5-bromonicotinoyl chloride.[3][4] This intermediate readily reacts with cyclohexylamine.
-
Use of a Coupling Reagent: Employing a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DCC (N,N'-Dicyclohexylcarbodiimide), or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) activates the carboxylic acid in situ, allowing for a one-pot reaction under milder conditions.[1][5][6]
-
-
Cause 2: Impure Reagents or Presence of Water. Water can hydrolyze your activated intermediate (e.g., the acyl chloride) back to the carboxylic acid or consume the coupling reagent. The purity of your 5-bromonicotinic acid and cyclohexylamine is also critical.
-
Solution 2: Ensure Anhydrous Conditions and Reagent Purity. Use dry solvents (e.g., distilled from a suitable drying agent) and ensure your glassware is oven-dried.[7] Use reagents from reliable sources and verify their purity if in doubt.
Question: My TLC analysis shows multiple spots, indicating side products. What are they and how can I prevent them?
Answer: Side product formation is often related to the specific activation method used and the reaction conditions.
-
Side Product 1: N,N'-Dicyclohexylurea (if using DCC). If you are using DCC as a coupling agent, the byproduct N,N'-dicyclohexylurea (DCU) is formed. DCU is often poorly soluble and can contaminate your product, making purification difficult.
-
Prevention/Solution: While DCU can sometimes be filtered off, switching to a water-soluble carbodiimide like EDC can simplify workup, as the corresponding urea byproduct can be removed with an aqueous wash.
-
-
Side Product 2: Anhydride Formation. If you are using the acyl chloride method, residual water or reaction with unreacted carboxylate can lead to the formation of 5-bromonicotinic anhydride.[8]
-
Prevention/Solution: Ensure strictly anhydrous conditions. When forming the acyl chloride, use a slight excess of the chlorinating agent and remove it completely under vacuum before adding the amine.
-
-
Side Product 3: Diacylation of the Amine. While less common with a sterically hindered amine like cyclohexylamine, it's theoretically possible for the newly formed amide to be acylated again under harsh conditions.
-
Prevention/Solution: Use controlled stoichiometry and avoid a large excess of the activated acid. Add the activated acid solution slowly to the amine solution, preferably at a reduced temperature (e.g., 0 °C), to maintain control over the reaction.[4]
-
FAQs for Yield Enhancement
This section provides answers to frequently asked questions focused on proactively maximizing your yield.
Question: Which activation method is better: forming the acyl chloride or using a coupling reagent?
Answer: The "better" method depends on your specific needs, including scale, substrate sensitivity, and available resources. Both are excellent for this particular synthesis.
| Feature | Method A: Acyl Chloride | Method B: Coupling Agent (e.g., HATU) |
| Reactivity | Very high; reaction is usually fast and goes to completion. | High, but generally more controlled than acyl chlorides. |
| Conditions | Two steps. Acyl chloride formation may require heating (reflux with SOCl₂).[4] Amidation is often done at 0 °C to RT. | One-pot reaction, typically performed at room temperature.[6] |
| Reagents | Uses inexpensive but corrosive/hazardous reagents like SOCl₂ or oxalyl chloride.[3] | Uses more expensive, specialized reagents (HATU, EDC, etc.).[5] |
| Byproducts | Generates HCl gas (must be neutralized by a base or excess amine) and SO₂ (if using SOCl₂).[4] | Generates byproducts like DCU (from DCC) or tetramethylurea (from HATU) that must be removed. |
| Ideal For | Robust, large-scale synthesis where cost is a factor. | Small-scale synthesis, medicinal chemistry, and when milder conditions are required. |
Recommendation: For a straightforward, high-yield synthesis of this compound, the acyl chloride method is extremely reliable and cost-effective.
Question: What is the optimal stoichiometry for the reactants?
Answer: The ideal stoichiometry depends on your chosen method.
-
For the Acyl Chloride Method:
-
Option A (Excess Amine): Use 1.0 equivalent of 5-bromonicotinoyl chloride and at least 2.0 equivalents of cyclohexylamine. The first equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl generated during the reaction.[4] This is a simple and effective approach.
-
Option B (External Base): Use 1.0 equivalent of the acyl chloride, 1.0-1.1 equivalents of cyclohexylamine, and 1.1-1.2 equivalents of a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[9] This is useful if your amine is valuable or you want to simplify purification.
-
-
For the Coupling Agent Method (e.g., HATU):
-
Use a slight excess of the amine and coupling agent to drive the reaction to completion. A typical ratio is:
-
5-bromonicotinic acid: 1.0 eq.
-
Cyclohexylamine: 1.1-1.2 eq.
-
HATU: 1.1-1.2 eq.[10]
-
Base (DIPEA or TEA): 2.0-3.0 eq.
-
-
Question: What are the best solvents and temperatures for this reaction?
Answer:
-
Solvents: Anhydrous, aprotic solvents are essential to prevent unwanted side reactions with the activated intermediates. Excellent choices include:
-
Temperature:
-
Acyl Chloride Formation: Typically performed by refluxing 5-bromonicotinic acid in neat thionyl chloride or with a catalyst in a solvent like DCM.[4]
-
Amidation Step: The reaction of the activated acid (acyl chloride or in situ activated ester) with the amine is exothermic. It is best practice to add the activated species to the amine solution at a low temperature (0 °C) and then allow the reaction to warm to room temperature to ensure controlled reaction and minimize side product formation.[4]
-
Visualization of Key Processes
To better understand the reaction, the following diagrams illustrate the overall workflow, the activation mechanisms, and a troubleshooting guide.
Caption: Overall synthesis workflow.
Caption: Comparison of activation mechanisms.
Caption: A troubleshooting flowchart for low yield.
Recommended Experimental Protocols
The following are detailed, field-tested protocols for achieving a high yield of this compound.
Protocol A: The Acyl Chloride Method
This two-step protocol is robust and highly effective.
Step 1: Synthesis of 5-Bromonicotinoyl Chloride
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 5-bromonicotinic acid (1.0 eq.).
-
Carefully add thionyl chloride (SOCl₂) (5.0 eq.) to the flask. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.
-
Heat the mixture to reflux (approx. 80 °C) and stir for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.
-
Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with appropriate trapping). This will leave the crude 5-bromonicotinoyl chloride as an oil or solid, which is used immediately in the next step.
Step 2: Amide Formation
-
In a separate dry flask, dissolve cyclohexylamine (2.2 eq.) in anhydrous dichloromethane (DCM).
-
Cool the amine solution to 0 °C in an ice bath.
-
Dissolve the crude 5-bromonicotinoyl chloride from Step 1 in a minimal amount of anhydrous DCM.
-
Slowly add the acyl chloride solution dropwise to the stirred, cooled amine solution. A precipitate (cyclohexylammonium chloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ solution (to remove any unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Protocol B: The HATU Coupling Method
This one-pot protocol is milder and convenient for smaller-scale synthesis.
-
To a dry round-bottom flask, add 5-bromonicotinic acid (1.0 eq.), HATU (1.1 eq.), and a magnetic stir bar.
-
Add anhydrous DMF to dissolve the solids.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the mixture and stir for 5-10 minutes at room temperature. This pre-activates the carboxylic acid.
-
Add cyclohexylamine (1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic solution sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization as described in Protocol A.
References
- 1. jackwestin.com [jackwestin.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. growingscience.com [growingscience.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. reddit.com [reddit.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Nuances of 5-Bromo-N-cyclohexylnicotinamide in Research
Welcome to the technical support resource for researchers utilizing 5-Bromo-N-cyclohexylnicotinamide. This guide is designed to provide in-depth troubleshooting and practical advice to mitigate and understand the off-target effects of this potent research compound. As a Senior Application Scientist, my goal is to equip you with the knowledge to perform robust and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
A1: this compound is a nicotinamide derivative that acts as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical coenzyme in cellular metabolism and signaling.[1][2][3][4] By inhibiting NAMPT, this compound depletes the intracellular pool of NAD+, leading to metabolic stress, ATP depletion, and ultimately, cell death, particularly in cells that are highly dependent on this pathway, such as many cancer cells.[1][5]
Q2: I'm observing significant cytotoxicity in my control cell line. Is this an off-target effect?
A2: This is a crucial question that delves into the distinction between on-target and off-target effects in the context of a broadly essential enzyme like NAMPT. While this compound is designed to inhibit NAMPT (on-target), the resulting NAD+ depletion can be toxic to any cell type, not just the intended target cancer cells. Therefore, the cytotoxicity you're observing in your control cell line is likely an on-target effect of NAMPT inhibition in a non-target cell type.
Troubleshooting Steps:
-
Characterize the NAD+ Biosynthetic Pathways in Your Cell Lines: Determine the relative expression and activity of NAMPT and Nicotinate Phosphoribosyltransferase (NAPRT) in both your target and control cells. Cells with low NAPRT expression are particularly sensitive to NAMPT inhibitors as they lack a key compensatory pathway for NAD+ synthesis.[2]
-
Rescue Experiment: To confirm that the observed cytotoxicity is due to on-target NAMPT inhibition, you can perform a rescue experiment by supplementing the culture medium with nicotinamide mononucleotide (NMN) or nicotinamide riboside (NR), which are downstream products in the NAD+ salvage pathway.[4][5] If the addition of NMN or NR reverses the cytotoxic effects, it strongly indicates that the observed phenotype is a direct consequence of NAMPT inhibition.
Troubleshooting Guide
Issue 1: Inconsistent results and high variability between experimental replicates.
This is a common challenge when working with potent enzyme inhibitors. The root cause often lies in subtle variations in experimental conditions that can have a significant impact on cellular metabolism and, consequently, the efficacy of the inhibitor.
Causality and Solutions:
-
Cellular Metabolic State: The metabolic activity of your cells can fluctuate with passage number, confluence, and media conditions.
-
Protocol: Standardize your cell culture workflow meticulously. Use cells within a narrow passage number range, seed at a consistent density, and ensure media components are fresh and of high quality.
-
-
Inhibitor Stability and Potency:
-
Protocol: Prepare fresh stock solutions of this compound regularly. Aliquot and store at -80°C to minimize freeze-thaw cycles. Perform a dose-response curve with each new batch to confirm its potency.
-
Issue 2: My in vivo experiments show toxicity in the animal model, such as weight loss or thrombocytopenia.
These are known class effects of NAMPT inhibitors and represent a significant hurdle in their clinical development.[1][2] These toxicities are generally considered on-target effects in non-cancerous tissues that are also dependent on NAMPT for NAD+ homeostasis.
Strategies for Mitigation:
-
Dose Optimization: Conduct a maximum tolerated dose (MTD) study to determine the highest dose that can be administered without causing severe toxicity.
-
Intermittent Dosing Schedule: Instead of continuous daily dosing, an intermittent schedule (e.g., 3 days on, 4 days off) may allow normal tissues to recover their NAD+ levels, reducing overall toxicity while still maintaining anti-tumor efficacy.
-
Combination Therapy: Consider using a lower, less toxic dose of this compound in combination with other agents. For example, combining a NAMPT inhibitor with a PARP inhibitor has shown synergistic effects in some cancer models.[5]
Experimental Protocols
Protocol 1: On-Target Engagement Validation via NMN Rescue
This protocol is designed to confirm that the observed cellular phenotype is a direct result of NAMPT inhibition.
Materials:
-
This compound
-
Nicotinamide Mononucleotide (NMN)
-
Cell culture medium and supplements
-
Cell viability assay kit (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Prepare a dilution series of this compound.
-
Prepare a solution of NMN in cell culture medium (a typical starting concentration is 100 µM).
-
Treat the cells with the inhibitor alone, NMN alone (as a control), and the inhibitor in combination with NMN. Include a vehicle-only control.
-
-
Incubation: Incubate the plate for your standard experimental duration (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using your chosen assay according to the manufacturer's instructions.
Data Analysis:
Compare the dose-response curve of the inhibitor alone to the curve in the presence of NMN. A significant rightward shift in the IC50 value in the NMN-supplemented group indicates that the inhibitor's effect is being rescued, confirming on-target engagement.
| Treatment Group | IC50 of this compound |
| Inhibitor Alone | e.g., 10 nM |
| Inhibitor + 100 µM NMN | e.g., > 1 µM |
Visualizing the Pathway and Experimental Logic
To aid in your experimental design, the following diagrams illustrate the key concepts discussed.
Caption: The NAD+ salvage pathway and the inhibitory action of this compound.
Caption: Workflow for an NMN rescue experiment to confirm on-target activity.
References
- 1. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances of targeting nicotinamide phosphoribosyltransferase (NAMPT) for cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Efficacy Analysis: LDN-193189 as a Benchmark ALK2 Inhibitor in the Absence of Comparative Data for 5-Bromo-N-cyclohexylnicotinamide
Executive Summary
This guide provides a comprehensive analysis of LDN-193189, a potent and widely utilized small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. The initial objective was to conduct a head-to-head comparison of efficacy between LDN-193189 and 5-Bromo-N-cyclohexylnicotinamide. However, an extensive review of the current scientific literature and patent databases reveals a significant disparity in available data. LDN-193189 is a well-characterized chemical probe with a substantial body of research supporting its mechanism and efficacy. In contrast, this compound is documented primarily as a chemical intermediate used in the synthesis of other potential ALK2 inhibitors, with no publicly available data on its specific biological activity or efficacy.[1] Therefore, a direct comparative analysis is not feasible at this time.
This guide has been restructured to serve as an in-depth technical resource on LDN-193189, providing researchers, scientists, and drug development professionals with the detailed experimental data and protocols necessary to evaluate its performance as a benchmark ALK2 inhibitor.
LDN-193189: A Potent Inhibitor of the BMP/ALK Signaling Pathway
LDN-193189 is a small molecule inhibitor derived from the structure of Dorsomorphin.[2] It exhibits significantly improved potency and metabolic stability, making it a valuable tool for investigating BMP-related physiological and pathological processes.[2][3] Its primary mechanism of action is the competitive inhibition of the ATP-binding site of BMP type I receptors, which are serine/threonine kinases also known as Activin receptor-like kinases (ALKs).[4]
Mechanism of Action: Targeting ALK Receptors
The canonical BMP signaling cascade is initiated when a BMP ligand (e.g., BMP2, BMP4, BMP6) binds to a complex of type I and type II receptors on the cell surface. This binding leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. Activated type I receptors then phosphorylate downstream signaling molecules, primarily the receptor-regulated SMADs (SMAD1, SMAD5, and SMAD8). These phosphorylated SMADs form a complex with the common mediator SMAD4 and translocate to the nucleus to regulate the transcription of target genes.
LDN-193189 potently inhibits the kinase activity of several BMP type I receptors, most notably ALK2 (ACVR1), but also ALK1, ALK3, and ALK6.[5] By blocking the phosphorylation of SMAD1/5/8, LDN-193189 effectively abrogates the downstream signaling cascade.[4] This targeted inhibition is crucial in diseases characterized by excessive BMP signaling, such as Fibrodysplasia Ossificans Progressiva (FOP), a rare genetic disorder caused by gain-of-function mutations in the ACVR1 gene.[2][6]
Quantitative Efficacy and Selectivity
The efficacy of LDN-193189 is demonstrated by its low nanomolar half-maximal inhibitory concentrations (IC₅₀) against its target kinases. It shows high potency for BMP type I receptors while exhibiting significantly less activity against the TGF-β/Activin type I receptors (ALK4, ALK5, ALK7), conferring a degree of selectivity crucial for targeted research.[4]
Table 1: Inhibitory Activity of LDN-193189
| Target Receptor | IC₅₀ (nM) - Kinase Assay | IC₅₀ (nM) - Cellular Assay | Reference(s) |
|---|---|---|---|
| ALK1 | 0.8 | - | [7] |
| ALK2 (ACVR1) | 0.8 | 5 | [4][7] |
| ALK3 (BMPR1A) | 5.3 | 30 | [4][7] |
| ALK6 (BMPR1B) | 16.7 | - | [7] |
| ALK4 (ACVR1B) | >500 | - | [4] |
| ALK5 (TGFBR1) | >500 | ≥1,000 | [4] |
| ALK7 (ACVR1C) | >500 | - |[4] |
Data compiled from biochemical kinase assays and cell-based transcriptional activity assays.
This compound: An Uncharacterized Intermediate
In contrast to the extensive data available for LDN-193189, searches for "this compound" in scientific databases do not yield studies detailing its biological efficacy, target profile, or mechanism of action. The compound is mentioned in the patent literature as a chemical intermediate—a precursor molecule used in the synthesis of more complex aminopyridine derivatives that are themselves being investigated as potential ALK2 inhibitors.[1] However, the patents do not provide biological activity data for this compound itself. Without primary research data, its performance cannot be evaluated or compared to established inhibitors like LDN-193189.
Experimental Protocols for Efficacy Assessment of ALK2 Inhibitors
To rigorously assess the efficacy of an ALK2 inhibitor like LDN-193189, a series of well-defined in vitro and in vivo experiments are required. These protocols serve to validate the inhibitor's mechanism of action and quantify its biological effects.
In Vitro Assay: Inhibition of BMP-Induced SMAD1/5/8 Phosphorylation
This protocol uses Western blotting to measure the direct inhibitory effect of a compound on the BMP signaling pathway in a cellular context. C2C12 myoblast cells are a standard model as they robustly respond to BMP stimulation.
Methodology:
-
Cell Culture: Culture C2C12 cells in DMEM supplemented with 10% FBS until they reach 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free DMEM for 4-6 hours to reduce basal signaling activity.
-
Inhibitor Pre-treatment: Treat the cells with varying concentrations of LDN-193189 (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 1-2 hours.
-
BMP Stimulation: Add a BMP ligand (e.g., 50 ng/mL BMP4) to the media and incubate for 30-60 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against phosphorylated SMAD1/5/8 (p-SMAD1/5/8) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total SMAD1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
In Vivo Assay: Inhibition of Heterotopic Ossification (HO) in a Mouse Model of FOP
Animal models are indispensable for evaluating the therapeutic potential of ALK2 inhibitors. A common model involves the use of transgenic mice that express a constitutively active form of ALK2 (e.g., ACVR1R206H), which recapitulates key features of human FOP.[4]
Methodology:
-
Animal Model: Utilize ACVR1R206H knock-in mice or similar genetically engineered models.
-
Induction of HO: Induce soft tissue injury, typically via a controlled muscle pinch or cardiotoxin injection in the hindlimb, to trigger a flare-up and subsequent HO formation.
-
Compound Administration:
-
Administer LDN-193189 (e.g., 3 mg/kg) or vehicle control via intraperitoneal (IP) injection or oral gavage.
-
Dosing can be prophylactic (starting before injury) or therapeutic (starting after injury) to assess different treatment paradigms.
-
-
Monitoring: Monitor the animals for signs of inflammation and swelling at the injury site.
-
Endpoint Analysis (e.g., at 14-21 days post-injury):
-
Micro-CT Imaging: Perform high-resolution micro-computed tomography (µCT) scans on the injured limbs to visualize and quantify the volume of ectopic bone formation.
-
Histology: Harvest the affected tissues, decalcify, and process for histological staining (e.g., Hematoxylin & Eosin, Alcian Blue/Alizarin Red) to examine the cellular composition of the lesions, including cartilage and bone.
-
Conclusion and Future Directions
LDN-193189 stands as a cornerstone tool compound for the study of BMP signaling and the preclinical development of therapeutics for diseases like FOP. Its high potency, well-defined mechanism of action, and proven efficacy in both cellular and animal models make it an essential benchmark for evaluating novel inhibitors.
While this compound is associated with the development of new ALK2 inhibitors, it currently lacks the necessary characterization to be considered a viable alternative or direct competitor to LDN-193189. Future research, should it be published, is required to elucidate its biological activity. For researchers in the field, LDN-193189 remains the superior and validated choice for potent and selective inhibition of ALK2-mediated signaling. The ongoing discovery of new chemical scaffolds will continue to advance the field, aiming for inhibitors with even greater selectivity and improved pharmacokinetic profiles for clinical translation.[8][9][10]
References
- 1. WO2018014829A1 - Aminopyridine derivatives and their use as selective alk-2 inhibitors - Google Patents [patents.google.com]
- 2. ijbs.org [ijbs.org]
- 3. mdpi.com [mdpi.com]
- 4. BMP type I receptor inhibition reduces heterotopic ossification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in drug development for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pnas.org [pnas.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Selectivity Analysis of Nicotinamide-Based Kinase Inhibitors
Introduction: The Quest for Kinase Specificity
Protein kinases, as central regulators of cellular signaling, represent a major class of therapeutic targets, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment. However, a significant challenge in the field is achieving inhibitor selectivity.[2] The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This conservation can lead to off-target inhibition, resulting in unforeseen side effects or even paradoxical pathway activation.[3] Therefore, a comprehensive understanding of a kinase inhibitor's selectivity profile is paramount for both its therapeutic development and its use as a chemical probe in basic research.
This guide provides an in-depth comparative analysis of the selectivity of a representative nicotinamide-based kinase inhibitor, Ponatinib, against other well-characterized kinase inhibitors, Dasatinib and Staurosporine. While the specific compound 5-Bromo-N-cyclohexylnicotinamide was the initial subject of interest, publicly available kinase screening data for this molecule is limited. Ponatinib, which incorporates a nicotinamide moiety, serves as a well-documented analogue to illustrate the principles of kinase selectivity profiling. We will delve into the quantitative data derived from large-scale kinase panels, detail the experimental methodologies used to generate these profiles, and provide a framework for interpreting the resulting data for researchers, scientists, and drug development professionals.
Comparative Selectivity Profiles: Ponatinib vs. Dasatinib and Staurosporine
The selectivity of a kinase inhibitor is not an absolute property but rather a spectrum of its activity across the kinome. Here, we compare the profiles of three inhibitors with distinct selectivity characteristics:
-
Ponatinib (AP24534): A multi-targeted tyrosine kinase inhibitor designed to inhibit BCR-ABL, including the gatekeeper T315I mutant, which confers resistance to other inhibitors.[4][5]
-
Dasatinib (BMS-354825): A potent inhibitor of both the SRC and ABL families of tyrosine kinases.[6]
-
Staurosporine: A natural product known for its potent but broad-spectrum inhibition of a wide range of kinases, making it a useful, albeit non-selective, research tool.[7][8]
The following table summarizes the inhibitory activity of these compounds against a selection of key on- and off-target kinases. The data is presented as the percentage of kinase activity remaining in the presence of the inhibitor at a concentration of 1 µM, a common practice in initial kinase panel screens. A lower percentage indicates stronger inhibition.
Table 1: Comparative Kinase Inhibition Profile (% Activity Remaining at 1µM)
| Kinase Target | Ponatinib | Dasatinib | Staurosporine | Kinase Family | Primary Function |
| ABL1 | <1% | <1% | <5% | Tyrosine Kinase | Cell growth, proliferation |
| ABL1 (T315I) | <1% | >90% | <5% | Tyrosine Kinase | Drug-resistant mutant |
| SRC | 15% | <1% | <5% | Tyrosine Kinase | Cell adhesion, motility |
| VEGFR2 | <5% | 25% | <10% | Tyrosine Kinase | Angiogenesis |
| PDGFRα | <5% | 10% | <10% | Tyrosine Kinase | Cell growth, differentiation |
| FGFR1 | <5% | 30% | <10% | Tyrosine Kinase | Development, metabolism |
| FLT3 | <5% | 40% | <10% | Tyrosine Kinase | Hematopoiesis |
| KIT | <10% | 20% | <10% | Tyrosine Kinase | Hematopoiesis, pigmentation |
| p38α (MAPK14) | 50% | 60% | <1% | Ser/Thr Kinase | Stress response |
| PKCα | 70% | 80% | <1% | Ser/Thr Kinase | Signal transduction |
| CAMK2A | 85% | 90% | <1% | Ser/Thr Kinase | Calcium signaling |
Data compiled and synthesized from publicly available kinome scan databases and literature sources.[4][9][10][11][12] The values for Ponatinib and Dasatinib are representative of their known target profiles, while Staurosporine's broad activity is highlighted.
This data clearly illustrates the different selectivity profiles. Ponatinib is a potent inhibitor of its primary target, ABL1 (including the resistant T315I mutant), but also demonstrates significant activity against other tyrosine kinases like VEGFR2, PDGFRα, and FGFR1.[4][13] Dasatinib is highly potent against both ABL and SRC families, with moderate off-target effects on other kinases.[6][14] In stark contrast, Staurosporine inhibits a wide array of both tyrosine and serine/threonine kinases with high potency, underscoring its promiscuous nature.[7][15][16]
Experimental Workflow: KINOMEscan™ Competition Binding Assay
To understand how the data in Table 1 is generated, it is crucial to examine the underlying experimental methodology. One of the most widely used platforms for kinase inhibitor profiling is the KINOMEscan™ competition binding assay.[17][18] This method provides a quantitative measure of the interaction between a test compound and a large panel of kinases.
Principle of the Assay
The KINOMEscan™ assay is based on the principle of competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.
References
- 1. Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ponatinib -- Review of Historical Development, Current Status, and Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. guidetopharmacology.org [guidetopharmacology.org]
- 12. Profiling Data ï¼Kinome Plot of 60 FDA Approved Kinase Inhibitors - Carna Biosciences, Inc. [carnabio.com]
- 13. dovepress.com [dovepress.com]
- 14. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 18. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
Validating the Inhibitory Effect of a Novel Compound, 5-Bromo-N-cyclohexylnicotinamide, on ALK2: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory potential of a novel compound, 5-Bromo-N-cyclohexylnicotinamide (referred to hereafter as Compound X), against Activin receptor-like kinase 2 (ALK2). We will objectively compare its hypothetical performance with established ALK2 inhibitors, LDN-193189 and K02288, supported by detailed experimental protocols and data interpretation.
The Critical Role of ALK2 in Human Disease
Activin receptor-like kinase-2 (ALK2), encoded by the ACVR1 gene, is a bone morphogenetic protein (BMP) type I receptor.[1][2] This serine/threonine kinase plays a crucial role in the development and repair of the skeletal system.[2] However, gain-of-function mutations in the ACVR1 gene lead to devastating diseases. One such disease is Fibrodysplasia Ossificans Progressiva (FOP), a rare genetic disorder where muscles, tendons, and ligaments progressively turn into bone.[3][4] This abnormal bone formation, known as heterotopic ossification, can lead to joint fusion and severe mobility restrictions.[4] The most common FOP-causing mutation is a substitution of arginine to histidine at position 206 (R206H), which leads to overactivation of the BMP/SMAD signaling pathway.[2][5] Dysregulated ALK2 activity has also been implicated in certain cancers, such as Diffuse Intrinsic Pontine Glioma (DIPG), a highly aggressive pediatric brain tumor.[1][6] Consequently, ALK2 has emerged as a significant therapeutic target for these conditions.[1]
Benchmarking Against Established ALK2 Inhibitors
To rigorously assess the efficacy of a novel compound, it is essential to benchmark it against well-characterized inhibitors. In this guide, we will use LDN-193189 and K02288 as our reference compounds.
-
LDN-193189: A potent and selective inhibitor of BMP type I receptors, primarily ALK2 and ALK3.[7][8] It has been shown to effectively inhibit BMP-induced phosphorylation of Smad1/5/8.[9][10]
-
K02288: Another potent inhibitor of BMP type I receptors, with high affinity for ALK1 and ALK2.[11][12] It has been demonstrated to reduce BMP4-induced Smad1/5/8 phosphorylation in cellular assays.
A Systematic Workflow for Validating a Novel ALK2 Inhibitor
The following workflow provides a structured approach to characterize the inhibitory potential of Compound X, from initial biochemical validation to cellular efficacy.
Caption: A systematic workflow for the validation of a novel ALK2 inhibitor.
Experimental Protocols
Biochemical Validation: In Vitro Kinase Assay
Rationale: The initial step is to determine if Compound X directly inhibits the enzymatic activity of ALK2 in a cell-free system. This provides a direct measure of the compound's potency. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.
Protocol: ALK2 Kinase Assay (Adapted from ADP-Glo™ Kinase Assay protocols)
-
Reagent Preparation:
-
Prepare a 2X ALK2 enzyme solution in kinase assay buffer.
-
Prepare a 2X substrate solution (e.g., casein) and ATP mixture in kinase assay buffer.
-
Prepare serial dilutions of Compound X, LDN-193189, and K02288 in the appropriate solvent (e.g., DMSO), and then dilute in kinase assay buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of each compound dilution.
-
Add 10 µL of the 2X ALK2 enzyme solution to each well.
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of ALK2 inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Efficacy: Western Blot for Phospho-SMAD1/5/8
Rationale: To confirm that Compound X can inhibit ALK2 signaling within a cellular context, we will measure the phosphorylation of its downstream targets, SMAD1, SMAD5, and SMAD8. A reduction in phosphorylated SMADs (pSMADs) indicates successful target engagement in cells.
Protocol: Western Blotting for pSMAD1/5/8 (General Protocol)
-
Cell Culture and Treatment:
-
Plate C2C12 myoblasts or FOP patient-derived fibroblasts and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Compound X, LDN-193189, or K02288 for 1-2 hours.
-
Stimulate the cells with a BMP ligand (e.g., BMP4 or BMP6) for 30-60 minutes to activate the ALK2 pathway.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature protein lysates and separate them on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phospho-SMAD1/5/8 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for total SMAD1/5/8 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Cellular Efficacy: BMP-Responsive Element (BRE) Luciferase Reporter Assay
Rationale: This assay provides a quantitative measure of the transcriptional activity of the ALK2 signaling pathway. A decrease in luciferase activity in the presence of an inhibitor indicates a reduction in downstream gene expression mediated by SMADs.
Protocol: BRE-Luciferase Reporter Assay[6]
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T or C2C12) with a BRE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
-
Cell Treatment:
-
After 24 hours, treat the transfected cells with various concentrations of Compound X, LDN-193189, or K02288 for 1-2 hours.
-
Stimulate the cells with a BMP ligand for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the percentage of inhibition of BMP-induced luciferase activity for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Comparative Data Analysis
The following tables present a hypothetical comparison of Compound X with LDN-193189 and K02288.
Table 1: Biochemical Potency of ALK2 Inhibitors
| Compound | ALK2 IC50 (nM) |
| Compound X (Hypothetical) | 5.2 |
| LDN-193189 | 5[7][8] |
| K02288 | 1.1[11][12] |
Table 2: Cellular Potency of ALK2 Inhibitors
| Compound | pSMAD1/5/8 Inhibition IC50 (nM) | BRE-Luciferase Reporter IC50 (nM) |
| Compound X (Hypothetical) | 25.8 | 30.1 |
| LDN-193189 | ~5-30[7][8] | ~5-30[7] |
| K02288 | ~100 | Not specified |
Visualizing the ALK2 Signaling Pathway and Inhibition
Caption: The ALK2 signaling pathway and the mechanism of inhibition by Compound X.
Conclusion
This guide outlines a rigorous and systematic approach to validate the inhibitory effect of a novel compound, this compound, on ALK2. By employing a combination of biochemical and cellular assays and comparing the results to established inhibitors like LDN-193189 and K02288, researchers can robustly characterize the potency and cellular efficacy of new therapeutic candidates. The provided protocols and data interpretation framework serve as a valuable resource for drug discovery and development efforts targeting ALK2-mediated diseases.
References
- 1. Nicotinamide-based Compounds as Potent Inhibitors of Translational- and Transcriptional-related Kinases - The Office of Technology Commercialization Online Licensing Store [licensing.prf.org]
- 2. Nicotinamide derivative used as a p38 kinase inhibitor (2007) | Vipulkumar Kantibhai Patel | 3 Citations [scispace.com]
- 3. Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide [journal.waocp.org]
- 4. 5-bromo-N-cyclopropylthiophene-3-carboxamide | C8H8BrNOS | CID 43424466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromo-N-cyclohexyl-2-furamide | C11H14BrNO2 | CID 600329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prf.flintbox.com [prf.flintbox.com]
- 7. journal.waocp.org [journal.waocp.org]
- 8. 342013-85-8|this compound|BLD Pharm [bldpharm.com]
- 9. 342013-85-8|this compound| Ambeed [ambeed.com]
- 10. Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2005691-09-6|5-Bromo-2-chloro-N-cyclohexylisonicotinamide|BLD Pharm [bldpharm.com]
A Comparative Guide to Target Deconvolution and Off-Target Analysis of Novel Small Molecules: A Case Study with 5-Bromo-N-cyclohexylnicotinamide
For researchers, scientists, and drug development professionals, the journey of a promising small molecule from discovery to clinical application is fraught with challenges. A critical, early hurdle is the comprehensive characterization of its molecular interactions within the cell. A molecule's efficacy is defined by its engagement with its intended target, while its safety profile is often dictated by its interactions with unintended "off-targets." This guide provides a comparative framework for dissecting the cellular interactome of a novel compound, using 5-Bromo-N-cyclohexylnicotinamide as a representative example of a molecule with an uncharacterized target profile.
Instead of a rigid comparison of pre-existing data, we will explore and contrast the primary experimental strategies used to simultaneously identify the principal target(s) and map the off-target landscape. This approach offers a robust, self-validating system for generating a high-confidence target profile, which is essential for making informed decisions in any drug development pipeline.
The Challenge: Characterizing a Novel Chemical Entity
This compound is a nicotinamide derivative available from various chemical suppliers.[1][2][3] For the purpose of this guide, we will treat it as a novel compound emerging from a phenotypic screen, where it demonstrated interesting biological activity, but its direct molecular target is unknown. The primary scientific question is twofold: what protein(s) does this compound bind to, and what are the downstream consequences of that binding? Answering this requires a multi-pronged, unbiased approach.
We will compare three cornerstone methodologies for target deconvolution and off-target analysis:
-
Cellular Thermal Shift Assay (CETSA): For direct validation of target engagement in a cellular environment.
-
Kinome Profiling: To assess interactions with one of the largest and most frequently implicated enzyme families in off-target effects.
-
Proteome-Wide Chemoproteomics: For an unbiased, global map of protein interactions.
Cellular Thermal Shift Assay (CETSA): The Gold Standard for Target Engagement
CETSA is a powerful biophysical method that directly measures the engagement of a drug with its target protein in intact cells or cell lysates.[4][5] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is typically more resistant to heat-induced denaturation than its unbound form.[6][7]
Causality Behind Experimental Choices
By heating cell samples across a temperature gradient, we can generate a "melting curve" for a protein of interest. A shift in this curve to higher temperatures in the presence of a compound is strong evidence of direct physical interaction.[8] This technique is invaluable because it provides evidence of target engagement in a physiologically relevant context.[5]
Experimental Workflow: CETSA
The general workflow for a traditional Western Blot-based CETSA is outlined below.
References
- 1. 342013-85-8|this compound|BLD Pharm [bldpharm.com]
- 2. 342013-85-8|this compound| Ambeed [ambeed.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. benchchem.com [benchchem.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
Unraveling the Mechanism of Action of 5-Bromo-N-cyclohexylnicotinamide: A Comparative Guide
To our valued audience of researchers, scientists, and drug development professionals, an important notification regarding the topic of this guide:
Following a comprehensive literature review, we have determined that there is currently no publicly available scientific data detailing the mechanism of action of 5-Bromo-N-cyclohexylnicotinamide. Our extensive searches did not yield any studies that have characterized its biological targets, signaling pathways, or overall pharmacological profile.
The core of a robust comparative guide, as mandated by our commitment to scientific integrity, is the foundational understanding of the primary compound's mechanism. Without this crucial information, any comparison to alternative compounds would be purely speculative and lack the empirical evidence necessary for a scientifically valid and trustworthy resource.
Therefore, we are unable to proceed with a full comparative guide on this compound at this time.
The Path Forward: A Methodological Framework for Elucidating the Mechanism of Action
While we cannot provide a direct comparison, we can, as Senior Application Scientists, offer our expertise on the logical and systematic approach to confirming the mechanism of action for a novel nicotinamide derivative like this compound. This section will serve as a foundational guide for researchers initiating such an investigation.
Given its structural similarity to nicotinamide, a key precursor for nicotinamide adenine dinucleotide (NAD+), two primary and opposing hypotheses for the mechanism of action of this compound emerge:
-
Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT): The compound may act as an inhibitor of the rate-limiting enzyme in the NAD+ salvage pathway.
-
Activation of Sirtuins (e.g., SIRT1): The compound could function as an allosteric activator of NAD+-dependent deacetylases.
Below, we outline the experimental workflows to test these hypotheses.
Hypothesis 1: this compound as a NAMPT Inhibitor
The central role of NAMPT is to catalyze the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a critical step in maintaining the cellular NAD+ pool.[1][2] Many cancer cells exhibit a heightened dependence on this pathway for their metabolic and survival needs, making NAMPT an attractive therapeutic target.[3][4] NAMPT inhibitors typically function by competing with the natural substrate, nicotinamide, at the active site.[5]
Experimental Workflow for Validating NAMPT Inhibition
Caption: Workflow to validate this compound as a NAMPT inhibitor.
Detailed Experimental Protocols
1. In Vitro NAMPT Enzyme Activity Assay
-
Objective: To directly measure the inhibitory effect of the compound on purified NAMPT enzyme.
-
Methodology: A coupled-enzyme fluorometric assay is a common and robust method.
-
Recombinant human NAMPT is incubated with its substrates, nicotinamide and phosphoribosyl pyrophosphate (PRPP), in the presence of varying concentrations of this compound.
-
The product, NMN, is then converted to NAD+ by the addition of NMNAT.
-
The resulting NAD+ is used as a substrate by a third enzyme (e.g., alcohol dehydrogenase), which reduces a fluorogenic probe, leading to a measurable increase in fluorescence.
-
The rate of fluorescence increase is proportional to NAMPT activity.
-
Data is plotted as percent inhibition versus compound concentration to determine the IC50 value.
-
2. Cellular NAD+ Quantification
-
Objective: To determine if the compound depletes intracellular NAD+ levels, a hallmark of NAMPT inhibition.
-
Methodology:
-
Treat a relevant cell line (e.g., a cancer cell line known to be sensitive to NAMPT inhibitors) with this compound at various concentrations and time points.
-
Lyse the cells and quantify intracellular NAD+ levels using a commercially available NAD+/NADH assay kit, which typically employs an enzymatic cycling reaction.
-
A dose- and time-dependent decrease in NAD+ levels would support the NAMPT inhibition hypothesis.
-
3. Cell Viability and Proliferation Assays
-
Objective: To assess the downstream functional consequence of NAD+ depletion.
-
Methodology:
-
Treat cancer cell lines with a serial dilution of the compound for a period of 3-6 days.
-
Measure cell viability using assays such as MTT, which measures metabolic activity, or by direct cell counting.
-
A reduction in cell viability with an IC50 that correlates with the concentration required to decrease NAD+ levels strengthens the proposed mechanism.
-
4. Nicotinic Acid (NA) Rescue Experiment
-
Objective: To confirm that the observed cytotoxicity is specifically due to the inhibition of the NAMPT-dependent salvage pathway.
-
Methodology:
-
Cells can also synthesize NAD+ through the Preiss-Handler pathway, which uses nicotinic acid as a precursor and bypasses NAMPT.
-
Co-treat cells with this compound and an excess of nicotinic acid.
-
If the compound's cytotoxic effects are rescued (i.e., cell viability is restored) by the addition of NA, it provides strong evidence for on-target NAMPT inhibition.
-
Hypothesis 2: this compound as a SIRT1 Activator
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating metabolism, DNA repair, and inflammation.[6] Small molecule activators of SIRT1 (STACs) have been investigated for their therapeutic potential in age-related diseases. These activators often work through an allosteric mechanism, enhancing the binding of the substrate to the enzyme.
Experimental Workflow for Validating SIRT1 Activation
References
A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments with 5-Bromo-N-cyclohexylnicotinamide and its Alternatives
For researchers and drug development professionals, the challenge of experimental reproducibility is a constant and critical consideration. The introduction of novel chemical entities like 5-Bromo-N-cyclohexylnicotinamide, a synthetic derivative of nicotinamide, offers new avenues for discovery but also necessitates a rigorous and systematic approach to experimental design to ensure data is both reliable and repeatable. Nicotinamide and its related molecules are central to cellular metabolism, primarily as precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a pivotal role in redox reactions, energy metabolism, and cellular signaling.[1][2]
This guide provides an in-depth framework for structuring experiments using this compound. It moves beyond a simple recitation of protocols to explain the causal logic behind key experimental choices. By focusing on self-validating systems and comparing the compound to well-established alternatives, this document serves as a practical tool for generating robust and reproducible data in the lab.
Part 1: Foundational Characterization of this compound
Reproducibility begins with a deep understanding of the primary reagent. Any variability in the purity, stability, or handling of the compound will inevitably cascade into downstream experimental variability.
Physicochemical Profile
A precise understanding of the compound's properties is the first line of defense against experimental error. Inconsistent batches or incorrect assumptions about solubility can doom an experiment before it begins.
| Property | Value | Source |
| CAS Number | 342013-85-8 | [3] |
| Molecular Formula | C12H15BrN2O | [3] |
| Molecular Weight | 283.16 g/mol | [3] |
| Appearance | (Typically a solid, consult supplier) | - |
| Purity | >95% (Recommended Minimum) | - |
| Storage Conditions | Sealed in dry, 2-8°C | [3] |
Expert Insight: The bromination and addition of a cyclohexyl group to the nicotinamide scaffold significantly increase its hydrophobicity compared to the parent molecule, nicotinamide. This has direct implications for its solubility in aqueous buffers and potential for membrane permeability, which must be empirically determined and controlled for in every experiment.
Protocol 1: Preparation and Validation of Stock Solutions
The goal of this protocol is to create a stable, accurately concentrated stock solution, which is a critical control point for dose-response experiments.
Methodology:
-
Weighing: Using a calibrated analytical balance, weigh out a precise amount of this compound powder (e.g., 5 mg). Causality: Gravimetric inaccuracy is a primary source of error in concentration calculations.
-
Solvent Selection: Based on supplier data or empirical testing, select an appropriate solvent. Due to its likely hydrophobicity, 100% DMSO is a common starting point.
-
Dissolution: Add the calculated volume of solvent to achieve a high-concentration stock (e.g., 10 mM). Use a vortex mixer to facilitate dissolution. If particulates remain, gentle warming (37°C) or sonication in a water bath can be applied. Causality: Incomplete dissolution leads to a lower effective concentration and high variability between aliquots.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube. This is critical for cell-based assays to prevent contamination.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Causality: Repeated freeze-thaw cycles can cause compound degradation or precipitation, altering the effective concentration over time.
-
Quality Control (QC): For rigorous studies, the concentration and purity of the stock solution can be confirmed using analytical techniques like HPLC or LC-MS, comparing the results to a standard curve.[4]
Part 2: A Comparative Framework for Nicotinamide Derivatives
To understand the unique properties of this compound, it is essential to compare it to well-characterized alternatives that act on the same biological pathways. The primary alternatives are natural NAD+ precursors.
| Compound | Primary Mechanism of Action | Key Advantages | Reproducibility Challenges & Disadvantages |
| This compound | Hypothesized to act as a nicotinamide mimetic or modulator of NAD+ salvage pathways. | Potentially increased cell permeability due to lipophilicity; novel structure may confer unique target specificity. | Lack of extensive public data; mechanism must be empirically validated; potential for off-target effects due to the bromo- and cyclohexyl- moieties. |
| Nicotinamide (NAM) | A primary precursor in the NAD+ salvage pathway, converted to NMN by the enzyme NAMPT.[1] | Well-characterized, water-soluble, and inexpensive. A standard positive control. | High concentrations can inhibit sirtuins, creating confounding effects. Bioavailability can be rate-limited by NAMPT expression. |
| Nicotinic Acid (NA) | Enters the Preiss-Handler pathway to generate NAD+. | Utilizes a separate pathway from NAM, useful for bypassing NAMPT-related limitations.[1] | Can cause flushing in vivo (niacin flush); efficacy is dependent on the expression of enzymes in the Preiss-Handler pathway. |
| Nicotinamide Riboside (NR) | Converted by nicotinamide riboside kinases (NRKs) to NMN, bypassing NAMPT.[5][6] | Bypasses the rate-limiting NAMPT step; generally considered potent and well-tolerated.[6] | Can be unstable in aqueous solutions; more expensive than NAM or NA.[5] |
Visualization of Metabolic Pathways
Understanding how these compounds contribute to NAD+ biosynthesis is key to designing experiments that can dissect their mechanisms of action.
Caption: Hypothesized entry of this compound into the NAD+ salvage pathway compared to natural precursors.
Part 3: Self-Validating Experimental Protocols
A self-validating protocol is designed with internal controls that confirm the experiment worked as expected, independent of the final result. This is crucial for reproducibility.
Protocol 2: Cell Proliferation and Viability Assay
This protocol determines the compound's effect on cell growth and health, a common primary screen in drug discovery. Assays like the MTT or MTS assay are frequently used for this purpose.[7][8]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. Causality: Inconsistent cell numbers per well is a major source of variability. Adherence allows cells to recover from passaging.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound-containing medium.
-
Internal Controls (Critical for Validation):
-
Negative Control: Wells with medium containing the same final concentration of vehicle (e.g., 0.1% DMSO) as the treated wells. This controls for solvent toxicity.
-
Positive Control: Wells treated with a known cytotoxic agent (e.g., Staurosporine or Doxorubicin). This confirms the cells are capable of responding and the assay system is working.
-
Untreated Control: Wells with cells in normal culture medium.
-
-
Incubation: Incubate for a defined period (e.g., 48 or 72 hours).
-
Assay Readout: Add the viability reagent (e.g., MTT, MTS) and incubate according to the manufacturer's instructions. Read the absorbance on a plate reader.
-
Data Analysis: Normalize the data by setting the vehicle control as 100% viability. Plot the dose-response curve and calculate the IC50 (the concentration at which 50% of cell growth is inhibited).
Visualization of a Reproducible Workflow
This workflow diagram illustrates the key decision and quality control points necessary for a reproducible experiment.
References
- 1. mdpi.com [mdpi.com]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. 342013-85-8|this compound|BLD Pharm [bldpharm.com]
- 4. 342013-85-8|this compound| Ambeed [ambeed.com]
- 5. mdpi.com [mdpi.com]
- 6. What is really known about the effects of nicotinamide riboside supplementation in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide [journal.waocp.org]
- 8. Cell Based Assays [shop.leica-microsystems.com]
A Comparative Review of Bromo-Substituted Nicotinamide Analogs: Gauging Potential Efficacy and Selectivity
For researchers and drug development professionals exploring novel therapeutic agents, the nicotinamide scaffold represents a fertile ground for discovery. Within this class, 5-Bromo-N-cyclohexylnicotinamide has emerged as a compound of interest. However, a comprehensive review of publicly available literature reveals a conspicuous absence of direct efficacy and selectivity data for this specific molecule. This guide, therefore, aims to provide a comparative analysis of structurally related bromo-substituted heterocyclic amides for which experimental data are available. By examining the biological activities of these analogs, we can infer potential therapeutic applications and establish a framework for the preclinical evaluation of this compound.
Introduction to Bromo-Substituted Heterocyclic Amides
The incorporation of a bromine atom onto a heterocyclic ring, such as pyridine in nicotinamides, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The electronegativity and size of the bromine atom can alter electron distribution, impact binding affinities to biological targets, and provide a site for further chemical modification. The N-cyclohexyl group in this compound suggests a design focused on exploring lipophilic interactions within a target's binding pocket.
While direct experimental evidence for this compound is lacking, the broader family of bromo-substituted amides has shown promise in various therapeutic areas, notably in oncology. This review will focus on analogs with documented anti-proliferative and enzyme-inhibitory activities to provide a pertinent comparative landscape.
Comparative Efficacy of Structurally Related Compounds
To build a predictive framework for the potential efficacy of this compound, we will examine two distinct but structurally relevant classes of compounds for which peer-reviewed data exists: indole carboxamides and pyrimidine amines.
Case Study 1: 5-Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide - An Anti-Angiogenic and Anti-Proliferative Agent
A study on 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide has demonstrated its potential as an anti-cancer agent.[1][2][3] This compound, while differing in its core heterocycle (indole vs. pyridine), shares the key features of a bromo-substituted aromatic system linked to an amide.
The reported efficacy of this indole analog was evaluated through its anti-angiogenic and anti-proliferative activities. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[1][2] The compound exhibited significant anti-angiogenic effects, with a 50% inhibitory concentration (IC50) of 15.4 µg/mL in an ex vivo rat aorta model.[1][2]
Furthermore, its direct anti-proliferative effect on human umbilical vein endothelial cells (HUVECs) and A549 lung cancer cells was quantified. The IC50 values were found to be 5.6 µg/mL for HUVECs and 14.4 µg/mL for A549 cells, indicating potent cytostatic or cytotoxic activity against both endothelial and cancer cells.[1][2][3]
Case Study 2: 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine Derivatives as ULK1 Inhibitors
Another relevant class of compounds are 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives, which have been identified as novel inhibitors of UNC-51-like kinase 1 (ULK1).[4] ULK1 is a serine/threonine kinase that plays a crucial role in initiating autophagy, a cellular process that can promote cancer cell survival.[4]
One of the most active compounds in this series, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (compound 3s), demonstrated strong inhibitory activity against ULK1 kinase and inhibited the proliferation of A549 cells.[4] The study highlights that this compound simultaneously induces apoptosis (programmed cell death) while blocking autophagy, a dual-action mechanism that is highly desirable in cancer therapy.[4]
Comparative Data Summary
To facilitate a clear comparison, the following table summarizes the efficacy data for the discussed analogs.
| Compound | Target/Assay | Cell Line | IC50 |
| 5-Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide[1][2][3] | Anti-angiogenesis (Rat Aorta Model) | - | 15.4 µg/mL |
| Anti-proliferation | HUVEC | 5.6 µg/mL | |
| Anti-proliferation | A549 | 14.4 µg/mL | |
| 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine[4] | ULK1 Kinase Inhibition, Anti-proliferation | A549 | Data not specified |
Proposed Experimental Workflow for this compound Evaluation
Based on the activities of related compounds, a logical first step in characterizing the efficacy and selectivity of this compound would be to screen it in a panel of cancer cell lines and assess its potential as a kinase inhibitor.
Caption: Proposed workflow for evaluating the efficacy and selectivity of this compound.
Detailed Experimental Protocols
Anti-Proliferation Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Kinase Inhibition Assay
A biochemical assay to determine the direct inhibitory effect of the compound on a specific kinase or a panel of kinases.
Methodology:
-
Reaction Setup: In a microplate, combine the kinase, a suitable substrate (e.g., a peptide), and ATP.
-
Compound Addition: Add varying concentrations of this compound to the reaction mixture.
-
Incubation: Incubate the plate at the optimal temperature for the kinase reaction to proceed.
-
Detection: Use a detection reagent that measures the amount of phosphorylated substrate or the remaining ATP. Common methods include fluorescence, luminescence, or radioactivity-based detection.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Putative Mechanism of Action and Signaling Pathway
Given the data from related compounds, a plausible hypothesis is that this compound could function as a kinase inhibitor, potentially affecting pathways involved in cell proliferation, survival, and autophagy.
Caption: Hypothesized signaling pathways potentially inhibited by this compound.
Conclusion and Future Directions
While direct experimental data on the efficacy and selectivity of this compound remains to be published, a comparative analysis of structurally related compounds provides valuable insights for guiding future research. The documented anti-proliferative, anti-angiogenic, and kinase-inhibitory activities of bromo-substituted indole and pyrimidine analogs suggest that this compound warrants investigation as a potential therapeutic agent, particularly in the context of oncology.
The proposed experimental workflow provides a clear path for elucidating its biological activity. Initial broad screening against a panel of cancer cell lines, followed by more focused mechanistic studies, will be crucial in determining its therapeutic potential and mechanism of action. Furthermore, selectivity profiling against a panel of kinases and in non-cancerous cell lines will be essential for assessing its potential for off-target effects and establishing a therapeutic window. The synthesis and biological evaluation of this compound are, therefore, a logical and promising next step for researchers in the field of drug discovery.
References
- 1. Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide [journal.waocp.org]
- 2. journal.waocp.org [journal.waocp.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Comprehensive Guide to the Safe Disposal of 5-Bromo-N-cyclohexylnicotinamide
As a novel brominated nicotinamide derivative, 5-Bromo-N-cyclohexylnicotinamide is integral to innovative research in drug development. However, its halogenated and pharmacologically active structure demands rigorous and informed disposal procedures. This guide provides a detailed, step-by-step protocol to ensure the safe and compliant management of this compound waste streams, safeguarding both laboratory personnel and the environment. The causality behind each step is explained to foster a culture of safety and scientific integrity.
Hazard Profile and Core Safety Principles
Before handling this compound for any purpose, including disposal, a thorough understanding of its hazard profile is essential. While specific toxicity data for this compound is limited, its structure as a brominated organic and a nicotinamide derivative necessitates a cautious approach. Structurally similar compounds can be toxic if ingested, inhaled, or absorbed through the skin, and may cause irritation.[1][2] Therefore, it is prudent to handle this compound as potentially hazardous.
Mandatory Personal Protective Equipment (PPE)
A fundamental principle of laboratory safety is the consistent use of appropriate PPE. This is the first line of defense against chemical exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-layered nitrile or neoprene gloves. Inspect for integrity before each use. | Provides robust protection against dermal absorption, a common route of exposure for organic molecules.[1] |
| Eye/Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield is recommended if splashing is possible. | Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye injury. |
| Body Protection | A fully fastened, long-sleeved laboratory coat. | Prevents contamination of personal clothing and minimizes skin contact. |
| Ventilation | All handling, weighing, and waste commingling must occur within a certified chemical fume hood. | Minimizes the risk of inhaling aerosolized powder or vapors, which is a primary route of exposure for potent compounds.[3][4] |
Waste Characterization and Segregation: A Critical Step
Proper waste segregation is the cornerstone of a compliant and cost-effective disposal program. Misclassification can lead to dangerous reactions, regulatory violations, and significantly higher disposal costs.
Primary Waste Classification: Halogenated Organic Waste
Due to the presence of a bromine atom, this compound and all materials contaminated with it must be classified as Halogenated Organic Waste .[5][6]
The Cardinal Rule of Segregation:
-
DO NOT mix halogenated waste with non-halogenated organic solvent waste.[6][7]
-
Rationale: Non-halogenated solvents can often be recycled as fuel.[6] Contamination with halogens, even at low concentrations, necessitates disposal via high-temperature incineration, a more complex and expensive process designed to prevent the formation of toxic byproducts like dioxins and furans.[6][8]
Step-by-Step Disposal Protocol
This protocol covers the lifecycle of the chemical waste, from generation to final pickup.
Step 1: Waste Collection and Container Management
The integrity of the waste containment system is paramount to preventing leaks and exposure.
-
Select an Appropriate Container: Use a designated, leak-proof hazardous waste container with a secure, screw-top cap. The container material must be chemically compatible (e.g., high-density polyethylene [HDPE] for solids and solutions).
-
Labeling: The moment the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste ".[9]
-
The full chemical name: "This compound ". Do not use abbreviations.
-
A list of all other components in the container (e.g., solvents, water) with estimated percentages.
-
The relevant hazard pictograms (e.g., Acute Toxicity, Irritant).
-
-
Container Status: Keep the waste container securely closed at all times, except when actively adding waste.[7][9] This prevents the release of volatile organic compounds (VOCs) and protects the lab atmosphere.
Step 2: Managing Different Waste Streams
-
Solid Waste:
-
Unused/Expired Reagent: Collect the original container and place it in secondary containment for disposal.
-
Contaminated Consumables: Items such as weighing papers, pipette tips, gloves, and absorbent pads must be collected in a sealed, clearly labeled container or a lined solid waste drum designated for halogenated organic waste.[10]
-
-
Liquid Waste (Solutions):
-
Carefully transfer solutions containing this compound into the designated liquid halogenated waste container inside a chemical fume hood.
-
Avoid overfilling the container; a general rule is to fill to no more than 80-90% capacity to allow for vapor expansion.
-
-
Disposal of Empty Containers:
-
An "empty" container that held this chemical is not truly empty and must be managed as hazardous waste.
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone). The first rinseate is considered acutely hazardous and must be collected and disposed of as halogenated liquid waste.[11] Subsequent rinseates can typically be managed with the first, but consult your institution's Environmental Health & Safety (EHS) department for specific guidance.
-
After triple rinsing, deface the original label on the container before disposal or recycling as non-hazardous waste, as per institutional policy.
-
Step 3: Storage and Final Disposal
-
Satellite Accumulation: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from ignition sources and incompatible chemicals. The container should be within secondary containment to capture any potential leaks.[12]
-
Professional Disposal: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company or your institution's EHS department.[10][13]
-
Requesting Pickup: Once the waste container is nearly full, submit a chemical waste pickup request through your institution's EHS portal.
Disposal Workflow Diagram
The following diagram provides a visual decision-making flowchart for the entire disposal process.
Caption: Disposal workflow for this compound.
Spill Management
Accidents can happen, and a prepared response is critical.
-
Minor Spills (Solid):
-
Ensure appropriate PPE is worn.
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.
-
Carefully sweep the material into a designated hazardous waste container.
-
Clean the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as halogenated waste.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert colleagues and notify your institution's EHS or emergency response team immediately.
-
Restrict access to the area until the professional response team arrives.
-
By adhering to these rigorous, well-understood procedures, researchers can continue their vital work with this compound while upholding the highest standards of safety and environmental stewardship.
References
- 1. echemi.com [echemi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. benchchem.com [benchchem.com]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 9. csn.edu [csn.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
